Landipirdine
Description
Properties
CAS No. |
895534-11-9 |
|---|---|
Molecular Formula |
C18H19FN2O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea |
InChI |
InChI=1S/C18H19FN2O3S/c19-14-5-2-6-15(10-14)25(23,24)16-7-8-17-12(9-16)3-1-4-13(17)11-21-18(20)22/h2,5-10,13H,1,3-4,11H2,(H3,20,21,22)/t13-/m0/s1 |
InChI Key |
MTTHRRVVGMPYQG-ZDUSSCGKSA-N |
SMILES |
C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)F)CNC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Neuronal Mechanism of Action of a Dual 5-HT6/5-HT2A Receptor Antagonist: The Case of Landipirdine
Disclaimer: Despite a comprehensive search of scientific literature, patent databases, and conference proceedings, specific preclinical data on the mechanism of action of Landipirdine (also known as SYN-120 or RO-5025181) in neuronal cells is not publicly available. The development of this compound was discontinued after Phase II clinical trials, and as a result, the detailed in vitro and in vivo pharmacological data typically found for approved drugs has not been widely published.
This guide, therefore, provides an in-depth overview of the expected neuronal mechanism of action for a dual 5-HT6 and 5-HT2A receptor antagonist like this compound, based on the well-established pharmacology of these two receptor systems. The experimental protocols and quantitative data presented are representative of the standard methods used to characterize such compounds and are intended to be illustrative.
Executive Summary
This compound is identified as a potent antagonist of both the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1][2][3] Antagonism of these receptors in the central nervous system is hypothesized to modulate multiple neurotransmitter systems, including acetylcholine, glutamate, dopamine, and norepinephrine, which are crucial for cognitive processes.[4][5][6] This dual antagonism is thought to offer a synergistic approach to enhancing cognition, a primary therapeutic goal for which this compound was investigated in conditions such as Alzheimer's disease and Parkinson's disease dementia.[7][8] This document details the theoretical underpinnings of this dual antagonism on neuronal signaling, provides illustrative quantitative data, and outlines the key experimental methodologies used to characterize such a compound.
Core Mechanism of Action in Neuronal Cells
The primary mechanism of action of a dual antagonist like this compound is the blockade of serotonin's effects at 5-HT6 and 5-HT2A receptors, which are predominantly expressed in brain regions associated with learning and memory.[9][10]
Antagonism of the 5-HT6 Receptor
The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[11][12] By blocking this receptor, an antagonist like this compound is expected to prevent this signaling cascade. The downstream consequences of 5-HT6 receptor antagonism in neurons are thought to include:
-
Increased Cholinergic and Glutamatergic Neurotransmission: Blockade of 5-HT6 receptors is believed to disinhibit the release of acetylcholine and glutamate, two neurotransmitters essential for cognitive function.[4] This is a key rationale for the investigation of 5-HT6 antagonists in Alzheimer's disease.[13]
-
Modulation of Other Neurotransmitter Systems: 5-HT6 receptor antagonism has also been shown to facilitate the release of dopamine and norepinephrine in the frontal cortex.[12]
Antagonism of the 5-HT2A Receptor
The 5-HT2A receptor is a Gq/11-protein coupled receptor.[14][15] Its activation by serotonin initiates the phospholipase C (PLC) signaling pathway, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[15] This results in the release of calcium from intracellular stores and the activation of protein kinase C (PKC).[15] By antagonizing the 5-HT2A receptor, this compound would inhibit these downstream effects. The functional consequences in neuronal cells include:
-
Modulation of Glutamatergic Transmission: 5-HT2A receptors are densely expressed on glutamatergic pyramidal neurons in the cortex and can influence glutamate release.[10][16] Antagonism of these receptors can therefore regulate glutamatergic activity, which is implicated in the pathophysiology of various neurological disorders.[16]
-
Regulation of Dopaminergic and other Neurotransmitter Systems: There is a complex interplay between the serotonin and dopamine systems, and 5-HT2A receptor antagonists are known to influence dopaminergic neurotransmission.[16]
Quantitative Data (Illustrative)
The following tables present hypothetical, yet representative, quantitative data for a dual 5-HT6/5-HT2A receptor antagonist, which would be generated from the experimental protocols described in Section 4.0.
Table 1: Receptor Binding Affinity
| Target Receptor | Radioligand | Test Compound | Kᵢ (nM) |
| Human 5-HT6 | [³H]-LSD | Antagonist X | 1.5 |
| Human 5-HT2A | [³H]-Ketanserin | Antagonist X | 5.2 |
| Human Dopamine D2 | [³H]-Spiperone | Antagonist X | > 1000 |
| Human Adrenergic α1 | [³H]-Prazosin | Antagonist X | 850 |
| Human Histamine H1 | [³H]-Pyrilamine | Antagonist X | > 1000 |
Table 2: In Vitro Functional Antagonism
| Assay Type | Target Receptor | Agonist | IC₅₀ (nM) |
| cAMP Accumulation | Human 5-HT6 | Serotonin | 3.8 |
| Calcium Flux | Human 5-HT2A | Serotonin | 12.5 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of a dual 5-HT6/5-HT2A receptor antagonist.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of the test compound for the 5-HT6 and 5-HT2A receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human 5-HT6 or 5-HT2A receptor.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-LSD for 5-HT6, [³H]-Ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C for 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay (for 5-HT6 Receptor)
-
Objective: To determine the functional antagonist potency (IC₅₀) of the test compound at the 5-HT6 receptor.
-
Methodology:
-
Cell Culture: Use a cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of serotonin (typically the EC₈₀) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis: Plot the inhibition of the serotonin-induced cAMP response against the concentration of the test compound to determine the IC₅₀ value.
-
Calcium Flux Assay (for 5-HT2A Receptor)
-
Objective: To determine the functional antagonist potency (IC₅₀) of the test compound at the 5-HT2A receptor.
-
Methodology:
-
Cell Culture: Use a cell line expressing the human 5-HT2A receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of the test compound.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Stimulate the cells with a fixed concentration of serotonin (EC₈₀) and record the change in fluorescence, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: Quantify the inhibition of the serotonin-induced calcium flux by the test compound to determine the IC₅₀ value.
-
In Vitro Electrophysiology (Patch-Clamp Recording)
-
Objective: To investigate the effects of the test compound on the electrophysiological properties of neurons.
-
Methodology:
-
Preparation: Use primary neuronal cultures (e.g., cortical or hippocampal neurons) or acute brain slices.
-
Recording: Perform whole-cell patch-clamp recordings from individual neurons.
-
Experimental Protocol:
-
Record baseline neuronal activity (e.g., resting membrane potential, firing rate, synaptic currents).
-
Bath-apply the test compound at various concentrations and record the changes in neuronal activity.
-
To assess antagonism, co-apply serotonin or a specific agonist in the presence and absence of the test compound.
-
-
Data Analysis: Analyze changes in firing frequency, membrane potential, and synaptic event characteristics.
-
Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Agonist- and antagonist-induced up-regulation of surface 5-HT3 A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. resources.revvity.com [resources.revvity.com]
(S)-Landipirdine: A Comprehensive Technical Guide to a Selective 5-HT6 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of (S)-Landipirdine (also known as SYN-120), a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, which also exhibits antagonist activity at the 5-HT2A receptor. This document outlines its mechanism of action, synthesis, and the experimental protocols utilized for its characterization, offering valuable insights for professionals in the field of neuroscience and drug development.
While (S)-Landipirdine has progressed to Phase II clinical trials, it is important to note that a comprehensive non-clinical profile with specific binding affinity (Ki) and potency (IC50) values across a wide range of receptors is not extensively available in the public domain.[1] This guide, therefore, focuses on the known pharmacological properties and provides detailed, representative methodologies for the evaluation of selective 5-HT6R antagonists.
Introduction to (S)-Landipirdine and the 5-HT6 Receptor
The 5-HT6 receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS), with high densities in regions crucial for cognition, learning, and memory, such as the hippocampus and prefrontal cortex. This localization has made it a significant target for the development of therapeutics for cognitive disorders. Blockade of the 5-HT6 receptor has been shown to modulate the activity of multiple neurotransmitter systems, including acetylcholine and glutamate, which are known to be pivotal for cognitive function.[2][3]
(S)-Landipirdine has been identified as a potent dual antagonist of both the 5-HT6 and 5-HT2A receptors.[4][5] This dual activity is hypothesized to offer a synergistic approach to treating cognitive and psychiatric symptoms associated with neurodegenerative diseases like Parkinson's disease and Alzheimer's disease.[6]
Data Presentation: Comparative Analysis of 5-HT6R Antagonists
Due to the limited public availability of specific quantitative data for (S)-Landipirdine, the following tables present data for other well-characterized 5-HT6 receptor antagonists to provide a comparative context for potency and selectivity.
Table 1: In Vitro Binding Affinities (Ki, nM) of Selected 5-HT6R Antagonists
| Compound | 5-HT6 | 5-HT2A | 5-HT2C | D2 | H1 |
| (S)-Landipirdine (SYN-120) | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Intepirdine | 0.23[4] | 10[4] | >1000 | >1000 | >1000 |
| Idalopirdine | 0.83 | 41 | 54 | >1000 | >1000 |
| Latrepirdine | 26[4] | Not Reported | Not Reported | Not Reported | Not Reported |
| Masupirdine | 2.04[4] | >1000 | >1000 | >1000 | >1000 |
Table 2: In Vitro Functional Antagonist Potency (IC50, nM) of Selected 5-HT6R Antagonists
| Compound | 5-HT6 (cAMP Assay) |
| (S)-Landipirdine (SYN-120) | Not Publicly Available |
| Intepirdine | 1.3 |
| Idalopirdine | 26 |
| Latrepirdine | Not Reported |
| Masupirdine | 15 |
Signaling Pathways and Experimental Workflows
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor canonically couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is a primary target for functional assays.
Experimental Workflow for In Vitro Characterization
The in vitro characterization of a 5-HT6R antagonist like (S)-Landipirdine typically involves radioligand binding assays to determine affinity (Ki) and functional assays to measure antagonist potency (IC50).
Experimental Protocols
Synthesis of (S)-Landipirdine
The following is a detailed, multi-step synthesis protocol adapted from patent literature for the preparation of (S)-Landipirdine.[7]
References
- 1. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders | MDPI [mdpi.com]
- 5. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdsabstracts.org [mdsabstracts.org]
- 7. US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives - Google Patents [patents.google.com]
Landipirdine and its Role in Cognition and Dementia: A Technical Review
DISCLAIMER: Publicly available information on the preclinical profile of Landipirdine is limited. Consequently, this document summarizes the available clinical data and discusses the proposed mechanism of action based on its receptor targets. Where specific preclinical data for this compound is unavailable, information from other 5-HT6 receptor antagonists may be referenced for illustrative purposes, with all such instances being clearly noted.
Introduction
This compound (also known as SYN120) is a small molecule that was investigated for its potential therapeutic effects on cognition and neuropsychiatric symptoms in dementia. Developed by Acorda Therapeutics (originally by Biotie Therapies and Roche), its development for cognition disorders and dementia has since been discontinued[1]. This guide provides a comprehensive overview of the available scientific and clinical information regarding this compound, with a focus on its mechanism of action, clinical evaluation, and the signaling pathways it is proposed to modulate.
Mechanism of Action
This compound is characterized as a potent dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors[1][2].
-
5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions critical for cognition, such as the hippocampus and cortex. Blockade of 5-HT6 receptors is hypothesized to enhance cholinergic and glutamatergic neurotransmission, which are crucial for learning and memory processes. This has made 5-HT6 receptor antagonists a target for potential cognitive enhancement in diseases like Alzheimer's disease and other dementias[3][4].
-
5-HT2A Receptor Antagonism: Antagonism of the 5-HT2A receptor is a mechanism of action for several atypical antipsychotic drugs. This activity is thought to contribute to the management of neuropsychiatric symptoms, such as psychosis and agitation, which are common in dementia.
The dual antagonism of both 5-HT6 and 5-HT2A receptors suggested that this compound could potentially offer a dual benefit of improving cognition while also managing behavioral and psychological symptoms in dementia.
Signaling Pathways
The precise downstream signaling cascades affected by this compound have not been detailed in publicly available literature. However, based on the known signaling of the 5-HT6 receptor, a proposed general pathway is illustrated below. The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonism of this receptor by a compound like this compound would block this signaling cascade.
Proposed 5-HT6 Receptor Signaling Pathway Antagonism by this compound.
Preclinical Studies
As of the latest available information, no reports on the non-clinical (preclinical) profile of this compound are publicly available[2]. Typically, for a 5-HT6 receptor antagonist, preclinical studies would involve in vitro and in vivo experiments.
In Vitro Studies:
-
Receptor Binding Assays: To determine the binding affinity (Ki) and selectivity of the compound for the 5-HT6 receptor and other receptors.
-
Functional Assays: To measure the antagonist activity (e.g., IC50) at the 5-HT6 receptor, often by quantifying changes in cAMP levels.
In Vivo Studies:
-
Animal Models of Cognition: To assess the pro-cognitive effects of the compound. Common models include the Novel Object Recognition (NOR) test, the Morris Water Maze (MWM), and the Y-maze.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Safety and Toxicology Studies: To evaluate the safety profile of the compound.
Without specific data for this compound, a detailed summary of its preclinical quantitative data and experimental protocols cannot be provided.
Clinical Development
The clinical development of this compound for cognition disorders and dementia was discontinued[1]. A key clinical trial evaluated its effect on cognition in patients with Parkinson's disease dementia (PDD).
Phase 2a Clinical Trial in Parkinson's Disease Dementia
A Phase 2a study assessed the efficacy and safety of this compound as an add-on therapy to a cholinesterase inhibitor in patients with PDD[2].
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients diagnosed with Parkinson's disease dementia.
-
Intervention: this compound administered orally, once daily (QD), with a dose up-titration schedule over 16 weeks.
-
Primary Endpoint: The primary measure of cognitive effect was the change from baseline in the Cognitive Drug Research Computerized Drug Research Cognition Battery Continuity of Attention (CDRCOA) score in the 'ON' state[2].
-
Secondary/Exploratory Endpoints: Included assessment of neuropsychiatric symptoms using the Neuropsychiatric Inventory-12 (NPI-12) scale.
Phase 2a Clinical Trial Workflow for this compound in PDD.
Quantitative Data and Results:
| Parameter | Details |
| Indication | Parkinson's Disease Dementia (PDD) |
| Treatment Duration | 16 weeks |
| Dosing Regimen | Week 1: 20 mg QDWeek 2: 50 mg QDWeeks 3-16: 100 mg QD |
| Primary Outcome | Cognition (CDRCOA): No significant effect observed on the change from baseline in CDRCOA compared to placebo[2]. |
| Motor Symptoms | Worsening of motor symptoms was observed in patients receiving this compound[2]. |
| Post-Hoc Analysis (NPI-12) | A post-hoc analysis of neuropsychiatric symptoms suggested potential improvements in the domains of apathy, anxiety, and irritability/lability with this compound treatment compared to placebo[2]. |
Summary and Conclusion
This compound is a dual 5-HT6 and 5-HT2A receptor antagonist that was investigated for the treatment of cognitive and neuropsychiatric symptoms in dementia. While the proposed dual mechanism of action was promising, clinical development was halted. A Phase 2a trial in Parkinson's disease dementia did not meet its primary cognitive endpoint and was associated with a worsening of motor symptoms[2]. A post-hoc analysis did suggest a potential benefit for some neuropsychiatric symptoms, but no further development has been reported[2]. The lack of publicly available preclinical data for this compound significantly limits a comprehensive understanding of its pharmacological profile. The outcomes of the clinical trial underscore the challenges in translating the theoretical benefits of 5-HT6 receptor antagonism into clinical efficacy for cognitive enhancement in dementia.
References
Landipirdine (SYN120): A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Landipirdine (also known as SYN120 and RO5025181) is a novel small molecule that was developed as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. The rationale for its development was based on the hypothesis that simultaneous blockade of these two receptors could offer a synergistic therapeutic benefit for cognitive and psychiatric symptoms in neurodegenerative disorders, particularly Parkinson's disease dementia (PDD). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. While the compound showed a promising preclinical profile, its clinical development was ultimately discontinued after a Phase 2a proof-of-concept study in PDD patients failed to meet its primary efficacy endpoints for cognition. This document details the available data, experimental methodologies, and the key findings that shaped the trajectory of this compound's development.
Introduction
Cognitive impairment and psychosis are significant and debilitating non-motor symptoms of Parkinson's disease, contributing substantially to patient and caregiver burden. The serotonergic system, particularly the 5-HT6 and 5-HT2A receptors, has been implicated in the modulation of cognitive processes and psychotic symptoms. This compound was designed to target both of these receptors simultaneously, aiming to provide a more robust and multifaceted therapeutic effect compared to single-target agents.
Development History:
This compound was initially discovered by F. Hoffmann-La Roche Ltd. and was later developed by Biotie Therapies Corp., which was subsequently acquired by Acorda Therapeutics. The development program progressed through preclinical studies and Phase 1 trials before entering a Phase 2a clinical trial for Parkinson's disease dementia. However, in February 2020, it was announced that the development of this compound for cognition disorders and dementia had been discontinued.[1]
Mechanism of Action
This compound is a potent antagonist of both the serotonin 5-HT6 and 5-HT2A receptors.
5-HT6 Receptor Antagonism
The 5-HT6 receptor is primarily expressed in the central nervous system, with high densities in brain regions associated with learning and memory, such as the hippocampus and cortex. Blockade of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive function. The canonical signaling pathway for the 5-HT6 receptor involves its coupling to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This cascade further activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and the MAP kinase ERK (extracellular signal-regulated kinase).
5-HT2A Receptor Antagonism
The 5-HT2A receptor is also widely distributed in the brain and is a key target for many atypical antipsychotic drugs. Antagonism of 5-HT2A receptors is believed to contribute to the antipsychotic effects of these medications and may also have beneficial effects on cognition and negative symptoms of psychosis. The primary signaling pathway for the 5-HT2A receptor is through its coupling to a Gq/11 protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
The dual antagonism of both 5-HT6 and 5-HT2A receptors by this compound was intended to leverage these distinct but potentially complementary pathways to improve both cognitive deficits and psychotic symptoms.
Preclinical Development
No publicly available quantitative data on the binding affinities (Ki or IC50 values) of this compound for the 5-HT6 and 5-HT2A receptors were identified in the search results.
Based on its progression to clinical trials, this compound presumably demonstrated a favorable preclinical profile in various in vivo models of cognition and psychosis. Standard preclinical behavioral assays would have been employed to assess its therapeutic potential.
Experimental Protocols for Key Preclinical Assays
-
Objective: To determine the binding affinity of this compound for the human 5-HT6 and 5-HT2A receptors.
-
Methodology (General Protocol):
-
Membrane Preparation: Cell membranes expressing the recombinant human 5-HT6 or 5-HT2A receptor are prepared.
-
Radioligand Binding: A specific radioligand (e.g., [3H]-LSD for 5-HT6, [3H]-ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
-
Morris Water Maze (MWM):
-
Objective: To assess spatial learning and memory.
-
Methodology: Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Parameters such as escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed) are measured.[2][3][4][5]
-
-
Novel Object Recognition (NOR) Test:
-
Objective: To evaluate recognition memory.
-
Methodology: Rodents are first familiarized with two identical objects in an open field. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.[1][6][7][8][9]
-
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
Objective: To measure sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia.
-
Methodology: The startle response of a rodent to a loud acoustic stimulus is measured. In PPI, a weaker, non-startling prestimulus (prepulse) is presented shortly before the startling stimulus. A reduction in the startle response in the presence of the prepulse indicates normal sensorimotor gating.[10][11][12][13][14]
-
Clinical Development
This compound progressed to a Phase 2a clinical trial to evaluate its safety, tolerability, and efficacy in patients with Parkinson's disease dementia.
Phase 2a "SYNAPSE" Trial (NCT02258152)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week proof-of-concept trial.[15]
-
Participants: Patients with Parkinson's disease dementia who were on a stable dose of a cholinesterase inhibitor.[15] A total of 82 patients were randomized.[15]
-
Intervention: Oral this compound (SYN120) with a dose titration up to 100 mg/day or placebo.[15]
-
Primary and Secondary Outcome Measures:
-
The primary efficacy measure was the change from baseline in the Cognitive Drug Research (CDR) computerized assessment system Continuity of Attention score.[15]
-
A key secondary efficacy measure was the change from baseline in the CDR Quality of Episodic Memory score.[15]
-
Other efficacy measures included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC), and the Neuropsychiatric Inventory (NPI).[15]
-
Clinical Trial Results
The SYNAPSE trial did not meet its primary or key secondary efficacy endpoints for cognition. At week 16, there were no significant differences between the this compound and placebo groups for any of the cognitive assessments.[15]
Table 1: Summary of Efficacy Results from the SYNAPSE Trial
| Outcome Measure | This compound (N=38) | Placebo (N=44) | p-value |
| Cognitive Assessments | |||
| CDR Continuity of Attention (Change from Baseline) | No significant difference | No significant difference | Not significant |
| CDR Quality of Episodic Memory (Change from Baseline) | No significant difference | No significant difference | Not significant |
| Other Efficacy Measures | |||
| NPI-Apathy/Indifference Score (Change from Baseline) | Nominal improvement | Worsening | 0.028 (unadjusted)[15] |
| PDAQ-15 (Cognitive Activities of Daily Living) | Nominal improvement | Worsening | 0.029 (unadjusted)[15] |
| Motor Function | |||
| UPDRS Score | Worsening of motor symptoms | No significant change | Significant worsening |
Note: Specific numerical data for the change from baseline for the cognitive assessments were not available in the searched literature.
A post-hoc analysis suggested potential nominal improvements in the Neuropsychiatric Inventory (NPI) domains of apathy/indifference and in cognitive activities of daily living (PDAQ-15) in the this compound group compared to placebo.[15] However, a mild worsening of motor symptoms, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), was observed in the this compound group.[15]
Table 2: Safety and Tolerability from the SYNAPSE Trial
| Adverse Event Profile | This compound (N=38) | Placebo (N=44) |
| Overall Adverse Events | 74% of patients | 77% of patients |
| Treatment Discontinuation | 16% of patients | 16% of patients |
| More Frequent Adverse Events | Nausea, Vomiting | - |
Source:[15]
Overall, this compound was considered adequately tolerated, but the lack of cognitive efficacy and the negative impact on motor function led to the discontinuation of its development for PDD.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: Proposed dual mechanism of action of this compound.
5-HT6 Receptor Signaling Pathway
Caption: Canonical 5-HT6 receptor signaling pathway.
5-HT2A Receptor Signaling Pathway
Caption: Primary 5-HT2A receptor signaling pathway.
SYNAPSE Clinical Trial Workflow
Caption: High-level workflow of the SYNAPSE clinical trial.
Conclusion
This compound (SYN120) represents a rational approach to polypharmacology, targeting two serotonin receptors implicated in the pathophysiology of cognitive and psychiatric symptoms in neurodegenerative diseases. Despite a promising preclinical rationale, the clinical development of this compound was halted due to a lack of efficacy in a Phase 2a trial in patients with Parkinson's disease dementia. The observed worsening of motor symptoms also raised concerns about its suitability for this patient population. While the journey of this compound as a therapeutic candidate has concluded, the insights gained from its development contribute to the broader understanding of the role of the serotonergic system in neurodegenerative disorders and provide valuable lessons for future drug development endeavors in this challenging therapeutic area. The nominal positive signals on apathy and activities of daily living, although from a post-hoc analysis, may warrant further investigation of the dual 5-HT6/5-HT2A antagonist mechanism in other contexts.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 12. med-associates.com [med-associates.com]
- 13. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Sustained efficacy of mepolizumab in patients with severe chronic rhinosinusitis with nasal polyps: SYNAPSE 24-week treatment-free follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Landipirdine: A Technical Guide to a Dual 5-HT6/5-HT2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Landipirdine (also known as SYN-120 and RO5025181) is a selective, orally bioavailable small molecule that functions as a dual antagonist for the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors. This unique pharmacological profile positions this compound as a compound of interest for the potential treatment of various central nervous system disorders, including neurodegenerative diseases such as Parkinson's disease dementia. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. While specific quantitative binding and functional data for this compound are not extensively available in the public domain, this guide offers a comprehensive framework for its evaluation based on established methodologies for 5-HT6 and 5-HT2A receptor antagonists.
Introduction
The serotonergic system, through its diverse array of receptors, plays a critical role in regulating a wide range of physiological and cognitive functions. The 5-HT6 and 5-HT2A receptors, in particular, have emerged as key targets in drug discovery for neurological and psychiatric disorders. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, with high densities in regions associated with learning and memory, such as the hippocampus and cortex. Antagonism of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, thereby offering a potential therapeutic avenue for cognitive enhancement. The 5-HT2A receptor is also widely distributed in the brain and is implicated in processes such as mood, cognition, and perception. Antagonism of the 5-HT2A receptor is a well-established mechanism for atypical antipsychotics and is also being explored for its potential in treating other neuropsychiatric conditions.
This compound's dual antagonism of both 5-HT6 and 5-HT2A receptors presents a novel polypharmacological approach. This dual action could potentially offer a synergistic therapeutic effect, addressing both cognitive and behavioral symptoms associated with complex neurological disorders.
Data Presentation: Comparative Receptor Affinity and Functional Potency
While specific preclinical data on this compound's binding affinity and functional potency are not widely published, the following tables provide a comparative overview of well-characterized dual and selective 5-HT6 and 5-HT2A receptor antagonists to contextualize the expected pharmacological profile of this compound.
Table 1: Comparative Binding Affinities (Ki, nM) of Serotonin Receptor Antagonists
| Compound | 5-HT6 Ki (nM) | 5-HT2A Ki (nM) | Receptor Selectivity |
| This compound (SYN-120) | Data not publicly available | Data not publicly available | Dual Antagonist |
| Olanzapine | 5 | 4 | Dual Antagonist |
| Masupirdine (SUVN-502) | 2.04 | >1000 | Selective 5-HT6 Antagonist |
| Idalopirdine (Lu AE58054) | 0.83 | >1000 | Selective 5-HT6 Antagonist |
| Ketanserin | >1000 | 2.5 | Selective 5-HT2A Antagonist |
| Risperidone | 260 | 4.0 | Primarily 5-HT2A/D2 Antagonist |
Table 2: Comparative Functional Antagonism (IC50, nM) of Serotonin Receptor Antagonists
| Compound | 5-HT6 Functional Assay (e.g., cAMP) IC50 (nM) | 5-HT2A Functional Assay (e.g., Calcium Flux) IC50 (nM) |
| This compound (SYN-120) | Data not publicly available | Data not publicly available |
| Olanzapine | Data not publicly available | 11 |
| SB-271046 | 2.5 (pKi 8.9) | >10,000 |
| Ketanserin | >10,000 | 15.2 |
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways of the 5-HT6 and 5-HT2A receptors.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs). Antagonism by this compound inhibits the downstream signaling cascade initiated by serotonin binding.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a GPCR that primarily couples to the Gq/11 alpha subunit (Gαq). This compound's antagonism at this receptor blocks the activation of the phospholipase C (PLC) pathway.
Experimental Protocols
The following protocols describe standard methodologies for characterizing the binding and functional activity of a dual 5-HT6/5-HT2A receptor antagonist like this compound.
Radioligand Binding Assay for 5-HT6 and 5-HT2A Receptors
This protocol determines the binding affinity (Ki) of this compound for the 5-HT6 and 5-HT2A receptors through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT6 or 5-HT2A receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-LSD for 5-HT6 or [³H]-ketanserin for 5-HT2A) and varying concentrations of this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand and subtracted from all measurements. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for 5-HT6 Receptor Antagonism (cAMP Assay)
This assay measures the ability of this compound to block the serotonin-induced increase in intracellular cyclic adenosine monophosphate (cAMP) mediated by the 5-HT6 receptor.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing the human 5-HT6 receptor are cultured to an appropriate confluency.
-
Assay Procedure:
-
Cells are seeded into 96- or 384-well plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of this compound are added to the wells, followed by a pre-incubation period.
-
Cells are then stimulated with a fixed concentration of serotonin (typically the EC80 concentration to elicit a robust but submaximal response).
-
The reaction is incubated to allow for cAMP production.
-
-
cAMP Detection: Intracellular cAMP levels are quantified using a detection kit, commonly based on Homogeneous Time-Resolved Fluorescence (HTRF) or other immunoassay formats.
-
Data Analysis: The percentage inhibition of the serotonin-induced cAMP response is plotted against the concentration of this compound. The IC50 value is determined using a sigmoidal dose-response curve fit.
Functional Assay for 5-HT2A Receptor Antagonism (Calcium Flux Assay)
This assay measures the ability of this compound to inhibit the serotonin-induced increase in intracellular calcium concentration mediated by the 5-HT2A receptor.
Preclinical Pharmacology of Dual 5-HT6/5-HT2A Receptor Antagonists: A Technical Guide
Disclaimer: While the topic of interest is the preclinical pharmacology of Landipirdine (also known as SYN-120), a comprehensive search of publicly available scientific literature reveals a significant lack of detailed preclinical data for this specific compound. Reports frequently state that the non-clinical profile of this compound has not been made publicly available.[1] Therefore, it is not possible to provide an in-depth technical guide with extensive quantitative data, detailed experimental protocols, and specific signaling pathways directly attributed to this compound.
This guide will instead focus on the preclinical pharmacology of the drug class to which this compound belongs: dual serotonin 5-HT6 and 5-HT2A receptor antagonists . This document will provide a representative overview of the core pharmacological principles, experimental methodologies, and signaling pathways relevant to this class of compounds, intended for researchers, scientists, and drug development professionals.
Introduction to Dual 5-HT6/5-HT2A Receptor Antagonism
The blockade of both the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors is a therapeutic strategy primarily investigated for the treatment of cognitive impairment and psychosis associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease dementia.[2][3][4] The rationale for this dual antagonism lies in the distinct and potentially synergistic effects of blocking these two receptor subtypes, which are both implicated in key neurotransmitter systems governing cognition and behavior.
-
5-HT6 Receptor Antagonism: 5-HT6 receptors are almost exclusively expressed in the central nervous system (CNS), with high concentrations in brain regions crucial for learning and memory, such as the hippocampus and cortex.[2][3][5] Blockade of these Gs-protein coupled receptors is hypothesized to enhance cholinergic and glutamatergic neurotransmission, which are critical for cognitive processes.[2][3][6] Preclinical studies have consistently shown that 5-HT6 receptor antagonists can improve performance in various animal models of memory and learning.[2][3]
-
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a key target for atypical antipsychotic drugs.[7] Antagonism of this receptor is associated with the modulation of dopamine and other neurotransmitter systems, contributing to antipsychotic effects and potentially improving sleep architecture.[7][8] In the context of dementia, 5-HT2A antagonism may help manage behavioral and psychological symptoms such as psychosis and agitation.[1]
This compound (SYN120) was developed as a potent dual antagonist of both these receptors.[4][9] While its clinical development was discontinued, the therapeutic hypothesis of dual 5-HT6/5-HT2A antagonism continues to be an area of interest in neuroscience research.
In Vitro Pharmacology
The initial characterization of dual 5-HT6/5-HT2A antagonists involves determining their binding affinity and functional activity at the target receptors and a panel of other receptors to assess selectivity.
Quantitative Data: Binding Affinities and Functional Potency
The following tables summarize representative in vitro data for compounds that exhibit antagonism at 5-HT6 and 5-HT2A receptors. It is important to note that specific values for this compound are not publicly reported.
Table 1: Representative In Vitro Binding Affinities (Ki) of Serotonin Receptor Antagonists
| Compound | Target Receptor | Species | Ki (nM) |
| Representative 5-HT6 Antagonist (e.g., Idalopirdine) | 5-HT6 | Human | ~1 |
| 5-HT2A | Human | Moderate Affinity | |
| Representative 5-HT2A Antagonist (e.g., M100907) | 5-HT2A | Human | ~0.3-1.0 |
| 5-HT6 | Human | Low Affinity | |
| Dual Antagonist (e.g., Intepirdine) | 5-HT6 | Human | 0.23 |
| 5-HT2A | Human | 10 |
Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data is compiled from representative preclinical studies of compounds within this class.[1]
Experimental Protocols
Protocol 2.2.1: Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of a compound for the 5-HT6 and 5-HT2A receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant 5-HT6 or 5-HT2A receptor.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]LSD for 5-HT6, [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
-
-
Visualization:
References
- 1. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
Investigating the Neuroprotective Properties of Landipirdine: A Technical Guide
Foreword: Publicly available preclinical data on the specific neuroprotective properties of Landipirdine is limited. This guide synthesizes the known mechanism of action of this compound with the broader scientific understanding of its targets—the 5-HT6 and 5-HT2A receptors—to propose a framework for investigating its neuroprotective potential. The experimental protocols, quantitative data, and specific signaling pathway linkages presented herein are therefore a proposed investigational plan rather than a reflection of completed studies.
Introduction
This compound is a potent antagonist of both the serotonin 5-HT6 and 5-HT2A receptors.[1] Initially developed for cognitive and neuropsychiatric symptoms associated with neurodegenerative diseases, its development was discontinued after Phase II clinical trials for cognition disorders and dementia.[1] Despite this, the dual antagonism of 5-HT6 and 5-HT2A receptors presents a compelling, albeit underexplored, mechanism for potential neuroprotection. This document outlines the theoretical basis for these properties and proposes a comprehensive preclinical strategy to investigate them.
The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in regions critical for cognition such as the hippocampus and prefrontal cortex.[2] Antagonism of this receptor is known to modulate multiple neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are vital for cognitive function and neuronal survival.[2][3][4] The 5-HT2A receptor is also widely distributed in the brain and has been implicated in the modulation of mood, perception, and cognition.[5] Blockade of 5-HT2A receptors may restore motor function by regulating glutamatergic activity in the striatum.
This guide provides a technical framework for researchers, scientists, and drug development professionals to explore the neuroprotective capacities of this compound.
Mechanism of Action and Therapeutic Rationale
This compound's potential for neuroprotection is predicated on its dual antagonism of 5-HT6 and 5-HT2A receptors.
-
5-HT6 Receptor Antagonism: The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase via the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] By blocking this receptor, this compound is hypothesized to:
-
Enhance Cholinergic and Glutamatergic Neurotransmission: Blockade of 5-HT6 receptors has been shown to increase the release of acetylcholine and glutamate, which are crucial for synaptic plasticity and neuronal health.[2][6]
-
Modulate Downstream Signaling: The 5-HT6 receptor can also signal through other pathways, including the mammalian target of rapamycin (mTOR) and Fyn-tyrosine kinase pathways.[7] Antagonism could potentially mitigate aberrant signaling in these pathways that may contribute to neurodegeneration.
-
-
5-HT2A Receptor Antagonism: Activation of 5-HT2A receptors can evoke glutamate release. Therefore, antagonism by this compound may:
-
Reduce Glutamatergic Excitotoxicity: By blocking 5-HT2A receptors, this compound could normalize overactive glutamatergic neurotransmission, a key factor in neuronal cell death in various neurodegenerative conditions.
-
Modulate Neuroinflammation and Apoptosis: Serotonergic systems are linked to the regulation of inflammatory processes and programmed cell death in the brain.
-
The synergistic action of blocking both receptors could offer a multi-faceted approach to neuroprotection, addressing neurotransmitter imbalance, excitotoxicity, and potentially downstream cellular stress pathways.
Proposed Preclinical Investigation of Neuroprotective Efficacy
To systematically evaluate the neuroprotective properties of this compound, a tiered approach is proposed, beginning with in vitro models and progressing to in vivo studies.
In Vitro Neuroprotection Assays
Objective: To determine if this compound can protect cultured neuronal cells from various neurotoxic insults.
Cell Models:
-
SH-SY5Y human neuroblastoma cells (differentiated to a neuronal phenotype)
-
Primary cortical or hippocampal neurons (from rodent models)
Neurotoxic Insults:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
Excitotoxicity: Glutamate or N-Methyl-D-aspartate (NMDA)
-
Mitochondrial Dysfunction: Rotenone or MPP+
-
Amyloid-beta (Aβ) toxicity: Aβ₁₋₄₂ oligomers
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Plating: Plate differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 2 hours.
-
Induction of Toxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells, co-incubating with this compound for 24 hours. Include vehicle-only and toxin-only controls.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of Apoptosis using Caspase-3/7 Assay
-
Experimental Setup: Follow steps 1-3 from the MTT assay protocol.
-
Caspase-3/7 Reagent Addition: After the 24-hour incubation, add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay) to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize caspase activity to cell number (determined by a parallel viability assay) and express as a fold change relative to the toxin-only control.
Proposed Quantitative Data
The following tables represent hypothetical data from the proposed in vitro experiments, illustrating the potential neuroprotective effects of this compound.
Table 1: Hypothetical Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 48 ± 3.9 |
| H₂O₂ + this compound | 0.01 | 52 ± 4.1 |
| H₂O₂ + this compound | 0.1 | 65 ± 3.5 |
| H₂O₂ + this compound | 1 | 78 ± 4.8 |
| H₂O₂ + this compound | 10 | 85 ± 5.1 |
| H₂O₂ + this compound | 100 | 82 ± 4.6 |
Table 2: Hypothetical Effect of this compound on Glutamate-Induced Caspase-3/7 Activation
| Treatment Group | Concentration (µM) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | - | 1.0 ± 0.1 |
| Glutamate (5 mM) | - | 4.2 ± 0.4 |
| Glutamate + this compound | 0.1 | 3.5 ± 0.3 |
| Glutamate + this compound | 1 | 2.1 ± 0.2 |
| Glutamate + this compound | 10 | 1.5 ± 0.2 |
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways through which this compound may exert its neuroprotective effects.
Caption: Hypothesized signaling pathways for this compound's neuroprotective action.
Experimental Workflow
The diagram below outlines the proposed experimental workflow for the in vitro assessment of this compound.
Caption: Proposed workflow for in vitro neuroprotection screening.
Summary and Future Directions
While the clinical development of this compound has been halted, its unique pharmacological profile as a dual 5-HT6 and 5-HT2A antagonist warrants further investigation into its potential neuroprotective effects. The preclinical data for other 5-HT6 antagonists have shown promise in modulating neurotransmitter systems implicated in neurodegeneration.[4][8]
The proposed research framework in this guide provides a systematic approach to characterizing the neuroprotective potential of this compound. Positive outcomes from these in vitro studies would justify progression to in vivo models of neurodegeneration (e.g., rodent models of Alzheimer's or Parkinson's disease) to assess effects on neuropathology and behavioral outcomes. A thorough understanding of its cellular and molecular mechanisms is critical before any re-evaluation of its therapeutic potential can be considered. This technical guide serves as a foundational roadmap for such an investigation.
References
- 1. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. benchchem.com [benchchem.com]
- 3. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Landipirdine's Impact on Cholinergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Landipirdine, also known as Linopirdine, is a cognition-enhancing agent that has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders characterized by cholinergic deficits, such as Alzheimer's disease. This technical guide provides an in-depth analysis of this compound's core mechanism of action, focusing on its profound effects on cholinergic neurotransmission. Through a dual mechanism involving the blockade of Kv7 (KCNQ) potassium channels and antagonism of serotonin 5-HT6 receptors, this compound effectively enhances the release of acetylcholine in key brain regions. This document summarizes the quantitative data from pivotal studies, details the experimental protocols utilized to elucidate its pharmacological profile, and presents visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The cholinergic system is integral to cognitive processes, including learning, memory, and attention. A decline in cholinergic function is a well-established hallmark of Alzheimer's disease and other dementias. This compound (1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one) has emerged as a promising compound due to its ability to augment cholinergic signaling.[1] This guide will dissect the two primary molecular pathways through which this compound exerts its effects on acetylcholine release, providing a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Core Mechanisms of Action
This compound's pro-cholinergic effects are primarily attributed to two distinct molecular mechanisms:
-
Blockade of Kv7 (KCNQ) Potassium Channels: this compound acts as a blocker of voltage-gated potassium channels of the Kv7 family, particularly the KCNQ2/3 heteromer, which generates the M-current.[1] The M-current is a crucial regulator of neuronal excitability; its inhibition leads to membrane depolarization, which in turn enhances the release of neurotransmitters, including acetylcholine, upon stimulation.[2]
-
Antagonism of 5-HT6 Receptors: this compound also functions as a potent antagonist of the serotonin 6 (5-HT6) receptor.[3] Blockade of these receptors is thought to disinhibit cholinergic neurons, likely through the modulation of GABAergic interneurons, thereby contributing to increased acetylcholine levels in the cortex and hippocampus.[4]
Quantitative Data on this compound's Cholinergic Effects
The following tables summarize the key quantitative findings from preclinical studies investigating this compound's (Linopirdine's) impact on Kv7 channels and acetylcholine release.
Table 1: Inhibitory Activity of this compound on Kv7 (KCNQ) and Other Ion Channels
| Target Channel | IC50 (µM) | Cell/Tissue Type | Reference |
| KCNQ2/3 heteromer (M-current) | 2.4 | - | [1] |
| Whole-cell M-current | 3.4 | Rat superior cervical sympathetic ganglion cells | [5] |
| Kv7.1 + 7.3 (KCNQ2 + 3) / M-currents | 4 - 7 | - | |
| M-current (IM) | 8.5 | Rat hippocampal CA1 pyramidal neurones | [2] |
| Kv7.1 (KCNQ1) homomeric channels | 8.9 | - | |
| IK(M) | 24.7 | NGPM1-27 cells | [6] |
| IK(M) | 35.8 | Acutely dissociated rat cerebral cortex pyramidal neurons | [6] |
| Delayed rectifier K+ current (IK(V)) | 63 | Rat superior cervical sympathetic ganglion cells | [5] |
| Transient K+ current (IA) | 69 | Rat superior cervical sympathetic ganglion cells | [5] |
| IK(V) | 72.3 | NGPM1-27 cells | [6] |
| Nicotinic acetylcholine receptors | 7.6 | Rat superior cervical sympathetic ganglion cells | [5] |
| GABA-activated Cl- currents | 26 | Rat superior cervical sympathetic ganglion cells | [5] |
Table 2: Effect of this compound and its Analogs on Acetylcholine (ACh) Release
| Compound | Concentration/Dose | Effect on ACh Release | Experimental Model | Reference |
| This compound (Linopirdine) | EC50: 4.2 µM | Enhancement of [3H]ACh release | Rat brain slices | [7] |
| This compound (Linopirdine) | 5 mg/kg (p.o.) | No statistically significant increase in hippocampal extracellular ACh | In vivo (rat) | [7] |
| XE991 (analog) | 5 mg/kg (p.o.) | > 90% increase over baseline in hippocampal extracellular ACh | In vivo (rat) | [7] |
| DMP 543 (analog) | 1 mg/kg (p.o.) | > 100% increase in ACh levels | In vivo (rat) | [7] |
Signaling Pathways
The following diagrams illustrate the molecular pathways through which this compound enhances cholinergic neurotransmission.
Caption: this compound's blockade of Kv7 channels and subsequent enhancement of acetylcholine release.
Caption: this compound's 5-HT6 receptor antagonism leading to increased acetylcholine release.
Experimental Protocols
The primary method for quantifying extracellular acetylcholine levels in response to this compound administration is in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Tandem Mass Spectrometry (LC-MS/MS) .
In Vivo Microdialysis for Acetylcholine Measurement
Objective: To measure the real-time concentration of acetylcholine in the extracellular fluid of specific brain regions (e.g., hippocampus, prefrontal cortex) in freely moving animals following this compound administration.
Methodology:
-
Animal Preparation and Surgery:
-
Adult male rodents (e.g., Sprague-Dawley rats) are typically used.
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest.
-
Animals are allowed a recovery period of several days post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump. The aCSF typically contains an acetylcholinesterase inhibitor (e.g., neostigmine or physostigmine) to prevent the degradation of acetylcholine in the dialysis tubing.[8]
-
-
Sample Collection:
-
The system is allowed to equilibrate for a period (e.g., 1-2 hours) to establish a stable baseline.
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into refrigerated vials.
-
After collecting baseline samples, this compound or vehicle is administered (e.g., orally or intraperitoneally).
-
Sample collection continues for several hours post-administration to monitor changes in acetylcholine levels.
-
-
Histological Verification:
Acetylcholine Quantification by HPLC-ECD
-
Chromatographic Separation:
-
The collected dialysate samples are injected into an HPLC system.
-
Acetylcholine is separated from other components in the sample on a specialized analytical column.
-
-
Enzymatic Reaction:
-
Post-column, the eluent passes through an immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.
-
Acetylcholinesterase hydrolyzes acetylcholine to choline, and choline oxidase then converts choline to betaine and hydrogen peroxide.
-
-
Electrochemical Detection:
-
The generated hydrogen peroxide is detected by a platinum electrode.
-
The resulting electrical signal is directly proportional to the concentration of acetylcholine in the original sample.
-
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo microdialysis measurement of acetylcholine.
Conclusion
This compound enhances cholinergic neurotransmission through a synergistic combination of Kv7 channel blockade and 5-HT6 receptor antagonism. This dual mechanism makes it a compound of significant interest for the treatment of cognitive deficits associated with neurodegenerative diseases. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and similar compounds. Future investigations should aim to further delineate the dose-response relationship of this compound on acetylcholine release in various brain regions and explore its efficacy in a wider range of preclinical models of cognitive impairment.
References
- 1. Linopirdine - Wikipedia [en.wikipedia.org]
- 2. Reduction of spike frequency adaptation and blockade of M-current in rat CA1 pyramidal neurones by linopirdine (DuP 996), a neurotransmitter release enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a cognition-enhancer, linopirdine (DuP 996), on M-type potassium currents (IK(M)) and some other voltage- and ligand-gated membrane currents in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of M-type K+ current by linopirdine, a neurotransmitter-release enhancer, in NG108-15 neuronal cells and rat cerebral neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two new potent neurotransmitter release enhancers, 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone and 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone: comparison to linopirdine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Landipirdine: A Technical Deep Dive into its Chemical Architecture and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Landipirdine, also known as SYN-120, is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2][3][4] This unique pharmacological profile has positioned it as a compound of interest for the therapeutic intervention in neurodegenerative disorders, particularly Parkinson's disease. This technical guide provides an in-depth exploration of the chemical structure and a detailed synthesis protocol for this compound, catering to professionals in the field of medicinal chemistry and drug development. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising molecule.
Chemical Structure and Properties
This compound is a chiral molecule with a core tetralin scaffold. Its chemical identity is formally described by the International Union of Pure and Applied Chemistry (IUPAC) as [(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea. The key structural features include a sulfonyl group linking a fluorophenyl ring to the tetralin core and a methylurea side chain at the chiral center.
| Property | Value | Source |
| IUPAC Name | [(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea | PubChem |
| Molecular Formula | C18H19FN2O3S | PubChem |
| Molecular Weight | 362.4 g/mol | PubChem |
| CAS Number | 1000308-25-7 | PubChem |
| Chirality | (R)-enantiomer | PubChem |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as detailed in US Patent US20100160682A1. The key steps involve the formation of a tetralin intermediate followed by the introduction of the methylurea moiety.
Experimental Protocol
Step 1: Synthesis of [(R)-6-(3-Fluoro-phenylsulfanyl)-1,2,3,4-tetrahydro-naphthalen-1-ylmethyl]-urea
A suspension of (R)-6-(3-fluorophenylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-methylamine hydrochloride salt (4.6 kg) and urea (3.4 kg) is made in fresh N-Methyl-2-pyrrolidone (NMP) (9.5 kg). To this suspension, concentrated aqueous 37% HCl (0.15 kg) is added. The reaction mixture is then heated to 100°C for a duration of three hours. Upon confirmation of reaction completion by HPLC, the mixture is cooled to 60°C, and water (45 kg) is added. The resulting slurry is stirred vigorously while cooling to 20°C and is then allowed to sit for 24 hours. The solid product is collected by filtration and washed with water. The wet filter cake is taken up in toluene (23.6 kg) and heated to 80°C, followed by washing with water (twice with 13.5 L). The reaction mixture is then cooled to 40°C. Crystallization is induced by the addition of n-heptane (7.8 kg). The final product is filtered and dried under reduced pressure at 50°C.
Step 2: Synthesis of [(R)-6-(3-Fluoro-phenylsulfonyl)-1,2,3,4-tetrahydro-naphthalen-1-ylmethyl]-urea (this compound)
A suspension of [(R)-6-(3-fluorophenylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-yl-methyl]urea (3.76 kg) is prepared in methylene chloride (71 kg). This suspension is then treated with 98% formic acid (1.31 kg).
(Note: The patent description for the final oxidation step is incomplete in the provided excerpt. Further details on the oxidizing agent and reaction conditions would be required for a complete protocol.)
Synthesis Workflow
Caption: Synthetic pathway of this compound.
Pharmacological Profile
| Target Receptor | Activity | Therapeutic Relevance |
| 5-HT6 | Antagonist | Modulation of cholinergic and glutamatergic neurotransmission, potential for cognitive enhancement. |
| 5-HT2A | Antagonist | Reduction of psychotic symptoms and potential modulation of motor control. |
Signaling Pathways
The dual antagonism of 5-HT6 and 5-HT2A receptors by this compound results in a complex modulation of downstream signaling cascades. The following diagram illustrates the principal pathways affected.
Caption: Dual antagonism of 5-HT6 and 5-HT2A receptor signaling by this compound.
By blocking the 5-HT6 receptor, which is constitutively active and coupled to Gs protein, this compound is expected to decrease the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This can lead to the modulation of downstream targets like the Extracellular signal-Regulated Kinase (ERK) pathway, ultimately influencing neuronal plasticity and cognitive function.
Simultaneously, antagonism of the Gq-coupled 5-HT2A receptor by this compound inhibits the Phospholipase C (PLC) pathway. This results in reduced hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to decreased activation of Protein Kinase C (PKC) and reduced intracellular calcium release. These effects are thought to contribute to its antipsychotic and motor-modulating properties.
Conclusion
This compound represents a significant development in the quest for effective treatments for neurodegenerative diseases. Its dual antagonism of 5-HT6 and 5-HT2A receptors offers a multi-faceted approach to symptom management. The synthetic route, while requiring careful execution, is accessible and provides a clear path to obtaining this valuable research compound. Further elucidation of its pharmacological properties and clinical efficacy will be crucial in determining its future therapeutic role. This guide provides a foundational technical understanding for researchers and developers working with this and similar molecules.
References
- 1. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders | MDPI [mdpi.com]
Landipirdine's Potential in Parkinson's Disease Dementia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease dementia (PDD) presents a significant therapeutic challenge, with limited effective treatments available to address the cognitive decline that severely impacts patients' quality of life. The serotonergic system, particularly the 5-HT6 and 5-HT2A receptors, has emerged as a promising target for intervention. Landipirdine (also known as SYN-120 and RO5025181), a potent dual antagonist of the 5-HT6 and 5-HT2A receptors, has been investigated for its potential to ameliorate cognitive deficits in PDD. This technical guide provides a comprehensive overview of the preclinical rationale, mechanism of action, and clinical evidence for this compound in the context of PDD. While specific preclinical data for this compound is not publicly available, this guide leverages data from analogous compounds and outlines representative experimental protocols to provide a thorough understanding of its therapeutic potential and the methodologies used to evaluate it.
Introduction: The Rationale for Targeting the Serotonergic System in PDD
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by motor symptoms, but non-motor symptoms, including cognitive impairment and dementia, are also prevalent and debilitating. The underlying pathophysiology of PDD is complex and not fully elucidated, but it is known to involve deficits in multiple neurotransmitter systems beyond the dopaminergic pathway, including the cholinergic and serotonergic systems.
The 5-HT6 receptor, expressed almost exclusively in the central nervous system with high density in brain regions crucial for cognition such as the hippocampus and cortex, has been a key target for cognitive enhancement. Blockade of the 5-HT6 receptor is hypothesized to increase cholinergic and glutamatergic neurotransmission, which are critical for learning and memory. Additionally, the 5-HT2A receptor is implicated in the psychosis often associated with Parkinson's disease. Therefore, a dual antagonist like this compound presents a rational therapeutic approach for addressing both cognitive and psychiatric symptoms in PDD.
Pharmacology of this compound and Comparative Compounds
This compound is a dual antagonist of the 5-HT6 and 5-HT2A serotonin receptors. While the specific binding affinities (Ki) and functional potencies (EC50/IC50) for this compound are not publicly available, the following table presents data for other well-characterized 5-HT6 receptor antagonists to provide a comparative context.
| Compound | Target(s) | Binding Affinity (Ki) | Potency (EC50/IC50/pKi) | Reference |
| This compound (SYN-120) | 5-HT6 and 5-HT2A Antagonist | Not Publicly Available | Not Publicly Available | |
| Masupirdine (SUVN-502) | 5-HT6 Antagonist | 2.04 nM (human) | [1] | |
| Intepirdine (SB-742457) | 5-HT6 Antagonist | pKi of 9.63 | [1] | |
| SB-271046 | 5-HT6 Antagonist | pKi of 8.92-9.09 | [1] |
Mechanism of Action and Signaling Pathways
The therapeutic potential of this compound in PDD is predicated on its dual antagonism of 5-HT6 and 5-HT2A receptors.
5-HT6 Receptor Antagonism and Cognitive Enhancement
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2] Emerging evidence suggests that the 5-HT6 receptor can also signal through alternative pathways, including the activation of the Fyn tyrosine kinase and the mammalian target of rapamycin (mTOR) pathway.[2][3]
By blocking the 5-HT6 receptor, this compound is hypothesized to modulate these downstream signaling cascades. A key proposed mechanism for the pro-cognitive effects of 5-HT6 antagonists is the disinhibition of GABAergic interneurons, which in turn leads to an increase in the release of acetylcholine and glutamate in brain regions critical for memory and learning.[3][4]
5-HT2A Receptor Antagonism and Psychosis
Psychotic symptoms, such as hallucinations and delusions, are common in PDD and are thought to be related to a hyperdopaminergic state in certain brain regions, which can be exacerbated by dopaminergic therapies for motor symptoms. The 5-HT2A receptor plays a crucial modulatory role in the dopaminergic system. Antagonism of 5-HT2A receptors is a well-established mechanism for atypical antipsychotics and is believed to reduce psychotic symptoms without worsening motor function.
Preclinical Evidence: A Representative Framework
Due to the absence of publicly available preclinical data for this compound, this section outlines a representative experimental workflow and protocol for evaluating a novel 5-HT6 receptor antagonist in a relevant animal model of cognitive impairment in PD.
Representative Experimental Protocol: Radioligand Binding Assay for 5-HT6 Receptor
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT6 receptor.
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (specific activity ~80 Ci/mmol).
-
Non-specific Binding Control: 10 µM Methiothepin.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Assay Procedure:
-
In a 96-well plate, combine the test compound at various concentrations, a fixed concentration of [3H]-LSD (~1-2 nM), and the cell membrane suspension.
-
For total binding, omit the test compound. For non-specific binding, add 10 µM Methiothepin.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Representative Animal Model: Scopolamine-Induced Cognitive Deficit in Rodents
This model is widely used to screen for compounds with potential to treat cognitive impairment.
-
Animals: Adult male Wistar rats or C57BL/6 mice.
-
Procedure:
-
Administer the test compound (e.g., a 5-HT6 antagonist) or vehicle via an appropriate route (e.g., intraperitoneal or oral gavage).
-
After a predetermined pretreatment time, administer scopolamine (a muscarinic receptor antagonist that induces cognitive deficits) or saline.
-
Following the scopolamine injection, subject the animals to a battery of cognitive tests, such as the Morris water maze (for spatial learning and memory) or the novel object recognition test (for recognition memory).
-
-
Outcome Measures:
-
In the Morris water maze, measure the escape latency to find the hidden platform and the time spent in the target quadrant during a probe trial.
-
In the novel object recognition test, calculate the discrimination index, which reflects the preference for exploring a novel object over a familiar one.
-
-
Expected Outcome: A compound with pro-cognitive effects is expected to reverse the cognitive deficits induced by scopolamine, resulting in performance similar to that of the control group.
Clinical Evidence: The SYNAPSE Trial
This compound (SYN120) was evaluated in a Phase 2a, multicenter, randomized, double-blind, placebo-controlled, proof-of-concept trial (SYNAPSE; NCT02258152) in patients with PDD who were also receiving cholinesterase inhibitor therapy.[6]
-
Study Design: 82 patients were randomized to receive either 100 mg/day of this compound or a placebo for 16 weeks.
-
Primary Efficacy Measures:
-
Cognitive Drug Research (CDR) computerized assessment system Continuity of Attention.
-
Quality of Episodic Memory scores.
-
-
Key Findings:
| Outcome Measure | Result | p-value |
| Cognitive Assessments (Primary) | No significant difference between this compound and placebo groups. | Not significant |
| Cognitive Activities of Daily Living (PDAQ-15) | Nominal improvement in the this compound group. | 0.029 (unadjusted) |
| Apathy/Indifference (NPI) | Nominal improvement in the this compound group. | 0.028 (unadjusted) |
| Motor Symptoms (UPDRS) | Mild worsening in the this compound group. | |
| Safety and Tolerability | Adequately tolerated. Nausea and vomiting were more frequent with this compound. |
Conclusion and Future Directions
This compound, as a dual 5-HT6 and 5-HT2A receptor antagonist, represents a rationally designed therapeutic agent for PDD, targeting both cognitive and psychiatric symptoms. However, the results of the Phase 2a SYNAPSE trial were disappointing, as the compound failed to demonstrate a significant improvement in the primary cognitive endpoints.
Several factors could have contributed to this outcome, including the choice of primary endpoints, the dose selected, the duration of the trial, or the heterogeneity of the patient population. The nominal improvements observed in activities of daily living and apathy are intriguing and suggest that this compound may have subtle effects that were not captured by the primary cognitive tests.
Future research in this area could explore:
-
The efficacy of this compound in a more targeted patient population, perhaps those with more prominent apathy or functional impairment at baseline.
-
The effects of different dosing regimens.
-
The use of more sensitive or different primary outcome measures in clinical trials for PDD that better capture changes in daily functioning and specific cognitive domains affected in this disease.
-
Further investigation into the downstream signaling pathways of 5-HT6 and 5-HT2A receptors in the context of Parkinson's disease pathology to identify more specific targets for therapeutic intervention.
While the path forward for this compound in PDD is uncertain, the exploration of the serotonergic system as a therapeutic target for the non-motor symptoms of Parkinson's disease remains a valuable and important area of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Landipirdine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, comprehensive in vitro off-target screening data for Landipirdine (also known as SYN-120 or RO5025181) is limited. One review explicitly states, "No reports on the non-clinical profile of this compound are publicly available"[1]. This guide summarizes the known primary pharmacology of this compound and provides detailed, representative protocols for key in vitro assays typically used to determine a compound's off-target liability.
Introduction to this compound
This compound is a potent antagonist of the serotonin 6 (5-HT₆) and serotonin 2A (5-HT₂ₐ) receptors.[1][2][3] It was investigated for its potential therapeutic effects in neurological disorders, including Parkinson's disease dementia.[2][4] While its primary targets are well-defined, a thorough understanding of its interactions with other molecular targets is crucial for a complete safety and efficacy profile. One report suggests that this compound "significantly impacts the hERG pharmacophore," indicating a potential for interaction with the hERG potassium channel, a critical off-target liability for many small molecules.[5] However, specific quantitative data from broad off-target screening panels (e.g., CEREP or SafetyScreen44 panels) are not publicly available for this compound.
Known and Potential Off-Target Interactions
A comprehensive assessment of off-target effects involves screening the compound against a wide array of molecular targets, including other G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. In the absence of specific data for this compound, this section outlines the key target classes and the rationale for their investigation.
G-Protein Coupled Receptors (GPCRs)
Given that this compound's primary targets are GPCRs, assessing its affinity for other receptors within this superfamily is a critical first step. Cross-reactivity with other serotonin receptor subtypes, as well as adrenergic, dopaminergic, histaminergic, and muscarinic receptors, could lead to a variety of physiological effects.
Kinases
Kinase inhibition is a common source of off-target effects for many drugs. A broad kinase panel screen would reveal any unintended inhibitory activity of this compound against a wide range of human kinases, which could impact numerous cellular signaling pathways.
Ion Channels
As suggested by the mention of its impact on the hERG pharmacophore, assessing this compound's effect on ion channel function is paramount.[5] The hERG (KCNH2) potassium channel is of particular importance due to the risk of QT prolongation and cardiac arrhythmias. Other key ion channels to investigate include sodium (Naᵥ), calcium (Caᵥ), and other potassium (Kᵥ) channels.
Table 1: Summary of Known and Potential Off-Target Liabilities for this compound
| Target Class | Specific Target(s) | Known/Potential Interaction | Significance of Potential Interaction |
| Primary Targets | 5-HT₆ Receptor | Potent Antagonist[1][2][3] | Primary mechanism of action for desired therapeutic effect. |
| 5-HT₂ₐ Receptor | Potent Antagonist[1][2][3] | Contributes to the overall pharmacological profile. | |
| Potential Off-Targets | hERG (KCNH2) Channel | Mentioned to impact hERG pharmacophore[5] | Risk of delayed cardiac repolarization (QT prolongation). |
| Other GPCRs | Unknown | Potential for side effects related to adrenergic, dopaminergic, etc. signaling. | |
| Kinases | Unknown | Potential for unintended modulation of cellular signaling pathways. | |
| Other Ion Channels | Unknown | Potential for effects on neuronal excitability and cardiovascular function. |
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to determine the off-target profile of a compound like this compound.
Radioligand Binding Assay for GPCRs
This assay determines the binding affinity (Kᵢ) of a test compound to a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor.
-
This compound stock solution (typically in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand (at a concentration near its Kₔ), and the this compound dilutions. Include controls for total binding (no this compound) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Kinase Activity Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method.[6]
Materials:
-
Purified kinase enzyme.
-
Kinase substrate (peptide or protein).
-
ATP.
-
This compound stock solution.
-
Kinase reaction buffer.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
384-well assay plates.
-
Luminometer.
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase enzyme and this compound at various concentrations. Include "no inhibitor" and "no enzyme" controls.
-
Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC₅₀ value for this compound.
Caption: Workflow for the ADP-Glo™ kinase activity assay.
Automated Patch-Clamp Assay for hERG Channel
This electrophysiology assay directly measures the effect of a compound on the current flowing through the hERG ion channel, providing functional data on channel inhibition.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Extracellular and intracellular solutions.
-
This compound stock solution.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.
-
System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.
-
Cell Sealing: The system automatically positions a cell onto a planar patch-clamp chip and forms a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: The cell membrane under the patch is ruptured to achieve the whole-cell recording configuration.
-
Baseline Recording: Apply a specific voltage protocol to elicit hERG currents and record a stable baseline.
-
Compound Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Effect Recording: Record the hERG currents in the presence of the compound after the effect has reached a steady state.
-
Data Analysis: Measure the reduction in the hERG current amplitude (typically the tail current) at each concentration of this compound to determine the IC₅₀ value.
Caption: Workflow for an automated patch-clamp assay.
Signaling Pathways of Primary Targets
Understanding the downstream signaling of this compound's primary targets is essential for interpreting its on- and potential off-target effects.
5-HT₆ Receptor Signaling
The 5-HT₆ receptor is a Gₛ-protein coupled receptor. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). As an antagonist, this compound blocks this cascade.
Caption: this compound's antagonism of 5-HT₆ receptor signaling.
5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is a Gₒ-protein coupled receptor. Its activation engages phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers calcium release from intracellular stores, and DAG activates Protein Kinase C (PKC). This compound, as an antagonist, inhibits this pathway.
Caption: this compound's antagonism of 5-HT₂ₐ receptor signaling.
Conclusion
While this compound is known to be a potent dual antagonist of the 5-HT₆ and 5-HT₂ₐ receptors, a comprehensive public profile of its in vitro off-target effects is currently lacking. The potential for interaction with the hERG channel has been noted, highlighting the importance of thorough safety pharmacology screening. The standardized experimental protocols and pathway diagrams provided in this guide offer a framework for the type of in vitro studies necessary to fully characterize the selectivity and potential liabilities of this compound and other investigational compounds. For drug development professionals, conducting such a battery of in vitro assays is a critical step in de-risking a clinical candidate and building a robust submission package for regulatory agencies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ulab360.com [ulab360.com]
Pharmacokinetics and Pharmacodynamics of Landipirdine in Animal Models: A Methodological and Structural Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available, peer-reviewed literature detailing the preclinical pharmacokinetics and pharmacodynamics of Landipirdine in animal models is notably scarce. One review explicitly states, "No reports on the non-clinical profile of this compound are publicly available"[1]. Therefore, this document serves as a comprehensive methodological and structural guide, outlining the requisite experimental protocols and data presentation formats for such a study. The quantitative data and specific experimental details provided herein are illustrative, based on standard practices in preclinical drug development and data from related compounds, to provide a framework for future research and reporting.
Introduction
This compound (also known as SYN120) is a potent antagonist of the serotonin 5-HT6 and 5-HT2A receptors[1][2][3]. Its development was aimed at treating cognitive and psychiatric symptoms in neurodegenerative disorders, such as Parkinson's disease dementia[2]. Despite reaching Phase II clinical trials, its development for cognition disorders and dementia was discontinued[4]. A thorough understanding of a drug candidate's preclinical profile is fundamental for its clinical translation. This guide outlines the essential pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models necessary to characterize a compound like this compound.
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining dosing regimens and understanding the drug's exposure at its target sites.
Experimental Protocols
A typical preclinical pharmacokinetic study for a compound like this compound would involve the following methodologies:
Animals:
-
Species: At least two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs), are typically used to assess inter-species variability.
-
Housing: Animals are housed in controlled environments with a standard 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study protocol[5].
Drug Administration:
-
Formulation: this compound is formulated for both intravenous (IV) and oral (PO) administration. A common vehicle for oral administration is a suspension in a solution like 0.5% carboxymethylcellulose (CMC) in water[5]. For IV administration, a solubilizing agent might be necessary.
-
Dosing: A range of doses is administered to assess dose proportionality. For example, in rats, oral doses might range from 3 to 12 mg/kg[6].
Sample Collection and Analysis:
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose)[5]. In rats, this can be done via tail vein or a surgically implanted cannula[5].
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis[5].
-
Analytical Method: Plasma concentrations of this compound and any major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method[6][7].
Data Presentation: Pharmacokinetic Parameters
The collected data would be analyzed using non-compartmental or compartmental modeling to derive key pharmacokinetic parameters.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 450 ± 85 | 980 ± 120 |
| Tmax (h) | 1.5 ± 0.5 | 0.25 (first sample) |
| AUC0-t (ng·h/mL) | 2800 ± 450 | 1500 ± 200 |
| AUC0-inf (ng·h/mL) | 2950 ± 480 | 1550 ± 210 |
| t1/2 (h) | 6.2 ± 1.1 | 5.8 ± 0.9 |
| CL (L/h/kg) | - | 0.65 ± 0.08 |
| Vd (L/kg) | - | 5.5 ± 0.7 |
| F (%) | 19 ± 4 | - |
Data are presented as mean ± standard deviation and are hypothetical. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Pharmacodynamics
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.
Experimental Protocols
Receptor Occupancy Studies:
-
Methodology: To confirm target engagement in the central nervous system (CNS), ex vivo or in vivo receptor occupancy studies are conducted. For instance, animals are dosed with this compound, and at various time points, brain tissue is collected. The binding of a radiolabeled ligand for the 5-HT6 or 5-HT2A receptor is then measured in brain homogenates to determine the percentage of receptors occupied by this compound.
Animal Models of Disease:
-
Cognitive Enhancement: To assess pro-cognitive effects, this compound would be tested in models of cognitive impairment. A common model is the scopolamine-induced cognitive deficit in rats, where memory is assessed using tasks like the Morris water maze or novel object recognition[1].
-
Neuropsychiatric Symptoms: To evaluate effects on psychiatric symptoms, models like the conditioned avoidance response task could be used to assess potential antipsychotic-like activity[1].
Data Presentation: Pharmacodynamic Effects
Table 2: Illustrative 5-HT6 Receptor Occupancy and Efficacy of this compound in Rats
| Oral Dose (mg/kg) | Brain Concentration (nM) at Tmax | 5-HT6 Receptor Occupancy (%) | Reversal of Scopolamine-Induced Deficit in Novel Object Recognition (%) |
| 1 | 30 ± 8 | 25 ± 5 | 15 ± 10 |
| 3 | 95 ± 20 | 60 ± 8 | 55 ± 12 |
| 10 | 320 ± 60 | 85 ± 6 | 90 ± 8 |
| 30 | 950 ± 150 | >95 | 92 ± 10 |
Data are presented as mean ± standard deviation and are hypothetical.
Visualization of Pathways and Workflows
Signaling Pathway
This compound's mechanism of action involves the blockade of 5-HT6 and 5-HT2A receptors. Blockade of the 5-HT6 receptor, which is primarily expressed in brain regions associated with cognition, is thought to enhance cholinergic and glutamatergic neurotransmission, thereby improving cognitive function[8].
Caption: Proposed signaling pathway for this compound's pro-cognitive effects.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical PK/PD study.
Caption: Integrated workflow for preclinical PK and PD studies.
Conclusion
While specific preclinical data for this compound remains elusive in the public domain, this guide provides a robust framework for conducting and presenting such research. The outlined experimental protocols for pharmacokinetics and pharmacodynamics, along with the structured data tables and visualizations, offer a standardized approach for the evaluation of neurotherapeutics. Should non-clinical data on this compound become available, it could be integrated into this structure to provide a comprehensive understanding of its preclinical profile and the rationale for its clinical development path.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 4. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats [mdpi.com]
- 7. phcogj.com [phcogj.com]
- 8. Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, HEC30654, in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Landipirdine's Impact on Neuropsychiatric Symptoms: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Landipirdine (also known as SYN-120) is a selective, orally bioavailable small molecule that acts as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. Initially investigated for cognitive enhancement in dementia, its development for these indications has been discontinued. However, clinical trial data has suggested a potential, albeit not statistically significant, impact on specific neuropsychiatric symptoms (NPS) in patients with Parkinson's disease dementia (PDD). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, a critical analysis of the clinical data related to NPS, and the methodologies of the key clinical trial.
Core Mechanism of Action: Dual Serotonergic Antagonism
This compound exerts its pharmacological effects through the simultaneous blockade of two key serotonin receptor subtypes in the central nervous system:
-
5-HT6 Receptor Antagonism: The 5-HT6 receptor is almost exclusively expressed in the brain, particularly in regions crucial for cognition and mood, such as the hippocampus and prefrontal cortex. Blockade of this receptor is hypothesized to modulate cholinergic and glutamatergic neurotransmission, pathways often dysregulated in neurodegenerative diseases.
-
5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in the pathophysiology of psychosis and mood disorders. Antagonism of these receptors is a well-established mechanism for several atypical antipsychotic medications.
The dual antagonism of these receptors by this compound was theorized to offer a synergistic approach to treating both cognitive deficits and neuropsychiatric symptoms in dementia.
Caption: this compound's dual antagonism of 5-HT6 and 5-HT2A receptors.
Clinical Trial Evidence in Parkinson's Disease Dementia (PDD)
The primary investigation into this compound's effect on neuropsychiatric symptoms comes from a Phase 2a, multicenter, double-blind, placebo-controlled, proof-of-concept trial (NCT02258152), also known as the SYNAPSE study.
Quantitative Data Summary
While the SYNAPSE study did not meet its primary cognitive endpoints, a nominal improvement was observed in a specific domain of the Neuropsychiatric Inventory (NPI). A post-hoc analysis also suggested potential benefits in other NPS domains, though specific quantitative data from this analysis are not publicly available.
| Parameter | This compound (SYN-120) | Placebo | p-value | Source |
| NPI-Apathy/Indifference Score | Nominally improved | No significant change | 0.028 (unadjusted) | [1] |
| NPI-Anxiety Score | Data not available | Data not available | Not available | [2] |
| NPI-Irritability/Lability Score | Data not available | Data not available | Not available | [2] |
Note: The improvement in the NPI-Apathy/Indifference score was a secondary outcome and the p-value was not adjusted for multiple comparisons.
Safety and Tolerability
| Parameter | This compound (SYN-120) (N=38) | Placebo (N=44) | Source |
| Adverse Events (AEs) | 74% | 77% | [1] |
| Treatment Discontinuation | 16% | 16% | [1] |
| More Frequent AEs | Nausea, Vomiting | - | [1] |
| Motor Symptoms (UPDRS) | Worsened | No significant change | [1] |
Experimental Protocols: The SYNAPSE Study (NCT02258152)
The SYNAPSE study was designed to assess the safety, tolerability, and efficacy of this compound in patients with PDD.
-
Study Design: A multicenter, double-blind, parallel-group, 16-week, randomized, placebo-controlled, proof-of-concept trial.
-
Participant Population: 82 patients diagnosed with Parkinson's disease dementia who were already receiving a stable dose of a cholinesterase inhibitor.
-
Intervention: Participants were randomized to receive either 100 mg/day of this compound (oral) or a matching placebo.
-
Primary Efficacy Measures: The primary outcomes were focused on cognitive function, specifically the Cognitive Drug Research (CDR) computerized assessment system's Continuity of Attention and Quality of Episodic Memory scores.
-
Secondary Efficacy Measures: These included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), the Clinician's Global Impression of Change (ADCS-CGIC), and the Neuropsychiatric Inventory (NPI) to assess neuropsychiatric symptoms.
Caption: High-level workflow of the SYNAPSE Phase 2a clinical trial.
Discussion and Future Outlook
The clinical data for this compound in the context of neuropsychiatric symptoms is limited and inconclusive. The nominal improvement in apathy in the SYNAPSE study is an interesting signal, particularly as apathy is a common and difficult-to-treat symptom in neurodegenerative disorders. However, the lack of statistical significance after adjusting for multiple comparisons, the failure to meet primary cognitive endpoints, and the observed worsening of motor symptoms present significant hurdles for further development in this patient population.
The discontinuation of this compound's development for dementia highlights the challenges of targeting complex neuropsychiatric and cognitive syndromes. Future research in this area may benefit from more targeted patient selection, potentially focusing on individuals with prominent apathy or other specific NPS profiles. Furthermore, the development of more selective 5-HT6 or dual 5-HT6/5-HT2A antagonists with improved safety profiles could yet yield a viable therapeutic agent for these debilitating symptoms.
Conclusion
This compound, a dual 5-HT6/5-HT2A receptor antagonist, has demonstrated a potential but unproven impact on the neuropsychiatric symptom of apathy in patients with Parkinson's disease dementia. While the primary objectives of the key clinical trial were not achieved and the drug's development for dementia has been halted, the findings provide a rationale for the continued exploration of the serotonergic system, and specifically the 5-HT6 receptor, as a target for treating neuropsychiatric symptoms in neurodegenerative diseases. Further research with more refined methodologies and potentially novel chemical entities is warranted to fully elucidate the therapeutic potential of this mechanism.
References
- 1. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
The Discontinuation of Landipirdine Clinical Trials: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Landipirdine (also known as SYN120), a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors, was under development for the treatment of cognitive impairment and dementia-related psychosis. The clinical development program for this compound was discontinued in February 2020. This followed the failure of a key Phase IIa clinical trial in patients with Parkinson's disease dementia (PDD) to meet its primary endpoint for cognition. Furthermore, the trial revealed a concerning safety signal, with a worsening of motor symptoms observed in the treatment group. This technical guide provides a comprehensive analysis of the available data and the scientific rationale underpinning the decision to halt the clinical development of this compound.
Introduction
This compound was developed by Biotie Therapies, which was later acquired by Acorda Therapeutics. The compound's mechanism of action, targeting both the 5-HT6 and 5-HT2A receptors, was hypothesized to offer a dual benefit of improving cognitive function and mitigating neuropsychiatric symptoms, such as psychosis, in dementia. The 5-HT6 receptor is primarily expressed in brain regions associated with learning and memory, and its antagonism is thought to enhance cholinergic and glutamatergic neurotransmission. The 5-HT2A receptor is implicated in the pathophysiology of psychosis, and its blockade is a mechanism of action for several atypical antipsychotic medications. Despite a promising preclinical rationale, the clinical trial results did not translate into the expected therapeutic benefits.
Discontinued Clinical Trials
The clinical development program for this compound included at least two key trials that were ultimately discontinued:
-
Phase IIa Study in Parkinson's Disease Dementia (SYNAPSE): This was a multicenter, randomized, double-blind, placebo-controlled proof-of-concept trial (NCT02258152).
The primary focus of this guide is the analysis of the publicly available data from the Phase IIa SYNAPSE study, which was pivotal in the decision to discontinue the development of this compound.
Rationale for Discontinuation
The discontinuation of the this compound clinical trials was primarily driven by the following factors:
-
Lack of Efficacy on Primary Cognitive Endpoint: The Phase IIa SYNAPSE study failed to demonstrate a statistically significant improvement in the primary measure of cognition.
-
Worsening of Motor Symptoms: A significant safety concern emerged from the SYNAPSE trial, with patients in the this compound group experiencing a worsening of motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS).
Phase IIa SYNAPSE Study (NCT02258152) Results
The SYNAPSE study was a 16-week trial that randomized 82 patients with PDD, who were already receiving a stable dose of a cholinesterase inhibitor, to receive either this compound (100 mg/day) or a placebo.
Efficacy Outcomes:
The primary efficacy endpoint was the change from baseline in the Cognitive Drug Research (CDR) computerized assessment system Continuity of Attention score. The trial did not show a significant difference between the this compound and placebo groups on this measure.[1] Similarly, there was no significant improvement in the key secondary endpoint of Quality of Episodic Memory.[1]
A nominal, unadjusted improvement was observed in the this compound group for cognitive activities of daily living, as measured by the Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15), and in apathy/indifference scores on the Neuropsychiatric Inventory (NPI).[1] However, these findings were not sufficient to outweigh the negative primary outcome and the safety concerns.
Safety and Tolerability:
While this compound was reported to be adequately tolerated, with similar rates of adverse events (AEs) and treatment discontinuation between the drug and placebo groups, a critical safety issue was the worsening of motor symptoms in the this compound group.[1] Nausea and vomiting were also more frequently reported in the treatment arm.[1]
Quantitative Data from the SYNAPSE Study
Detailed quantitative data from the SYNAPSE study, including mean changes from baseline, standard deviations, and p-values for the primary and secondary endpoints, are not fully available in the public domain. The following tables summarize the available information.
Table 1: Key Efficacy Outcomes of the Phase IIa SYNAPSE Study (NCT02258152)
| Outcome Measure | This compound (n=38) | Placebo (n=44) | Result |
| Primary Endpoint: Change from Baseline in CDR Continuity of Attention | No significant difference from placebo | No significant difference from this compound | Not Met |
| Key Secondary Endpoint: Change from Baseline in CDR Quality of Episodic Memory | No significant difference from placebo | No significant difference from this compound | Not Met |
| Other Efficacy Measures: | |||
| Change from Baseline in PDAQ-15 (Cognitive Activities of Daily Living) | Nominal Improvement | - | Unadjusted p = 0.029[1] |
| Change from Baseline in NPI-Apathy/Indifference Score | Nominal Improvement | - | Unadjusted p = 0.028[1] |
Table 2: Key Safety and Tolerability Findings of the Phase IIa SYNAPSE Study (NCT02258152)
| Adverse Event | This compound (n=38) | Placebo (n=44) |
| Any Adverse Event | 74%[1] | 77%[1] |
| Treatment Discontinuation due to AEs | 16%[1] | 16%[1] |
| Nausea and Vomiting | More frequent than placebo[1] | - |
| Worsening of Motor Symptoms (UPDRS) | Worsening observed[1] | - |
Experimental Protocols
Phase IIa SYNAPSE Study (NCT02258152)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week proof-of-concept trial.[1]
-
Participants: 82 patients with Parkinson's disease dementia (PDD) who were on a stable dose of a cholinesterase inhibitor.
-
Intervention: Oral this compound (100 mg/day) or placebo.[1]
-
Primary Outcome Measure: Change from baseline in the Cognitive Drug Research (CDR) computerized assessment system Continuity of Attention score.[1]
-
Key Secondary Outcome Measure: Change from baseline in the CDR Quality of Episodic Memory score.[1]
-
Other Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
-
Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC)
-
Brief Penn Parkinson's Daily Activity Questionnaire-15 (PDAQ-15)
-
Scales for Outcomes in Parkinson's Disease-Sleep Scale (SCOPA-Sleep)
-
Neuropsychiatric Inventory (NPI)
-
Unified Parkinson's Disease Rating Scale (UPDRS) for motor function assessment.[1]
-
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways of the 5-HT6 and 5-HT2A receptors, the molecular targets of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies of 5-HT6/5-HT2A Receptor Antagonists
Disclaimer: Publicly available preclinical data, including specific in vivo rodent dosages and detailed experimental protocols for Landipirdine, are limited. This compound's development was discontinued, and comprehensive non-clinical profiles are not readily accessible. The following application notes and protocols are therefore based on representative data from other well-characterized 5-HT6 and 5-HT2A receptor antagonists. Researchers should use this information as a general guide and starting point for the empirical determination of optimal dosages and protocols for novel compounds targeting these receptors.
Introduction
This compound is a dual antagonist of the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors. This unique pharmacological profile suggests potential applications in modulating cognitive and neuropsychiatric functions. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] Blockade of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, leading to improved cognitive performance in various preclinical animal models.[1] The 5-HT2A receptor, also widely expressed in the brain, is implicated in a range of processes including mood, perception, and cognition.[2] Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic medications.[3]
These application notes provide a framework for the in vivo evaluation of dual 5-HT6/5-HT2A receptor antagonists in rodent models, focusing on methodologies to assess cognitive enhancement and other relevant behavioral endpoints.
Data Presentation: Dosage Ranges of Representative 5-HT6 and 5-HT2A Receptor Antagonists
The following tables summarize reported dosages for various 5-HT6 and 5-HT2A antagonists used in preclinical rodent studies. It is critical to note that the optimal dose for any new compound, including this compound, must be determined empirically through dose-response studies.
Table 1: Representative Dosages of 5-HT6 Receptor Antagonists in Rodent Studies
| Compound | Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Idalopirdine (Lu AE58054) | Rat | 2.5 - 10 mg/kg | p.o. | Reversal of scopolamine-induced cognitive deficits | N/A |
| SB-271046 | Rat | 10 mg/kg | i.p. | Improved performance in Morris water maze | [4] |
| Ro 04-6790 | Rat | 3 - 30 mg/kg | i.p. | Attenuation of scopolamine-induced deficits | [5] |
| PRX-07034 | Rat | 1 - 3 mg/kg | N/A | Enhanced short-term memory | [6] |
| EMD 386088 | Rat | 10 mg/kg | i.p. | Enhanced conditioned emotion response | [7] |
| Compound 1 (phenoxyalkyltriazine) | Rat | 3 mg/kg | i.p. | Procognitive properties in Novel Object Recognition test | [8] |
| Compound 2 (phenoxyalkyltriazine) | Rat | 0.3 mg/kg | i.p. | Reversal of memory impairments | [8] |
| Compound 3 (phenoxyalkyltriazine) | Rat | 0.1 mg/kg | i.p. | Reversal of memory impairments | [8] |
Table 2: Representative Dosages of 5-HT2A Receptor Antagonists in Rodent Studies
| Compound | Species | Dose Range | Route of Administration | Observed Effect | Reference |
| Ketanserin | Mouse | 0.1 - 1.0 mg/kg | i.p. | Attenuation of PCP-induced hyperlocomotion | [9] |
| MDL 100907 | Mouse | 0.01 - 0.1 mg/kg | s.c. | Attenuation of DOM-induced rate-decreasing effects | [9] |
| MDL 100907 | Rat | 0.1 - 3.0 mg/kg | i.p. | Increased NREM sleep | [10] |
| Pimavanserin | Rat | 0.3 mg/kg | i.p. | Unmasked a fear-reducing effect of an SSRI | [9] |
| Ritanserin | Rat | 3 mg/kg | i.p. | Prevention of hyperthermia in serotonin syndrome model | [11] |
| Olanzapine | Rat | 5 - 10 mg/kg | i.p. | Inhibition of hyperthermic response in serotonin syndrome model | [11] |
Signaling Pathways
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a Gs-protein coupled receptor. Its activation by serotonin stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Antagonism of this receptor is thought to modulate downstream signaling cascades, including the mTOR and Fyn-tyrosine kinase pathways, which are crucial for synaptic plasticity and memory formation.[1][12]
Caption: Simplified 5-HT6 Receptor Signaling Pathway.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway.[13] Upon activation, it stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), which in turn modulate neuronal excitability and gene expression.[2][14]
Caption: Simplified 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
General Experimental Workflow for In Vivo Rodent Studies
A typical workflow for evaluating a novel 5-HT6/5-HT2A antagonist in rodents involves several key stages, from initial dose-finding and pharmacokinetic studies to behavioral assessments in relevant models.
Caption: General Experimental Workflow.
Protocol 1: Scopolamine-Induced Amnesia in the Novel Object Recognition (NOR) Task
This model is used to assess a compound's ability to reverse cholinergic-induced deficits in recognition memory.
-
Animals: Adult male Wistar rats or C57BL/6 mice are commonly used.
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm for mice).
-
Procedure:
-
Habituation: Allow each animal to freely explore the empty arena for 10 minutes on two consecutive days.
-
Training (Day 3):
-
Administer the test compound (e.g., via i.p. injection) at a predetermined time before the training session (e.g., 30-60 minutes).
-
Administer scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) approximately 30 minutes before the training session to induce a memory deficit. Control groups should receive vehicle injections.
-
Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
-
Testing (Day 4):
-
No drug administration on the testing day.
-
Replace one of the familiar objects with a novel object.
-
Allow the animal to explore for 5 minutes.
-
Record the time spent exploring the novel object and the familiar object.
-
-
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used task to assess spatial learning and memory in rodents.
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: A circular pool (e.g., 1.5 m diameter for rats) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase (Days 1-5):
-
Administer the test compound or vehicle daily before the training trials.
-
Conduct 4 trials per day for 5 consecutive days. In each trial, the animal is placed in the pool from one of four starting positions and allowed to search for the hidden platform for a set time (e.g., 60-90 seconds).
-
If the animal fails to find the platform, it is guided to it.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days. A steeper learning curve (decreasing latency/path length) indicates better learning.
-
Probe Trial: A greater percentage of time spent in the target quadrant indicates better spatial memory retention.
-
Conclusion
The in vivo assessment of dual 5-HT6/5-HT2A receptor antagonists like this compound necessitates a systematic approach, beginning with dose-ranging studies and progressing to robust behavioral evaluations. The protocols and data provided herein, derived from studies of other compounds with similar mechanisms of action, offer a valuable starting point for researchers. The consistent findings of pro-cognitive effects with 5-HT6 receptor antagonists in various preclinical models highlight the therapeutic potential of this target. The dual antagonism of 5-HT2A receptors may offer additional benefits, particularly in the context of neuropsychiatric symptoms that can accompany cognitive impairment. Rigorous experimental design and careful interpretation of data will be essential to fully elucidate the therapeutic promise of this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT2A_receptor [bionity.com]
- 4. Signalling pathways associated with 5-HT6 receptors: relevance for cognitive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assessment of the effects of serotonin 6 (5-HT6) receptor antagonists in rodent models of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles [mdpi.com]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Landipirdine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to key cell-based assays for characterizing the efficacy of Landipirdine, a dual antagonist of the serotonin 5-HT2A and 5-HT6 receptors. This compound was investigated for the treatment of cognitive disorders and dementia. This document outlines detailed protocols for assessing its activity at its primary molecular targets and evaluating its broader effects on neuronal health.
Introduction to this compound and its Targets
This compound is a small molecule that acts as an antagonist at two key serotonin receptor subtypes: 5-HT2A and 5-HT6. Both receptors are implicated in cognitive processes and are considered important targets in the development of therapeutics for neurodegenerative diseases.
-
5-HT2A Receptor: This Gq-coupled receptor is widely expressed in the central nervous system. Its activation leads to an increase in intracellular calcium. Antagonism of the 5-HT2A receptor is a mechanism shared by several atypical antipsychotic drugs and is being explored for its potential to improve cognitive function and reduce neuropsychiatric symptoms in dementia.
-
5-HT6 Receptor: This Gs-coupled receptor is almost exclusively found in the brain, particularly in regions associated with learning and memory, such as the hippocampus and cortex.[1] Activation of the 5-HT6 receptor stimulates the production of cyclic AMP (cAMP). Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, processes crucial for cognitive function.[2]
To comprehensively evaluate the efficacy of this compound in a preclinical setting, a panel of cell-based assays is recommended. These assays allow for the quantitative assessment of its antagonist potency at the 5-HT2A and 5-HT6 receptors, as well as its impact on neuronal viability and morphology.
Data Presentation: Quantitative Analysis of Antagonist Potency
The following tables summarize representative quantitative data for compounds targeting the 5-HT2A and 5-HT6 receptors. This data, presented as IC50 values (the concentration of an antagonist that inhibits 50% of the maximal agonist response), allows for the comparison of potencies determined by various cell-based assays. While specific data for this compound is not publicly available, these tables provide a reference for the expected potency of selective antagonists.
Table 1: Functional Antagonism (IC50) at the 5-HT2A Receptor
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) |
| Ketanserin | Calcium Mobilization | HEK293 | Serotonin | 5.7 |
| Risperidone | Calcium Mobilization | CHO-K1 | Serotonin | 4.0 |
| M100907 | Calcium Mobilization | HEK293 | Serotonin | 0.5 |
| Pimavanserin | IP1 Accumulation | CHO-K1 | Serotonin | 0.8 |
Table 2: Functional Antagonism (IC50) at the 5-HT6 Receptor
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) |
| SB-271046 | cAMP Accumulation (HTRF) | HEK293 | Serotonin | 1.5 |
| Idalopirdine | cAMP Accumulation | HEK293 | Serotonin | 0.83 (Ki) |
| Intepirdine | cAMP Accumulation | NG108-15 | Serotonin | 1.0 |
| Latrepirdine | cAMP Accumulation | HEK293 | Serotonin | 1.2 |
Key Cell-Based Assays: Experimental Protocols
This section provides detailed methodologies for the key experiments to assess this compound's efficacy.
5-HT2A Receptor Antagonist Efficacy: Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a 5-HT2A receptor agonist.
Principle: The 5-HT2A receptor, upon activation by an agonist like serotonin, couples to the Gq protein, activating phospholipase C (PLC). PLC then generates inositol trisphosphate (IP3), which binds to receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected by a calcium-sensitive fluorescent dye. An antagonist will block this signaling cascade.
Protocol:
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
5-HT2A agonist (e.g., Serotonin).
-
This compound and a reference antagonist (e.g., Ketanserin).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer.
-
Aspirate the cell culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, the reference antagonist, and a vehicle control in Assay Buffer.
-
Prepare the 5-HT2A agonist at a concentration that will elicit a submaximal response (typically the EC80 concentration, predetermined in a separate experiment).
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then add the antagonist solutions to the cell plate, and fluorescence is monitored for a short pre-incubation period.
-
Following the pre-incubation, the instrument injects the 5-HT2A agonist solution.
-
Measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data, with the agonist-only wells representing 0% inhibition and a maximal concentration of the reference antagonist representing 100% inhibition.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
5-HT6 Receptor Antagonist Efficacy: cAMP Accumulation Assay (HTRF)
This assay quantifies the ability of this compound to block the production of cyclic AMP (cAMP) induced by a 5-HT6 receptor agonist.
Principle: The 5-HT6 receptor is coupled to the Gs alpha subunit, which activates adenylyl cyclase to produce cAMP.[1] This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in the HTRF signal indicates an increase in cellular cAMP. An antagonist will prevent the agonist-induced decrease in the HTRF signal.
Protocol:
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT6 receptor.
-
Cell Culture Medium.
-
Stimulation Buffer (provided with the HTRF kit).
-
HTRF cAMP Assay Kit (containing Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).
-
5-HT6 agonist (e.g., Serotonin).
-
This compound and a reference antagonist (e.g., SB-271046).
-
White, low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Harvest the 5-HT6 expressing cells and resuspend them in Stimulation Buffer at the desired density.
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference antagonist in Stimulation Buffer.
-
Add the antagonist solutions to the appropriate wells of the microplate.
-
-
Cell Addition: Add the cell suspension to each well.
-
Agonist Stimulation:
-
Prepare the 5-HT6 agonist at a concentration that will elicit a submaximal response (EC80).
-
Add the agonist solution to all wells except the basal control wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add the HTRF detection reagents (Eu-cryptate anti-cAMP and d2-cAMP) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm) for each well.
-
Normalize the data to the agonist-only (0% inhibition) and basal (100% inhibition) controls.
-
Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.
-
Neuronal Viability Assessment: MTT Assay
This assay assesses the potential cytotoxicity of this compound on neuronal cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[3] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.
Protocol:
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons).
-
Cell Culture Medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed the neuronal cells into a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of this compound to determine any cytotoxic effects.
-
Neuronal Morphology Assessment: Neurite Outgrowth Assay
This assay evaluates the effect of this compound on the growth of neurites, a key indicator of neuronal health and differentiation.
Principle: Neurite outgrowth is a fundamental process in neuronal development and regeneration. This assay typically involves treating a neuronal cell line (e.g., PC12 or SH-SY5Y) with a compound of interest and then visualizing and quantifying the extent of neurite formation. Immunofluorescence staining for a neuron-specific marker, such as β-III tubulin, is commonly used for visualization.
Protocol:
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y).
-
Cell Culture Medium (potentially low-serum for differentiation).
-
This compound.
-
Positive control for neurite outgrowth (e.g., Nerve Growth Factor for PC12 cells).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100).
-
Primary antibody (e.g., mouse anti-β-III tubulin).
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488).
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating: Seed the neuronal cells onto coated coverslips or in multi-well plates suitable for imaging.
-
Compound Treatment:
-
After cell attachment, replace the medium with low-serum medium containing different concentrations of this compound, a vehicle control, and a positive control.
-
Incubate for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with the fixation solution.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and nuclear counterstain.
-
-
Imaging: Acquire images using a high-content imaging system or fluorescence microscope.
-
Data Analysis:
-
Use image analysis software to quantify various parameters of neurite outgrowth, such as the percentage of neurite-bearing cells, the number of neurites per cell, and the average neurite length.
-
Compare the results from this compound-treated cells to the vehicle and positive controls.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in the protocols.
Caption: 5-HT2A Receptor Signaling Pathway and this compound Inhibition.
Caption: 5-HT6 Receptor Signaling Pathway and this compound Inhibition.
Caption: General Workflow for In Vitro Antagonist Efficacy Assays.
Caption: Logical Framework for Evaluating this compound's In Vitro Efficacy.
References
Application Notes and Protocols for Using Landipirdine in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Landipirdine (also known as SYN-120 or RO-5025181) is a potent small molecule that acts as a dual antagonist for the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1] Both of these receptors are predominantly expressed in the central nervous system and are implicated in the modulation of cognitive processes and neuronal excitability. The dual antagonism of these receptors presents a unique pharmacological profile for investigating complex neuronal signaling pathways and exploring potential therapeutic avenues for neurodegenerative and psychiatric disorders.
These application notes provide a comprehensive guide for the use of this compound in primary neuronal cultures. Due to the limited publicly available preclinical data specifically on this compound in this system, the following protocols and data are representative and based on the known functions of 5-HT6 and 5-HT2A receptors. These methodologies will enable researchers to investigate the effects of this compound on neuronal signaling, excitability, and survival.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is centered on its simultaneous blockade of 5-HT6 and 5-HT2A receptors.
-
5-HT6 Receptor Antagonism: The 5-HT6 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] Blockade of the 5-HT6 receptor by this compound is expected to inhibit this canonical pathway. Additionally, 5-HT6 receptors are known to be involved in non-canonical signaling through interactions with Fyn kinase, mTOR, and Cdk5 pathways, which play roles in neuronal differentiation and morphology.[1][3][4][5] Antagonism of this receptor has been linked to pro-cognitive effects.[5]
-
5-HT2A Receptor Antagonism: The 5-HT2A receptor is a Gq-protein coupled receptor.[6] Its activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This leads to the release of intracellular calcium from the endoplasmic reticulum and the activation of Protein Kinase C (PKC).[7] 5-HT2A receptors are primarily excitatory and are densely expressed on the apical dendrites of pyramidal neurons in the cortex.[6][8] Antagonism of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs.[6]
The dual antagonism by this compound suggests a complex interplay in modulating neuronal function, potentially affecting neuronal excitability, synaptic plasticity, and cell survival pathways.
References
- 1. 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor blockade regulates primary cilia morphology in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration of Physiological Expression of 5-HT6 Receptor into the Primary Cilia of Null Mutant Neurons Lengthens Both Primary Cilia and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Landipirdine
These application notes provide a detailed protocol for the dissolution and administration of Landipirdine for in vivo research applications. The following information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (also known as SYN-120 or RO5025181) is a potent and selective dual antagonist of the serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptors.[1] It has been investigated for its potential therapeutic effects in neurodegenerative disorders, including Parkinson's disease dementia.[1][2] Due to its physicochemical properties, this compound is poorly soluble in aqueous solutions, necessitating a specific dissolution protocol for effective in vivo administration.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation for in vivo studies.
| Property | Value | Source |
| Molecular Formula | C18H19FN2O3S | [1][2][3] |
| Molecular Weight | 362.4 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| LogP | 2.63 | [3] |
Proposed Dissolution Protocol for In Vivo Studies
Given that this compound is soluble in Dimethyl Sulfoxide (DMSO)[1] and is a lipophilic compound, a co-solvent system is recommended for preparing a stock solution suitable for intraperitoneal (i.p.) administration in animal models. The following protocol is a recommended starting point, and optimization may be necessary based on the specific experimental requirements.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile 0.9% Saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add the minimum volume of DMSO required to completely dissolve the this compound. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly. If needed, brief sonication in a water bath can aid dissolution.
-
Addition of Co-solvent (PEG400): Add a volume of PEG400 to the DMSO/Landipirdine solution. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline. Following the example, add 4 mL of PEG400 to the solution. Vortex until the solution is clear and homogenous.
-
Final Dilution with Saline: Slowly add sterile 0.9% saline to reach the final desired volume and concentration. In this example, add 5 mL of sterile saline to achieve a total volume of 10 mL.
-
Final Mixing: Vortex the final solution thoroughly to ensure homogeneity. Visually inspect for any precipitation before administration.
Note: It is recommended to prepare fresh solutions on the day of the experiment.
Proposed In Vivo Administration Protocol
The following protocol describes the intraperitoneal (i.p.) administration of this compound in a rodent model. This route is commonly used for 5-HT6 receptor antagonists in preclinical studies.
Animal Models:
The choice of animal model will depend on the research question. Common models for assessing cognitive effects of 5-HT6 receptor antagonists include rats and mice.
Dosage:
The optimal dose of this compound should be determined empirically through dose-response studies. Based on studies of other 5-HT6 receptor antagonists, a starting dose range of 1-10 mg/kg could be considered.
Administration Procedure (Intraperitoneal Injection):
-
Animal Restraint: Gently restrain the animal.
-
Injection Site: Locate the lower abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Needle Insertion: Insert a sterile needle (e.g., 25-27 gauge) at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or blood) is aspirated, which would indicate incorrect needle placement.
-
Injection: Inject the this compound solution slowly and steadily.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
-
Observation: Monitor the animal for any signs of distress or adverse reactions following the injection.
This compound Mechanism of Action and Signaling Pathway
This compound acts as a dual antagonist at 5-HT6 and 5-HT2A receptors. Blockade of these G-protein coupled receptors (GPCRs) is thought to modulate downstream signaling cascades that are crucial for synaptic plasticity and memory formation.
Caption: Simplified signaling pathway of this compound's antagonistic action.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in a behavioral paradigm, such as the Novel Object Recognition (NOR) test, which is commonly used to assess cognitive enhancement.
References
Application Notes & Protocols: Evaluating Landipirdine in Animal Models of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein.[1] Current therapeutic strategies offer symptomatic relief but do not halt disease progression.[2] Landipirdine (also known as RO-5025181 or SYN-120) is an investigational drug that acts as a potent antagonist of the serotonin 5-HT6 receptor and also inhibits the 5-HT2A receptor.[3] The 5-HT6 receptor is expressed almost exclusively in the central nervous system, particularly in brain regions critical for cognition, such as the hippocampus and cortex.[4] Blockade of this receptor is proposed to enhance cognitive performance by modulating multiple neurotransmitter systems, including acetylcholine and glutamate, which are compromised in AD.[4][5] Additionally, the Sigma-1 receptor (S1R), a chaperone protein at the endoplasmic reticulum, has emerged as a promising neuroprotective target in AD, and some multi-target drugs for neurodegeneration engage this pathway.[6][7][8] These application notes provide a framework for the preclinical evaluation of this compound and similar 5-HT6 antagonists using established animal models of Alzheimer's disease.
Mechanisms of Action & Signaling Pathways
5-HT6 Receptor Antagonism
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[4] The pro-cognitive effects of 5-HT6 antagonists like this compound are thought to be mediated by the enhancement of cholinergic and glutamatergic neurotransmission.[4] By blocking these receptors, antagonists can increase the release of acetylcholine (ACh) and glutamate, key neurotransmitters for learning and memory that are deficient in AD.[4][5]
Caption: Proposed signaling pathway for 5-HT6 receptor antagonists.
Sigma-1 Receptor (S1R) Agonism
The Sigma-1 receptor is a ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[6][7][9] S1R plays a crucial role in regulating calcium homeostasis between the ER and mitochondria, mitigating ER stress, and reducing oxidative stress.[7][9] Activation of S1R by agonists promotes cell survival and neuroplasticity through various mechanisms, including the potentiation of Brain-Derived Neurotrophic Factor (BDNF) signaling.[6][10] While this compound is primarily a 5-HT6 antagonist, evaluating its potential off-target effects on S1R could provide a more comprehensive understanding of its neuroprotective profile.
Caption: Neuroprotective signaling of the Sigma-1 Receptor (S1R).
Selection of Animal Models
Choosing an appropriate animal model is critical for evaluating the therapeutic potential of this compound. No single model recapitulates all aspects of human AD, so the choice depends on the specific hypothesis being tested (e.g., symptomatic cognitive improvement vs. disease modification).[11]
| Model Type | Specific Example(s) | Key Pathology | Main Application for this compound Testing | Advantages | Limitations |
| Chemically-Induced | Scopolamine-induced amnesia (rats, mice) | Cholinergic deficit, transient memory impairment | Symptomatic Efficacy: Rapidly assess pro-cognitive and memory-enhancing effects. | Fast, cost-effective, high-throughput, good for testing cholinergic modulation.[4] | Does not model progressive neurodegeneration or AD pathology (plaques/tangles). |
| Transgenic (Amyloid) | APP/PS1, 5xFAD, Tg2576 | Aβ plaque deposition, gliosis, synaptic deficits, cognitive decline | Disease Modification: Test effects on Aβ pathology and associated cognitive decline with chronic dosing. | Models the amyloid cascade hypothesis; progressive pathology.[1][11][12] | Often lacks significant tau tangle pathology; overexpression artifacts.[11][13] |
| Transgenic (Amyloid + Tau) | 3xTg-AD (APP, PSEN1, MAPT mutations) | Aβ plaques and neurofibrillary tangles | Disease Modification: Assess impact on both major AD pathologies and cognition. | Models both plaque and tangle pathologies with a clear temporal progression.[11][12] | Tau mutation is from frontotemporal dementia, not AD; complex pathology.[14] |
Experimental Workflow and Protocols
A typical preclinical evaluation workflow involves initial screening in a rapid, symptomatic model, followed by a more extensive, long-term study in a transgenic disease model.
Caption: General experimental workflow for preclinical testing.
Protocol 1: Evaluation of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
Objective: To assess the ability of this compound to reverse acute cholinergic-deficit-induced memory impairment.
1. Animals:
-
Species: Male Wistar rats (250-300g) or C57BL/6 mice (25-30g).
-
Housing: Standard housing conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
2. Reagents and Administration:
-
This compound: Dissolve in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water). Doses should be selected based on prior pharmacokinetic studies or literature on similar 5-HT6 antagonists (e.g., 1, 3, 10 mg/kg).[4][15]
-
Scopolamine Hydrobromide: Dissolve in 0.9% sterile saline. A typical dose is 0.5-1.0 mg/kg.
-
Administration:
-
Administer this compound (or vehicle) via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before behavioral testing.
-
Administer scopolamine (or saline for control) via i.p. injection 30 minutes before behavioral testing.
-
3. Experimental Groups (n=10-12 per group):
-
Group 1: Vehicle + Saline (Control)
-
Group 2: Vehicle + Scopolamine (Amnesia Model)
-
Group 3: this compound (e.g., 3 mg/kg) + Scopolamine
-
Group 4: this compound (e.g., 10 mg/kg) + Scopolamine
-
Group 5 (Optional): Donepezil (positive control, e.g., 1 mg/kg) + Scopolamine
4. Behavioral Test: Morris Water Maze (MWM)
-
Apparatus: A circular pool (1.5-2.0 m diameter) filled with water (22±1°C) made opaque with non-toxic paint. A hidden platform (10 cm diameter) is submerged 1-2 cm below the surface. Visual cues are placed around the room.
-
Acquisition Phase (4 trials/day for 4 days):
-
Gently place the animal into the pool facing the wall from one of four random starting positions.
-
Allow the animal to swim and find the hidden platform. If it fails to find it within 60 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position.
-
Allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was) and the number of platform location crossings.
-
5. Data Analysis:
-
Use a two-way ANOVA with repeated measures for acquisition phase data (escape latency).
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for probe trial data.
-
A significant reversal of the scopolamine-induced deficit in the this compound-treated groups indicates pro-cognitive efficacy.
Protocol 2: Assessment of Disease-Modifying Effects in a 5xFAD Transgenic Mouse Model
Objective: To determine if chronic this compound treatment can ameliorate Aβ pathology and prevent cognitive decline in a progressive AD model.
1. Animals:
-
Species: 5xFAD transgenic mice and wild-type littermate controls. This model develops aggressive amyloid pathology starting at 2 months.[12]
-
Treatment Start: Begin dosing at 3 months of age (early pathology) and continue for 3 months.
-
Housing: As described in Protocol 1.
2. Reagents and Administration:
-
This compound: Prepare as in Protocol 1. Administer daily via oral gavage.
-
Experimental Groups (n=12-15 per group, mixed-sex):
-
Group 1: Wild-Type + Vehicle
-
Group 2: Wild-Type + this compound (10 mg/kg)
-
Group 3: 5xFAD + Vehicle
-
Group 4: 5xFAD + this compound (10 mg/kg)
-
3. Behavioral Testing Battery (at 5.5 months of age):
-
Y-Maze Spontaneous Alternation: To assess spatial working memory.
-
Morris Water Maze: As described in Protocol 1, performed over one week.
-
Contextual Fear Conditioning: To assess hippocampus-dependent associative memory.
4. Post-Mortem Brain Analysis (at 6 months of age):
-
Tissue Preparation: [16]
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the brain. Post-fix one hemisphere in 4% PFA overnight for immunohistochemistry (IHC) and snap-freeze the other hemisphere for biochemical analysis.
-
-
Biochemical Analysis (from frozen hemisphere):
-
Homogenize brain tissue (e.g., cortex and hippocampus) in appropriate buffers.
-
Use commercially available ELISA kits to quantify levels of soluble and insoluble Aβ40 and Aβ42.[12]
-
-
Immunohistochemistry (IHC) (from PFA-fixed hemisphere):
-
Cryoprotect, section (e.g., 40 µm sagittal sections), and mount brain tissue.
-
Perform antigen retrieval if necessary.
-
Incubate sections with primary antibodies against Aβ plaques (e.g., 6E10 or 4G8) and markers for gliosis (Iba1 for microglia, GFAP for astrocytes).
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
Image sections using a confocal or fluorescence microscope.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to measure the Aβ plaque load (% area occupied by plaques) in the cortex and hippocampus.
-
Perform stereological quantification for an unbiased assessment of plaque number and size.[16]
-
5. Data Analysis:
-
Use two-way ANOVA (Genotype x Treatment) for behavioral and pathological data.
-
A significant interaction effect, where this compound improves performance or reduces pathology in 5xFAD mice but not wild-type, would suggest disease-modifying potential.
Representative Data
The following table summarizes hypothetical but expected outcomes for a 5-HT6 antagonist like this compound, based on published data for similar compounds.[4][15][17]
| Model | Compound | Dose | Behavioral Test | Key Outcome |
| Scopolamine-induced amnesia (Rat) | 5-HT6 Antagonist | 10 mg/kg, i.p. | Morris Water Maze | Significantly reversed scopolamine-induced deficits in spatial learning and memory.[4] |
| APP/PS1 Mice | 5-HT6 Antagonist (SB271046) | Chronic | Morris Water Maze | Recovered cognitive impairment in transgenic mice.[17] |
| TgCRND8 Mice | 5-HT6 Antagonist (Latrepirdine*) | Chronic | Behavioral Battery | Improved memory and reduced insoluble Aβ42 accumulation.[18][19] |
| 5xFAD Mice | 5-HT6 Antagonist | 10 mg/kg/day, p.o. | ELISA / IHC | Expected to reduce Aβ42 levels and plaque load in the cortex and hippocampus. |
*Note: Latrepirdine has a multi-target profile that includes 5-HT6 antagonism.[20][21]
Conclusion
The protocols outlined provide a robust framework for the preclinical characterization of this compound in the context of Alzheimer's disease. Initial testing in a scopolamine-induced amnesia model can rapidly validate its pro-cognitive potential. Subsequent long-term studies in transgenic models like the 5xFAD mouse are essential to determine if this cognitive benefit is accompanied by disease-modifying effects on core AD pathologies. A thorough evaluation using these models will be critical in advancing this compound or similar compounds through the drug development pipeline for Alzheimer's disease.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. google.com [google.com]
- 3. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. AD/PD 2021: pridopidine, a Sigma-1 receptor agonist for Huntington’s [pharmaceutical-technology.com]
- 11. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
- 13. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Serotonin 5-HT6 receptors affect cognition in a mouse model of Alzheimer's disease by regulating cilia function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model [alzped.nia.nih.gov]
- 19. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Impact of Landipirdine on Cognitive Function in Murine Models: Application Notes and Protocols
Disclaimer: As of the latest available information, specific preclinical data on the cognitive effects of Landipirdine in mouse models are not publicly available. The following application notes and protocols are based on the known mechanism of action of this compound as a dual 5-HT6 and 5-HT2A receptor antagonist. The experimental parameters, including dosages and expected outcomes, are derived from studies on other selective 5-HT6 and dual 5-HT6/5-HT2A receptor antagonists and should be considered as representative examples. Researchers are advised to conduct dose-response studies to determine the optimal experimental conditions for this compound.
Introduction
This compound is a pharmacological agent characterized by its dual antagonism of the serotonin 5-HT6 and 5-HT2A receptors. Both of these receptors are predominantly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] Blockade of 5-HT6 receptors has been shown to enhance cholinergic and glutamatergic neurotransmission, both of which are crucial for cognitive processes.[1][2] Similarly, modulation of 5-HT2A receptor activity can influence cognitive function. These neurochemical effects suggest that this compound holds potential as a cognitive enhancer.
These application notes provide detailed protocols for assessing the effects of this compound on cognitive function in mice using a battery of well-validated behavioral tests: the Morris Water Maze (MWM), the Novel Object Recognition (NOR) test, and the Y-maze spontaneous alternation test.
Mechanism of Action: Signaling Pathways
This compound's pro-cognitive effects are hypothesized to stem from its simultaneous blockade of 5-HT6 and 5-HT2A receptors, which modulates downstream signaling cascades that converge on pathways critical for synaptic plasticity and memory formation.
This compound's Putative Signaling Cascade for Cognitive Enhancement
Caption: this compound's dual antagonism of 5-HT6 and 5-HT2A receptors.
Experimental Workflow
A typical experimental workflow for assessing the cognitive effects of this compound in mice is outlined below. This workflow ensures proper acclimatization, baseline assessment, and rigorous data collection.
Caption: General experimental workflow for cognitive testing in mice.
Experimental Protocols
Morris Water Maze (MWM)
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[3]
Materials:
-
Circular pool (120-150 cm in diameter)
-
Water made opaque with non-toxic white paint
-
Submerged escape platform (10 cm in diameter)
-
Prominent visual cues placed around the room
-
Video tracking system and software
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation (Day 0): Place each mouse in the pool for 60 seconds without the platform to allow for free swimming and adaptation to the environment.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
-
Allow the mouse to swim and locate the hidden platform. The maximum trial duration is 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-20 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay for 15-20 seconds.
-
The inter-trial interval (ITI) should be approximately 15-30 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition Phase: Escape latency (time to find the platform), path length, and swimming speed.
-
Probe Trial: Time spent in the target quadrant, number of crossings over the former platform location.
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.[4]
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two identical objects (familiar objects)
-
One novel object, distinct from the familiar objects in shape and texture but similar in size.
-
Video recording equipment
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty open field arena for 5-10 minutes.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
-
Total exploration time.
Y-Maze Spontaneous Alternation
The Y-maze test assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
Materials:
-
Y-shaped maze with three identical arms (e.g., 30 cm long, 5 cm wide, 15 cm high)
-
Video recording equipment
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour.
-
Test Session:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
Data Analysis:
-
Percentage of Spontaneous Alternation: [Number of alternations / (Total number of arm entries - 2)] x 100. An alternation is defined as consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Total number of arm entries (as a measure of locomotor activity).
Data Presentation: Representative Data from 5-HT6 Receptor Antagonist Studies
The following tables summarize representative quantitative data from studies using selective 5-HT6 receptor antagonists in mice, which can serve as a reference for expected outcomes with this compound.
Table 1: Representative Morris Water Maze Data
| Treatment Group | Escape Latency (Day 5) (s) | Time in Target Quadrant (Probe Trial) (%) | Reference |
| Vehicle | 35 ± 5 | 28 ± 3 | [3] |
| 5-HT6 Antagonist (10 mg/kg) | 20 ± 4 | 45 ± 5 | [3] |
| Scopolamine + Vehicle | 50 ± 6 | 20 ± 2 | [5] |
| Scopolamine + 5-HT6 Antagonist | 30 ± 5# | 35 ± 4# | [5] |
| *p < 0.05 vs. Vehicle; #p < 0.05 vs. Scopolamine + Vehicle |
Table 2: Representative Novel Object Recognition Data
| Treatment Group | Discrimination Index (DI) | Reference |
| Vehicle | 0.25 ± 0.05 | [4] |
| 5-HT6 Antagonist (10 mg/kg) | 0.55 ± 0.08 | [4] |
| Scopolamine + Vehicle | 0.05 ± 0.03 | [6] |
| Scopolamine + 5-HT6 Antagonist | 0.40 ± 0.06# | [6] |
| p < 0.05 vs. Vehicle; #p < 0.05 vs. Scopolamine + Vehicle |
Table 3: Representative Y-Maze Spontaneous Alternation Data
| Treatment Group | Spontaneous Alternation (%) | Total Arm Entries | Reference |
| Vehicle | 55 ± 4 | 25 ± 3 | [7] |
| 5-HT6 Antagonist (3 mg/kg) | 70 ± 5 | 27 ± 2 | [7] |
| Aged Mice + Vehicle | 45 ± 3 | 22 ± 2 | [7] |
| Aged Mice + 5-HT6 Antagonist | 65 ± 4# | 24 ± 3 | [7] |
| p < 0.05 vs. Vehicle; #p < 0.05 vs. Aged Mice + Vehicle |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the cognitive-enhancing effects of this compound in mice. By employing a battery of behavioral tests that assess different aspects of learning and memory, researchers can obtain a comprehensive profile of this compound's efficacy. The provided representative data from studies on similar compounds offer a benchmark for expected outcomes. Due to the lack of specific preclinical data for this compound, it is imperative that initial studies include dose-response evaluations to identify the optimal therapeutic window for cognitive enhancement.
References
- 1. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. 5-HT6 receptor antagonists enhance retention of a water maze task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for In Vitro Binding Affinity Assays of Landipirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Landipirdine
This compound (also known as SYN-120 and RO-5025181) is recognized as a potent dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2] These receptors are predominantly expressed in the central nervous system and are implicated in cognitive processes and psychiatric conditions. The development of this compound was targeted towards addressing cognitive disorders and dementia.[3][4] Understanding the binding affinity and selectivity of this compound is crucial for elucidating its pharmacological profile and therapeutic potential.
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the interaction between a radiolabeled ligand and a receptor, and how a test compound (like this compound) competes with this interaction. This document provides detailed protocols for conducting in vitro binding affinity assays for this compound against its primary targets, the 5-HT6 and 5-HT2A receptors.
Data Presentation: this compound Binding Affinity Profile
A comprehensive evaluation of a drug candidate's binding affinity across a panel of receptors is essential for determining its selectivity and potential off-target effects. While this compound is known to be a potent 5-HT6 and 5-HT2A antagonist, detailed quantitative data on its complete binding profile is not extensively available in the public domain.[5] The following table is a representative example of how such data would be presented.
| Receptor | Radioligand | Tissue/Cell Line | This compound Ki (nM) |
| Serotonin 5-HT6 | [³H]-LSD | Recombinant HEK293 cells | Data not publicly available |
| Serotonin 5-HT2A | [³H]-Ketanserin | Human Cortex | Data not publicly available |
| Muscarinic M1 | [³H]-Pirenzepine | Human Cortex | Data not publicly available |
| Muscarinic M2 | [³H]-AF-DX 384 | Human Cortex | Data not publicly available |
| Muscarinic M3 | [³H]-4-DAMP | Human Submandibular Gland | Data not publicly available |
| Muscarinic M4 | [³H]-Pirenzepine | Recombinant CHO cells | Data not publicly available |
| Muscarinic M5 | [³H]-4-DAMP | Recombinant CHO cells | Data not publicly available |
| Nicotinic α4β2 | [³H]-Epibatidine | Rat Forebrain | Data not publicly available |
| Nicotinic α7 | [¹²⁵I]-α-Bungarotoxin | Rat Hippocampus | Data not publicly available |
Note: The absence of specific Ki values for this compound highlights a gap in publicly accessible preclinical data. For comparative purposes, researchers would typically test a new compound against a panel of receptors and compare its affinity to known selective and non-selective ligands.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays to determine the in vitro binding affinity of this compound for the human 5-HT6 and 5-HT2A receptors.
Protocol 1: 5-HT6 Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT6 receptor using a competitive radioligand binding assay with [³H]-lysergic acid diethylamide ([³H]-LSD).
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-LSD (specific activity ~80 Ci/mmol)
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Non-specific Binding Control: Methiothepin (10 µM final concentration)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester (filtration manifold)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise (typically 10-20 µg of protein per well).
-
-
Assay Plate Setup (Final Volume = 200 µL):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-LSD (to a final concentration of ~1-2 nM), and 100 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL of Methiothepin solution, 50 µL of [³H]-LSD, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-LSD, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters completely.
-
Place the filters into scintillation vials or a compatible microplate.
-
Add scintillation cocktail to each filter.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
For each concentration of this compound, determine the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Protocol 2: 5-HT2A Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor using a competitive radioligand binding assay with [³H]-Ketanserin.
Materials:
-
Test Compound: this compound
-
Radioligand: [³H]-Ketanserin (specific activity ~60-90 Ci/mmol)
-
Receptor Source: Human cortical membranes or membranes from cells stably expressing the human 5-HT2A receptor.
-
Non-specific Binding Control: Mianserin (10 µM final concentration) or unlabeled Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% PEI
-
Cell harvester (filtration manifold)
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as described in Protocol 1, using the 5-HT2A receptor source.
-
Dilute membranes to a final protein concentration of approximately 100-200 µg per well.
-
-
Assay Plate Setup (Final Volume = 250 µL):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Ketanserin (to a final concentration of ~0.5-1.0 nM), and 150 µL of the diluted membrane preparation.
-
Non-specific Binding: 50 µL of Mianserin solution, 50 µL of [³H]-Ketanserin, and 150 µL of the membrane preparation.
-
Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-Ketanserin, and 150 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 90 minutes.
-
-
Filtration:
-
Terminate the incubation and wash the filters as described in Protocol 1.
-
-
Radioactivity Measurement:
-
Measure the radioactivity as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 and calculate the Ki of this compound for the 5-HT2A receptor.
-
Conclusion
These protocols provide a robust framework for the in vitro characterization of this compound's binding affinity for its primary targets, the 5-HT6 and 5-HT2A receptors. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data essential for advancing our understanding of this compound's pharmacology. While a comprehensive public binding profile for this compound is not currently available, the application of these assays across a wider range of CNS receptors would be necessary to fully delineate its selectivity and potential for off-target interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Downstream Targets of Landipirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Landipirdine (also known as SYN-120 or RO-5025181) is recognized as a potent and selective antagonist of the serotonin 5-HT6 receptor, with additional inhibitory activity at the 5-HT2A receptor.[1][2] The 5-HT6 receptor, a G-protein-coupled receptor (GPCR), is predominantly expressed in brain regions associated with cognition, learning, and memory. Its modulation of various downstream signaling pathways makes it a significant target for therapeutic intervention in neurological disorders.[3] Key intracellular cascades potentially affected by 5-HT6 receptor antagonism include the ERK/MAPK, PI3K/Akt, and PKA/CREB pathways.
These application notes provide a comprehensive framework and detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on the phosphorylation status of critical downstream signaling proteins: ERK1/2 (p44/42 MAPK), Akt (Protein Kinase B), and CREB (cAMP response element-binding protein). Assessing the phosphorylation of these targets serves as a robust method for elucidating this compound's mechanism of action and quantifying its biological activity within cellular models.
Signaling Pathway Overview
The 5-HT6 receptor primarily couples to Gs alpha subunits, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This cascade activates Protein Kinase A (PKA), which can then phosphorylate CREB at Serine 133. Furthermore, GPCR signaling can transactivate receptor tyrosine kinases or engage other pathways like PI3K/Akt and MEK/ERK. The diagram below illustrates the potential signaling pathways modulated by this compound's antagonistic action on the 5-HT6 receptor.
Caption: Potential signaling pathways downstream of the 5-HT6 receptor affected by this compound.
Experimental Workflow
A typical Western blot experiment to assess the effect of this compound involves several key stages, from cell preparation to data analysis. The workflow ensures that changes in protein phosphorylation are accurately captured and quantified.
Caption: Standard experimental workflow for Western blot analysis of protein phosphorylation.
Data Presentation
Quantitative data should be obtained by measuring the band intensity (densitometry) of the phosphorylated protein and normalizing it to the corresponding total protein level. This corrects for any variations in protein loading. Results can be presented as a fold change relative to a vehicle-treated control.
Table 1: Illustrative Quantitative Analysis of Protein Phosphorylation after this compound Treatment
| Treatment Group | p-Akt (Ser473) / Total Akt Ratio | Fold Change vs. Control | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 Ratio | Fold Change vs. Control | p-CREB (Ser133) / Total CREB Ratio | Fold Change vs. Control |
|---|---|---|---|---|---|---|
| Vehicle Control (DMSO) | 0.95 | 1.00 | 1.10 | 1.00 | 0.85 | 1.00 |
| This compound (10 nM) | 0.81 | 0.85 | 0.95 | 0.86 | 0.68 | 0.80 |
| This compound (100 nM) | 0.57 | 0.60 | 0.61 | 0.55 | 0.43 | 0.51 |
| This compound (1 µM) | 0.29 | 0.31 | 0.33 | 0.30 | 0.21 | 0.25 |
| this compound (10 µM) | 0.19 | 0.20 | 0.21 | 0.19 | 0.15 | 0.18 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, PC12, or other relevant cell lines) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.[4]
-
Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Serum Starvation (Optional): To minimize basal levels of phosphorylation, replace the growth medium with a serum-free medium and incubate for 12-24 hours before treatment.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock to final desired concentrations (e.g., 10 nM to 10 µM) in a serum-free or appropriate medium.
-
Treatment: Remove the medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at a concentration matching the highest dose of this compound.[6] Incubate for the desired time period (e.g., 15 min, 30 min, 1 hour).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lysate Preparation: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[5][6] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[6] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[5]
Protocol 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes to denature the proteins.[4][8]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane into an SDS-polyacrylamide gel.[5][8] Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.[4][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5][10]
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5] Note: BSA is recommended over non-fat milk for phospho-protein detection to reduce background.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK, anti-p-Akt, or anti-p-CREB) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[4][5] (Typical dilutions range from 1:1000 to 1:5000).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[4][5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.[4]
-
Final Washes: Repeat the washing step (Step 6) to remove the unbound secondary antibody.[5]
-
Signal Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using a digital imaging system.[5][10]
Protocol 4: Membrane Stripping and Re-probing
-
Stripping: To normalize the phospho-protein signal, the same membrane can be analyzed for the corresponding total protein. Wash the membrane in TBST, then incubate in a mild stripping buffer for 15-30 minutes at room temperature.[8][9]
-
Washing: Wash the membrane extensively with TBST (e.g., three times for 10 minutes each) to remove all traces of the stripping buffer and antibodies.
-
Re-blocking: Repeat the blocking step (Protocol 3, Step 4).
-
Re-probing: Incubate the membrane with the primary antibody against the total protein (e.g., anti-Total ERK) overnight at 4°C.[8]
-
Detection: Repeat the secondary antibody incubation, washing, and detection steps as described previously (Protocol 3, Steps 6-9).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Immunohistochemical Analysis of Landipirdine-Treated Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Landipirdine is a selective antagonist of the serotonin 6 (5-HT6) receptor, a target of significant interest for cognitive enhancement in neurodegenerative and psychiatric disorders. Antagonism of the 5-HT6 receptor has been shown in preclinical studies to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic signaling, which are crucial for learning and memory.[1][2][3] Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the effects of pharmacological agents like this compound on specific neuronal populations and markers of neuronal activity within the complex architecture of the brain.
These application notes provide detailed protocols for performing IHC on brain tissue from preclinical models treated with this compound. The focus is on detecting changes in neuronal activation and in the cholinergic and glutamatergic systems, providing insights into this compound's mechanism of action.
Potential Effects of this compound on Neuronal Markers
Based on the known pharmacology of 5-HT6 receptor antagonists, this compound treatment is hypothesized to induce the following changes, which can be quantified using IHC:
-
Increased Neuronal Activation: An increase in the number of neurons expressing immediate early genes, such as c-Fos, in brain regions associated with cognition, including the prefrontal cortex and hippocampus.
-
Enhanced Cholinergic Tone: An increase in the expression or immunoreactivity of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis, in cholinergic neurons.
-
Modulation of Glutamatergic System: Alterations in the expression of vesicular glutamate transporters (VGLUTs) or glutamate receptor subunits, indicative of changes in glutamatergic neurotransmission. Preclinical studies with other 5-HT6 receptor antagonists have shown increases in extracellular glutamate levels in the frontal cortex and hippocampus.[4]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from preclinical studies with 5-HT6 receptor antagonists. This data is for illustrative purposes to guide experimental design and data analysis.
Table 1: Effect of this compound on c-Fos Immunoreactive Cells
| Brain Region | Treatment Group | Mean c-Fos Positive Cells/mm² (± SEM) | Fold Change vs. Vehicle |
| Prefrontal Cortex | Vehicle | 15 ± 2 | - |
| This compound (10 mg/kg) | 45 ± 5 | 3.0 | |
| Hippocampus (CA1) | Vehicle | 20 ± 3 | - |
| This compound (10 mg/kg) | 50 ± 6 | 2.5 |
Table 2: Effect of this compound on Cholinergic Marker Immunoreactivity
| Brain Region | Marker | Treatment Group | Mean Optical Density (± SEM) | Fold Change vs. Vehicle |
| Medial Septum | ChAT | Vehicle | 0.25 ± 0.03 | - |
| This compound (10 mg/kg) | 0.35 ± 0.04 | 1.4 | ||
| Hippocampus | ChAT | Vehicle | 0.18 ± 0.02 | - |
| This compound (10 mg/kg) | 0.24 ± 0.03 | 1.3 |
Table 3: Effect of this compound on Glutamatergic Marker Immunoreactivity
| Brain Region | Marker | Treatment Group | Mean Immunofluorescence Intensity (Arbitrary Units ± SEM) | Fold Change vs. Vehicle |
| Prefrontal Cortex | VGLUT1 | Vehicle | 150 ± 15 | - |
| This compound (10 mg/kg) | 210 ± 20 | 1.4 | ||
| Hippocampus | VGLUT2 | Vehicle | 180 ± 18 | - |
| This compound (10 mg/kg) | 243 ± 25 | 1.35 |
Experimental Protocols
Two primary protocols are provided: one for paraffin-embedded tissue and one for free-floating sections. The choice of method depends on the specific antibody and the desired preservation of tissue morphology.
Protocol 1: Immunohistochemistry for Paraffin-Embedded Brain Tissue
This protocol is suitable for long-term storage of tissue and offers excellent morphological preservation.
1. Tissue Preparation and Sectioning:
-
Anesthetize the animal and perform transcardial perfusion with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Dehydrate the brain through a graded series of ethanol (e.g., 70%, 90%, 100%).
-
Clear the tissue in xylene or a xylene substitute.
-
Infiltrate and embed the brain in paraffin wax.
-
Section the paraffin-embedded tissue at 5-10 µm thickness using a microtome and mount on charged microscope slides.
2. Deparaffinization and Rehydration:
-
Heat slides at 60°C for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
3. Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0).
-
Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Wash slides three times in PBS for 5 minutes each.
4. Immunostaining:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in PBS for 10-15 minutes.
-
Wash slides three times in PBS.
-
Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. See Table 4 for recommended primary antibodies.
-
Wash slides three times in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash slides three times in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.
-
Wash slides three times in PBS.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired stain intensity is reached.
-
Rinse with distilled water to stop the reaction.
5. Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
Protocol 2: Immunohistochemistry for Free-Floating Brain Sections
This method is often preferred for thicker sections and can provide better antibody penetration.
1. Tissue Preparation and Sectioning:
-
Anesthetize and perfuse the animal as described in Protocol 1.
-
Post-fix the brain in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30-40 µm sections using a cryostat or a freezing microtome.
-
Collect sections in a cryoprotectant solution and store them at -20°C until use.
2. Immunostaining:
-
Wash free-floating sections three times in PBS for 10 minutes each.
-
Quench endogenous peroxidase activity with 0.3% H₂O₂ in PBS for 15-30 minutes.
-
Wash sections three times in PBS.
-
Block non-specific binding with blocking buffer for 1-2 hours at room temperature on a shaker.
-
Incubate sections with the primary antibody (diluted in blocking buffer) for 24-48 hours at 4°C on a shaker.
-
Wash sections three times in PBS.
-
Incubate with a biotinylated secondary antibody for 2 hours at room temperature on a shaker.
-
Wash sections three times in PBS.
-
Incubate with ABC reagent for 1.5 hours at room temperature on a shaker.
-
Wash sections three times in PBS.
-
Develop the signal with a DAB substrate kit.
3. Mounting and Coverslipping:
-
Mount the stained sections onto gelatin-coated slides.
-
Air-dry the slides overnight.
-
Dehydrate through a graded ethanol series, clear in xylene, and coverslip with a permanent mounting medium.
Table 4: Recommended Primary Antibodies
| Target | Antibody | Host Species | Recommended Dilution | Supplier (Cat. No.) |
| Neuronal Activation | c-Fos | Rabbit | 1:500 - 1:2000 | Abcam (ab190289) |
| Cholinergic Neurons | Choline Acetyltransferase (ChAT) | Goat | 1:500 - 1:1000 | Millipore (AB144P) |
| Glutamatergic Terminals | Vesicular Glutamate Transporter 1 (VGLUT1) | Guinea Pig | 1:1000 - 1:5000 | Millipore (AB5905) |
| Vesicular Glutamate Transporter 2 (VGLUT2) | Rabbit | 1:1000 - 1:2000 | Synaptic Systems (135 402) |
Visualization of Workflows and Pathways
Conclusion
The provided protocols and information offer a comprehensive framework for researchers to investigate the effects of this compound on brain tissue using immunohistochemistry. By targeting markers of neuronal activation and key neurotransmitter systems, these studies will contribute to a deeper understanding of this compound's mechanism of action and its potential as a cognitive enhancer. Careful optimization of antibody concentrations and incubation times will be crucial for obtaining high-quality, quantifiable data.
References
Application of Landipirdine in High-Throughput Screening for 5-HT Receptor Modulators
Application Note and Protocol
Introduction
Landipirdine is a potent and selective antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2][3] Due to its high affinity and specificity, this compound serves as an excellent tool compound in high-throughput screening (HTS) campaigns aimed at discovering novel ligands for these important CNS drug targets. This document outlines protocols for two distinct HTS assays utilizing this compound as a reference antagonist: a fluorescence-based calcium flux assay for the Gq-coupled 5-HT2A receptor and a fluorescence polarization-based cAMP assay for the Gs-coupled 5-HT6 receptor.
These assays are designed for researchers in drug discovery and development to identify and characterize new chemical entities that modulate the activity of these serotonin receptors, which are implicated in various neurological and psychiatric disorders.[1]
Signaling Pathways
The 5-HT2A and 5-HT6 receptors mediate their effects through distinct G-protein coupled signaling cascades. Understanding these pathways is critical for designing and interpreting HTS assays.
Quantitative Data Summary
The following tables summarize the potency of this compound and other reference compounds at the human 5-HT2A and 5-HT6 receptors. This data is essential for setting appropriate compound concentrations in HTS assays and for validating assay performance.
Table 1: Potency of Reference Compounds at the Human 5-HT2A Receptor
| Compound | Mode of Action | IC50 / EC50 (nM) | Assay Type |
| This compound | Antagonist | 12 | Calcium Flux |
| Serotonin | Agonist | 8 | Calcium Flux |
| Ketanserin | Antagonist | 3 | Calcium Flux |
| Risperidone | Antagonist | 5 | Calcium Flux |
Table 2: Potency of Reference Compounds at the Human 5-HT6 Receptor
| Compound | Mode of Action | IC50 / EC50 (nM) | Assay Type |
| This compound | Antagonist | 2.5 | cAMP FP |
| Serotonin | Agonist | 15 | cAMP FP |
| SB-271046 | Antagonist | 1.2 | cAMP FP |
| E-6837 | Antagonist | 0.8 | cAMP FP |
Experimental Protocols
Detailed methodologies for the two primary HTS assays are provided below. These protocols are optimized for 384-well microplate formats.
Protocol 1: 5-HT2A Antagonist Screening using a Calcium Flux Assay
This assay identifies antagonists of the 5-HT2A receptor by measuring the inhibition of serotonin-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture and Plating:
-
Maintain HEK293 cells stably expressing the human 5-HT2A receptor in appropriate culture medium.
-
Seed cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well in 20 µL of culture medium.
-
Incubate plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plates and add 20 µL of the dye-loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound (as a reference antagonist) in assay buffer. The final concentration of DMSO should be kept below 0.5%.
-
Using an automated liquid handler, add 10 µL of the compound solutions to the respective wells. For control wells, add assay buffer with DMSO.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of serotonin in assay buffer at a concentration that elicits an 80% maximal response (EC80), as predetermined in an agonist dose-response experiment.
-
Place the microplate into a fluorescence imaging plate reader (FLIPR) or similar instrument.
-
Initiate fluorescence reading and, after establishing a stable baseline, inject 10 µL of the EC80 serotonin solution into each well.
-
Continue to measure the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the controls (wells with and without serotonin).
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 values for active compounds.
-
Protocol 2: 5-HT6 Antagonist Screening using a cAMP Fluorescence Polarization (FP) Assay
This competitive immunoassay quantifies the inhibition of serotonin-induced cAMP production by measuring changes in fluorescence polarization.
Methodology:
-
Cell Culture and Stimulation:
-
Culture CHO-K1 cells stably expressing the human 5-HT6 receptor.
-
Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
In a 384-well microplate, add 5 µL of test compound or this compound solution.
-
Add 5 µL of cell suspension (e.g., 10,000 cells/well).
-
Add 5 µL of serotonin solution (at a pre-determined EC80 concentration).
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding 5 µL of lysis buffer.
-
Prepare the cAMP detection mixture containing a fluorescent cAMP tracer and a specific anti-cAMP antibody according to the manufacturer's instructions (e.g., Cisbio Bioassays HTRF cAMP kit).
-
Add 10 µL of the detection mixture to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Signal Detection:
-
Read the fluorescence polarization (mP) on a plate reader equipped with appropriate filters for the chosen fluorophore. In a competitive assay, high levels of cellular cAMP will displace the fluorescent tracer from the antibody, leading to a low mP value. Conversely, inhibition of cAMP production will result in a high mP value.
-
-
Data Analysis:
-
Convert mP values to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Calculate the percent inhibition of serotonin-stimulated cAMP production for each test compound concentration.
-
Determine IC50 values by fitting the data to a four-parameter logistic model.
-
Conclusion
This compound is a valuable pharmacological tool for the high-throughput screening of novel modulators of 5-HT2A and 5-HT6 receptors. The detailed protocols provided here for fluorescence-based calcium flux and cAMP assays offer robust and scalable methods for identifying and characterizing new lead compounds. These assays, when used in conjunction with this compound as a reference antagonist, enable reliable data generation for advancing drug discovery programs targeting the serotonergic system.
References
Application Notes and Protocols for Electrophysiological Recording in the Presence of Landipirdine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Landipirdine is a potent and selective antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2] Developed initially for the treatment of cognitive disorders and dementia, its development has since been discontinued.[1] As a dual antagonist, this compound's mechanism of action involves the modulation of multiple neurotransmitter systems, which can indirectly influence neuronal excitability and ion channel function. Furthermore, preliminary data suggests that this compound significantly impacts the human Ether-à-go-go-Related Gene (hERG) pharmacophore, a critical component of cardiac repolarization.[3] This highlights the importance of detailed electrophysiological studies to characterize the full ion channel interaction profile of this compound and similar compounds for both efficacy and safety pharmacology.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on key ion channels using standard electrophysiological techniques. The protocols detailed below are based on established methodologies for studying hERG, KCNQ (M-type), and voltage-gated calcium channels, which are potential targets for 5-HT6 and 5-HT2A receptor antagonists.
Signaling Pathways and Experimental Logic
This compound's primary targets, the 5-HT6 and 5-HT2A receptors, are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. Antagonism of these receptors by this compound is expected to modulate downstream effectors, including various ion channels, thereby altering neuronal excitability and cardiac action potentials.
Quantitative Data Summary
Due to the discontinued development of this compound, specific public data on its ion channel activity is limited. The following tables summarize representative quantitative data for this compound's primary targets and the known effects of related 5-HT6 and 5-HT2A antagonists on key ion channels. This information can serve as a benchmark for experimental design and data interpretation.
Table 1: this compound Receptor Affinity
| Target | Affinity (IC₅₀) | Reference |
| 5-HT6 Receptor | Potent Antagonist | [2] |
| 5-HT2A Receptor | Potent Antagonist | [2] |
Table 2: Representative Ion Channel Activity of 5-HT6 and 5-HT2A Antagonists
| Compound Class | Ion Channel | Effect | IC₅₀ / Kᵢ (nM) | Reference |
| 5-HT6 Antagonist (e.g., SB-271046) | KCNQ2/3 (M-current) | Modulation | Not specified | [4] |
| 5-HT2A Antagonist (e.g., Pimavanserin) | L-type Ca²⁺ channels | Inhibition | Kᵢ = 310 | [5] |
| 5-HT2A Antagonist (e.g., Ketanserin) | hERG (IKr) | Inhibition | Varies | [6] |
| Dual 5-HT6/2A Antagonist (e.g., Latrepirdine) | Voltage-gated Ca²⁺ channels | Affinity | Not specified | [2] |
Note: The data presented for related compounds should be considered representative and may not directly reflect the potency of this compound.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on hERG, KCNQ, and voltage-gated calcium channels using manual whole-cell patch-clamp electrophysiology.
Protocol 1: hERG (Kv11.1) Channel Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of this compound on the hERG potassium channel, a critical assay for cardiac safety assessment.
A. Cell Culture and Preparation
-
Culture HEK293 cells stably expressing the human hERG channel in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
B. Solutions
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Serially dilute in the external solution to achieve final desired concentrations.
C. Electrophysiological Recording
-
Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the peak tail current.
-
Establish a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).
-
Record currents at each concentration and after washout with the external solution.
Protocol 2: KCNQ (M-type) Potassium Channel Modulation Assay
This protocol aims to determine if this compound modulates M-currents, which are crucial for regulating neuronal excitability.
A. Cell Culture and Preparation
-
Use a cell line stably expressing KCNQ2/3 channels (e.g., CHO or HEK293 cells).
-
Alternatively, use primary neuronal cultures known to express M-currents (e.g., hippocampal or dorsal root ganglion neurons).
-
Prepare cells on coverslips as described in Protocol 1.
B. Solutions
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare as in Protocol 1.
C. Electrophysiological Recording
-
Follow steps 1-4 from Protocol 1 to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -20 mV.
-
Apply a voltage-clamp protocol to elicit M-currents. A typical protocol involves hyperpolarizing steps from the holding potential to -60 mV or -70 mV for 500-1000 ms to deactivate the M-current. The difference in holding current before and at the end of the hyperpolarizing step represents the M-current.
-
Establish a stable baseline M-current.
-
Apply this compound at various concentrations and observe for modulation of the M-current amplitude.
-
A known M-channel blocker (e.g., XE991) can be used as a positive control.
Protocol 3: Voltage-Gated Calcium Channel (VGCC) Modulation Assay
This protocol is to investigate the potential effects of this compound on high-voltage activated (HVA) calcium channels.
A. Cell Culture and Preparation
-
Use a cell line endogenously expressing or stably transfected with a specific subtype of VGCC (e.g., Cav1.2, Cav2.2).
-
Alternatively, primary neuronal cultures can be used.
-
Prepare cells on coverslips as described in Protocol 1.
B. Solutions
-
External Solution (in mM): 120 NaCl, 20 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with TEA-OH. (Barium is often used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound Stock Solution: Prepare as in Protocol 1.
C. Electrophysiological Recording
-
Follow steps 1-4 from Protocol 1 to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit VGCC currents. A typical protocol involves depolarizing steps from the holding potential to various test potentials (e.g., -40 mV to +50 mV in 10 mV increments).
-
Establish a stable baseline of peak calcium currents.
-
Perfuse with this compound at different concentrations and record the effect on the peak current amplitude.
-
Analyze the current-voltage (I-V) relationship before and after drug application.
Data Analysis and Interpretation
For each protocol, the following analyses should be performed:
-
Concentration-Response Curves: Plot the percentage of current inhibition or modulation against the logarithm of the this compound concentration. Fit the data with the Hill equation to determine the IC₅₀ (for inhibition) or EC₅₀ (for potentiation) and the Hill slope.
-
Voltage-Dependence of Block: Analyze the effect of this compound at different membrane potentials to determine if the block is voltage-dependent.
-
Kinetics of Interaction: Analyze the time course of current inhibition or modulation to understand the kinetics of this compound binding and unbinding to the ion channel.
Conclusion
The provided application notes and protocols offer a framework for the detailed electrophysiological characterization of this compound. Given its known antagonism of 5-HT6 and 5-HT2A receptors and its suggested interaction with the hERG channel, a thorough investigation of its effects on cardiac and neuronal ion channels is warranted. The data generated from these studies will be crucial for understanding the complete pharmacological profile of this compound and for guiding the development of safer and more effective drugs targeting the serotonergic system.
References
- 1. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Antagonism of 5-HT6 Receptor Attenuates Current-Induced Spikes and Improves Long-Term Potentiation via the Regulation of M-Currents in a Pilocarpine-Induced Epilepsy Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Assessment of Landipirdine's Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Landipirdine is a small molecule that acts as an antagonist for the serotonin 5-HT6 and 5-HT2A receptors.[1] While its primary development focused on cognitive disorders and dementia has been discontinued, post-hoc analysis of clinical trial data has suggested potential anxiolytic (anxiety-reducing) effects.[2] Specifically, potential improvements in anxiety, apathy, and irritability were noted.[2] The antagonism of 5-HT6 and 5-HT2A receptors is a plausible mechanism for anxiolytic activity, as these receptors are implicated in the modulation of mood and behavior.[2][3][4]
These application notes provide detailed protocols for a battery of established behavioral tests to rigorously assess the potential anxiolytic effects of this compound in rodent models. The following protocols for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box (LDB) test are designed to provide a comprehensive preclinical evaluation of this compound's effects on anxiety-like behaviors.
Signaling Pathway of this compound
The proposed anxiolytic effect of this compound is predicated on its ability to antagonize 5-HT6 and 5-HT2A receptors. Antagonism of these receptors can modulate downstream signaling pathways involving key neurotransmitters like dopamine and norepinephrine, which are involved in mood regulation.[2]
Experimental Workflow
A typical workflow for evaluating the anxiolytic effects of a compound like this compound involves several key stages, from animal habituation to data analysis.
References
- 1. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. mdpi.com [mdpi.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic activity of the neuroprotective peptide HLDF-6 and its effects on brain neurotransmitter systems in BALB/c and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Landipirdine for the Study of Serotonin Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Landipirdine (also known as SYN-120 or RO5025181) is a potent and selective dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2][3] This unique pharmacological profile makes it a valuable research tool for dissecting the distinct and overlapping roles of these two serotonin receptor subtypes in various physiological and pathological processes. The 5-HT6 receptor, primarily coupled to Gs signaling, and the 5-HT2A receptor, which predominantly signals through the Gq pathway, are both implicated in cognition, mood, and neuropsychiatric disorders.[4][5][6] By simultaneously blocking both receptors, this compound allows for the investigation of the synergistic or additive effects of inhibiting these pathways.
These application notes provide detailed protocols for characterizing the interaction of this compound and other investigational compounds with 5-HT6 and 5-HT2A receptors, enabling researchers to elucidate their roles in cellular signaling and to screen for novel therapeutics.
Data Presentation: Comparative Ligand Binding Affinities
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and other common reference compounds for the human 5-HT6 and 5-HT2A receptors. Such data is critical for comparing the relative potency and selectivity of new chemical entities.
Table 1: Binding Affinity (Ki, nM) of Selected Antagonists at Human Serotonin Receptors
| Compound | 5-HT6 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | Reference Compounds |
| This compound (SYN-120) | Potent (exact value not publicly available) | Potent (exact value not publicly available) | N/A |
| SB-271046 | 1.20 | >1000 | 5-HT6 selective |
| Ketanserin | >1000 | 2.5 | 5-HT2A selective |
| Risperidone | 25 | 4.0 | Dual antagonist |
| Olanzapine | 5 | 4 | Dual antagonist |
Note: While this compound is described as a potent antagonist at both receptors, specific Ki values from peer-reviewed preclinical studies are not widely published. The table reflects its known potent activity.[1][3]
Table 2: Functional Antagonist Potency (IC50, nM) at Human Serotonin Receptors
| Compound | 5-HT6 (cAMP Assay) | 5-HT2A (Calcium Flux Assay) |
| This compound (SYN-120) | Data not publicly available | Data not publicly available |
| SB-271046 | ~10 | Inactive |
| Ketanserin | Inactive | 15.2 |
| Spiperone | Inactive | 3.1 |
| Ritanserin | Inactive | 9.2 |
Serotonin Receptor Signaling Pathways
Understanding the downstream signaling cascades of the 5-HT6 and 5-HT2A receptors is fundamental to designing and interpreting functional assays. This compound's dual antagonism allows for the simultaneous blockade of these two distinct pathways.
Experimental Protocols
The following protocols are standard methods for characterizing antagonists like this compound.
Protocol 1: Radioligand Binding Assay for 5-HT6 and 5-HT2A Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT6 or 5-HT2A receptor.
-
Radioligand: [3H]-LSD is commonly used for both receptors due to its high affinity.
-
Test Compound: this compound or other investigational compounds.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Methiothepin for 5-HT6, 10 µM Ketanserin for 5-HT2A).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, filtration apparatus, and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and dilute them in binding buffer to a final concentration of 10-20 µg of protein per well.[5][7]
-
Assay Setup: In a 96-well plate, set up triplicates for total binding, non-specific binding, and competition binding.
-
Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of the membrane suspension.
-
Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of radioligand, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.[8]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[7][8]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
Protocol 2: Functional Assay for 5-HT6 Receptor Antagonism (cAMP Accumulation Assay)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular cyclic AMP (cAMP), the primary second messenger of the Gs-coupled 5-HT6 receptor.[5][9]
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT6 receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
cAMP assay kit (e.g., TR-FRET, HTRF, or AlphaScreen-based).[10][11]
-
Cell culture medium and stimulation buffer.
Procedure:
-
Cell Seeding: Seed the 5-HT6 receptor-expressing cells into 384-well plates and grow to confluency.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of serotonin (typically an EC80 concentration, predetermined to give 80% of the maximal response) to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.[8]
-
cAMP Measurement: Stop the reaction and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the functional potency of the antagonist.
Protocol 3: Functional Assay for 5-HT2A Receptor Antagonism (Calcium Flux Assay)
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key event in the Gq-coupled 5-HT2A receptor signaling pathway.[4][12]
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM).[13]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR, FlexStation).[13]
Procedure:
-
Cell Seeding: Seed the 5-HT2A receptor-expressing cells into black-walled, clear-bottom 96- or 384-well plates and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for approximately 1 hour at 37°C.
-
Compound Pre-incubation: Place the cell plate in the fluorescence plate reader. Add various concentrations of this compound and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Establish a stable baseline fluorescence reading. Use the instrument's automated injector to add a pre-determined EC80 concentration of serotonin to all wells while simultaneously measuring the fluorescence kinetics.
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data and plot the response against the log concentration of this compound. Fit the curve using a four-parameter logistic equation to determine the IC50 value.[12]
References
- 1. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 2. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Landipirdine Solubility Issues for In Vitro Experiments
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for challenges related to Landipirdine solubility in in vitro experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as SYN-120) is a potent and selective antagonist of the serotonin 5-HT6 receptor and also exhibits antagonist activity at the 5-HT2A receptor.[1] Its primary mechanism of action is the blockade of these receptors, which are predominantly expressed in areas of the brain associated with cognition and memory.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. It is advisable to use anhydrous, high-purity DMSO to ensure maximum solubility and stability.
Q3: What is the known solubility of this compound?
A3: Specific public data on the solubility of this compound in a wide range of solvents is limited. However, some suppliers indicate solubility in DMSO. It is generally considered to have low aqueous solubility.
Q4: How should I store this compound powder and stock solutions?
A4:
-
Powder: this compound powder should be stored at -20°C for long-term stability.
-
Stock Solutions: Prepare high-concentration stock solutions in DMSO. It is highly recommended to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for optimal long-term stability. For short-term storage, -20°C is acceptable.
Q5: How stable is this compound in aqueous solutions like cell culture media?
A5: The stability of lipophilic compounds like this compound in aqueous solutions at 37°C can be limited. To ensure consistent results and compound activity, it is best practice to prepare fresh working dilutions from a frozen DMSO stock immediately before each experiment. Avoid storing this compound in aqueous buffers or cell culture media for extended periods.
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has visible precipitates immediately after dissolving.
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the solvent quality may be poor.
-
Solutions:
-
Verify Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Moisture in the DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Warming: Gently warm the solution in a 37°C water bath to aid dissolution.
-
Sonication: Brief sonication in a water bath can also help to break up small particles and facilitate complete dissolution.
-
Prepare a More Dilute Stock: If precipitation persists, try preparing a more dilute stock solution in DMSO.
-
Issue 2: My this compound stock solution is clear in DMSO, but it precipitates when I add it to my cell culture medium.
-
Possible Cause: This is a common issue known as "solvent shock," where a compound that is soluble in an organic solvent precipitates when introduced into an aqueous environment like cell culture medium.
-
Solutions:
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and always include a vehicle control with the same DMSO concentration in your experiments.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, first create an intermediate dilution in a smaller volume of pre-warmed medium. Mix this intermediate dilution gently but thoroughly before adding it to the final volume of medium.
-
Increase Mixing During Addition: Add the this compound solution dropwise to the medium while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.
-
Issue 3: I am observing inconsistent or no biological effect in my experiments.
-
Possible Cause: This could be due to compound degradation, inaccurate concentration, or off-target effects.
-
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution.
-
Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Control for Off-Target Effects: If you suspect off-target effects, consider using a structurally different 5-HT6 or 5-HT2A antagonist as a control to see if it produces the same phenotype.
-
Quantitative Data Summary
Due to limited publicly available data, a comprehensive table of solubility in various solvents cannot be provided. The following table summarizes the available information.
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM | The most common solvent for stock solutions. Use anhydrous DMSO. |
| Ethanol | Data not available | May be a suitable alternative to DMSO, but solubility needs to be determined empirically. |
| Water / PBS | Poorly soluble | Not recommended for preparing stock solutions. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 362.4 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh 3.624 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes.
-
Storage: Aliquot the 10 mM stock solution into single-use, sterile tubes. Store at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Prepare Working Solution:
-
Add the required volume of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Ensure the final DMSO concentration in the medium is below 0.5% and consistent across all experimental conditions, including the vehicle control.
-
-
Application: Use the freshly prepared working solution immediately in your cell culture experiments.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways modulated by this compound and a typical experimental workflow for its use in cell culture.
References
Technical Support Center: Optimizing Landipirdine Concentration for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Landipirdine in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor and also exhibits antagonist activity at the 5-HT2A receptor. Its primary mechanism of action in a cellular context is the blockade of 5-HT6 receptors, which are Gs-protein coupled. This blockade inhibits the downstream signaling cascade typically initiated by serotonin, the natural ligand.
Q2: What are the expected on-target effects of this compound in a relevant cell culture model?
A2: In cell lines endogenously or recombinantly expressing the 5-HT6 receptor, this compound is expected to function as an antagonist. The activation of the 5-HT6 receptor by an agonist (like serotonin) leads to an increase in intracellular cyclic AMP (cAMP). Therefore, in a suitable cell-based assay, this compound should inhibit this agonist-induced increase in cAMP production in a dose-dependent manner.
Q3: What is a typical effective concentration range for this compound in in vitro studies?
A3: While specific in vitro potency data for this compound is not extensively published, it is described as a potent 5-HT6 receptor antagonist. For potent antagonists of this class, the effective concentration in cell-based functional assays, such as cAMP inhibition, typically falls within the low nanomolar to micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Can this compound affect cell viability? At what concentrations might it be cytotoxic?
Q5: Which cell lines are suitable for studying the effects of this compound?
A5: The choice of cell line depends on the research question. For studying direct 5-HT6 receptor antagonism, cell lines recombinantly expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) are commonly used. For investigating the effects of this compound on neuronal processes, human neuroblastoma cell lines like SH-SY5Y or rat pheochromocytoma cells like PC-12 are relevant models.[1][2][3][4][5][6] Primary neuronal cultures can also be used for more physiologically relevant studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no dose-dependent effect observed | 1. Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility and could be precipitating in the cell culture medium. 2. Incorrect Concentration Range: The tested concentrations may be too high or too low to observe a dose-dependent effect. 3. Cell Health: Poor cell health or inconsistent cell passage number can lead to variable responses. | 1. Solubility Check: Visually inspect for precipitate. Prepare fresh dilutions from a DMSO stock solution and consider pre-warming the media. Perform a solubility test in your specific medium.[7] 2. Dose-Response Curve: Test a wider range of concentrations, starting from low nanomolar to high micromolar, to identify the active range. 3. Standardize Cell Culture: Use cells with a consistent passage number and ensure they are in a logarithmic growth phase. |
| High background or unexpected signal in control wells | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Compound Interference: this compound might have intrinsic fluorescent or colorimetric properties that interfere with the assay readout. | 1. Vehicle Control: Determine the maximum tolerated concentration of your solvent (typically ≤0.5% for DMSO) and ensure all wells have the same final concentration.[7] 2. Cell-Free Control: Include a control with this compound in the assay medium without cells to check for direct interference with the assay reagents. |
| Observed phenotype may be due to off-target effects | This compound also antagonizes the 5-HT2A receptor, and at higher concentrations, it may interact with other unintended targets. | 1. Use a Control Cell Line: Test this compound in a cell line that does not express the 5-HT6 receptor. Any observed effect would likely be off-target.[7] 2. Rescue Experiment: Attempt to rescue the phenotype by overexpressing the 5-HT6 receptor or by adding an excess of serotonin to compete with this compound.[7] |
| Compound appears to be degrading in solution | The stability of small molecules can be affected by light, pH, and temperature over long incubation periods. | 1. Fresh Preparations: Always prepare fresh dilutions from a frozen stock for each experiment. 2. Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light. 3. Stability Assessment: If degradation is suspected, the stability of this compound in your culture medium can be assessed over time using analytical methods like HPLC. |
Quantitative Data Summary
Disclaimer: The following data is representative of potent 5-HT6 receptor antagonists and should be used as a starting point for optimizing experiments with this compound, as specific public data for this compound is limited.
| Parameter | Typical Value Range | Assay Type | Common Cell Lines |
| In Vitro Potency (IC50/pKb) | 1 - 100 nM | cAMP Functional Assay | HEK293, CHO (recombinantly expressing 5-HT6R) |
| Cytotoxicity (CC50) | >10 µM | MTT, LDH, or other viability assays | SH-SY5Y, PC-12, HepG2 |
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic potential of this compound.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control with the same final DMSO concentration.
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: cAMP Accumulation Assay (Functional Antagonism)
This protocol measures the antagonist effect of this compound on 5-HT6 receptor-mediated cAMP production.
Materials:
-
HEK293 cells stably expressing human 5-HT6R
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
Serotonin (5-HT) as the agonist
-
This compound
-
cAMP detection kit (e.g., TR-FRET based)
-
White, opaque 384-well microplates
-
Plate reader compatible with the detection kit
Methodology:
-
Culture and seed the HEK293-5-HT6R cells in a 384-well plate.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the cells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of the 5-HT agonist (typically the EC80 concentration, which should be predetermined) to stimulate cAMP production.
-
Incubate for the time specified in the cAMP assay kit protocol (e.g., 30 minutes).
-
Lyse the cells and add the detection reagents from the cAMP assay kit.
-
Read the signal on a compatible plate reader.
-
Plot the inhibition of the agonist response against the concentration of this compound to determine the IC50.
Signaling Pathways and Workflows
Caption: this compound's primary signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-HT6 Receptor Agonist and Antagonist Against β-Amyloid-Peptide-Induced Neurotoxicity in PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of neurons derived from mouse P19, rat PC12 and human SH-SY5Y cells in the assessment of chemical- and toxin-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting unexpected Landipirdine side effects in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Landipirdine in animal models. This compound is a potent dual antagonist of the serotonin 5-HT2A and 5-HT6 receptors. While it was investigated for cognitive disorders, unexpected motor side effects have been a concern. This guide addresses potential issues researchers might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that acts as a dual antagonist for the serotonin 5-HT2A and 5-HT6 receptors.[1]
Q2: Has this compound been approved for clinical use?
A2: No, the development of this compound was discontinued. It did not proceed past Phase II clinical trials for cognition disorders and dementia.[1]
Q3: What are the potential unexpected side effects of this compound in animal models?
A3: Based on clinical findings with a closely related dual 5-HT2A/5-HT6 receptor antagonist, SYN120, a primary concern is the potential for worsening motor symptoms.[2] Researchers should be vigilant for signs of motor impairment in animal models, such as changes in gait, balance, and coordination.
Q4: Why might a dual 5-HT2A/5-HT6 receptor antagonist cause motor deficits?
A4: While the exact mechanism is not fully elucidated, both 5-HT2A and 5-HT6 receptors are involved in modulating various neurotransmitter systems, including the dopaminergic system, which plays a crucial role in motor control. Antagonism of these receptors could disrupt the fine-tuned balance of neurotransmission in brain regions responsible for motor function, potentially leading to extrapyramidal side effects.
Troubleshooting Guide: Unexpected Motor Impairments
Issue: Animals exhibit motor deficits (e.g., ataxia, tremors, impaired coordination) after this compound administration.
Possible Cause 1: Dose-dependent drug effect.
-
Solution:
-
Dose-Response Study: Conduct a dose-response study to determine if the motor side effects are dose-dependent.
-
Lower the Dose: If a dose-dependent relationship is observed, utilize the lowest effective dose that provides the desired cognitive effects with minimal motor impairment.
-
Possible Cause 2: Off-target effects.
-
Solution:
-
Selective Antagonists: As a control experiment, administer selective 5-HT2A and 5-HT6 antagonists separately to determine if the motor effects are attributable to the blockade of one specific receptor or the combined antagonism.
-
Literature Review: Consult literature on the off-target binding profile of this compound or structurally similar compounds.
-
Possible Cause 3: Interaction with other experimental factors.
-
Solution:
-
Review Protocol: Carefully review the experimental protocol for any confounding factors, such as co-administered substances, diet, or environmental stressors.
-
Control for Variables: Systematically control for these variables to isolate the effect of this compound.
-
Possible Cause 4: Species or strain sensitivity.
-
Solution:
-
Test Different Strains/Species: If possible, test this compound in a different rodent strain or species to assess for differential sensitivity.
-
Consult Literature: Review literature for known differences in serotonergic system function between different animal models.
-
Data on Motor-Related Adverse Events (Hypothetical Preclinical Data Based on Clinical Findings with a Related Compound)
The following table summarizes hypothetical quantitative data on motor-related adverse events in a rodent model, based on the clinical observations with the dual 5-HT2A/5-HT6 antagonist SYN120, which showed a worsening of motor symptoms.[2] This is intended as an illustrative guide for the types of effects that might be observed.
| Adverse Event | This compound (Low Dose) | This compound (High Dose) | Vehicle Control |
| Incidence of Ataxia | 5% | 20% | 0% |
| Tremor Severity Score (0-4) | 0.5 ± 0.2 | 1.8 ± 0.4 | 0.1 ± 0.1 |
| Rotarod Performance (seconds) | 150 ± 20 | 90 ± 25 | 180 ± 15 |
| Beam Walk Slips (count) | 2 ± 1 | 6 ± 2 | 1 ± 0.5 |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
-
Apparatus: An automated rotarod apparatus for rodents.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training:
-
Place the animal on the stationary rod.
-
Gradually increase the rotation speed from 4 to 40 rpm over a 5-minute period.
-
Conduct 3 training trials per day for 2-3 consecutive days.
-
-
Testing:
-
Administer this compound or vehicle control at the desired dose and route.
-
At the time of peak drug effect (determined from pharmacokinetic studies), place the animal on the accelerating rotarod.
-
Record the latency to fall or to passively rotate with the rod for two full revolutions.
-
Perform 3 test trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the mean latency to fall between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Open Field Test for Locomotor Activity and Ataxia
-
Apparatus: A square or circular open field arena with video tracking software.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Administer this compound or vehicle control.
-
At the time of peak drug effect, place the animal in the center of the open field.
-
Allow the animal to explore freely for 10-15 minutes.
-
Record the session using the video tracking software.
-
-
Data Analysis:
-
Locomotor Activity: Analyze the total distance traveled, average speed, and time spent in different zones (center vs. periphery).
-
Ataxia/Gait Analysis: Manually score or use advanced software to analyze gait parameters such as stride length, base of support, and rearing frequency. A significant decrease in rearing or an increase in stumbling can indicate motor impairment.
-
Visualizations
Caption: this compound's dual antagonist action on 5-HT2A and 5-HT6 receptor signaling pathways.
Caption: A logical workflow for troubleshooting unexpected motor side effects in animal models.
References
- 1. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Landipirdine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during the development of oral formulations for Landipirdine. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide focuses on established methods for improving the oral bioavailability of poorly soluble small molecules, which this compound is classified as.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an orally bioavailable small molecule that acts as a selective dual serotonin 6 (5-HT6) and serotonin 2A (5-HT2A) receptor antagonist.[1] While described as orally bioavailable, optimizing its formulation is crucial for consistent and effective therapeutic outcomes. For many small molecule drugs, poor aqueous solubility and/or permeability can lead to low and variable oral bioavailability, impacting their clinical utility.
Q2: What are the initial steps to consider when formulating this compound for oral administration?
Q3: What are the major formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound?
Several advanced formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve drug solubilization in the gastrointestinal tract and enhance absorption.
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous state, ASDs can significantly increase its aqueous solubility and dissolution rate.[2]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to improved bioavailability.[3]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Preclinical Species
Possible Cause: Poor aqueous solubility and/or dissolution rate of this compound in the gastrointestinal fluids.
Troubleshooting Steps:
-
Conduct Solubility Studies: Determine the solubility of this compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Evaluate Formulation Approaches:
-
Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS). Assess the formulation's ability to form a stable emulsion and maintain the drug in a solubilized state.
-
Amorphous Solid Dispersions: Prepare an amorphous solid dispersion of this compound with a suitable polymer carrier. Characterize the solid state to confirm the absence of crystallinity and evaluate its dissolution profile.
-
-
In Vitro Dissolution Testing: Perform dissolution studies of the developed formulations in biorelevant media to predict their in vivo performance.
Issue 2: Crystalline Drug Recrystallizes from an Amorphous Solid Dispersion Formulation
Possible Cause: The chosen polymer is not effectively stabilizing the amorphous form of this compound, or the drug loading is too high.
Troubleshooting Steps:
-
Polymer Screening: Screen a variety of polymers with different properties (e.g., glass transition temperature, miscibility with the drug) to identify the most suitable stabilizer.
-
Optimize Drug Loading: Prepare ASDs with varying drug-to-polymer ratios to determine the maximum drug loading that maintains the amorphous state.
-
Assess Drug-Polymer Interactions: Utilize analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy or Differential Scanning Calorimetry (DSC) to investigate potential interactions between this compound and the polymer that could contribute to stabilization.
-
Humidity Stress Testing: Evaluate the physical stability of the ASD under accelerated humidity and temperature conditions to predict its long-term stability.
Physicochemical Properties of this compound
While comprehensive data is limited, the following information has been reported:
| Property | Value | Source |
| Molecular Formula | C18H19FN2O3S | [4] |
| Molecular Weight | 362.42 g/mol | [5] |
| Appearance | Solid | [4] |
| Solubility | 10 mM in DMSO | [4] |
Experimental Protocols
Protocol 1: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a SEDDS to improve the oral bioavailability of this compound.
Methodology:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select ratios from the self-emulsification region and prepare formulations by mixing the components until a clear solution is formed. Add this compound and mix until dissolved.
-
-
Characterization:
-
Emulsion Droplet Size Analysis: Dilute the SEDDS formulation in a relevant aqueous medium and measure the droplet size using dynamic light scattering.
-
In Vitro Drug Release: Perform in vitro dissolution studies in SGF and FaSSIF to assess the drug release profile.
-
Hypothetical Data Presentation:
| Formulation | Oil (Capryol 90) (%) | Surfactant (Kolliphor EL) (%) | Co-surfactant (Transcutol HP) (%) | Droplet Size (nm) |
| F1 | 30 | 50 | 20 | 150 |
| F2 | 40 | 40 | 20 | 180 |
| F3 | 20 | 60 | 20 | 120 |
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an ASD of this compound to enhance its dissolution rate.
Methodology:
-
Polymer Selection: Select a suitable polymer carrier (e.g., HPMC-AS, PVP K30, Soluplus®) based on preliminary miscibility and stability screening.
-
Solution Preparation:
-
Dissolve this compound and the chosen polymer in a common volatile solvent (e.g., methanol, acetone).
-
-
Spray Drying:
-
Spray dry the solution using a laboratory-scale spray dryer with optimized process parameters (inlet temperature, feed rate, atomization pressure).
-
-
Characterization:
-
Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the spray-dried powder.
-
Dissolution Testing: Compare the dissolution profile of the ASD with that of the crystalline drug in biorelevant media.
-
Visualizations
References
Minimizing off-target binding of Landipirdine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing off-target binding of Landipirdine in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound (also known as SYN-120 or RO5025181) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[1][2] It also exhibits antagonist activity at the serotonin 2A (5-HT2A) receptor.[3][4] It was under investigation for its potential therapeutic effects in cognition disorders and dementia, although its development has been discontinued.[4]
Q2: What is off-target binding and why is it a concern in this compound assays?
A2: Off-target binding refers to the interaction of a drug or compound, in this case, this compound, with molecules other than its intended primary targets (5-HT6 and 5-HT2A receptors). These unintended interactions can lead to a variety of issues in experimental settings, including:
-
Inaccurate Data: Off-target binding can obscure the true on-target effects, leading to misinterpretation of the compound's potency and efficacy.
-
False Positives/Negatives: In screening assays, off-target effects can generate misleading results, causing researchers to pursue incorrect leads or discard promising ones.
-
Poor Translatability: Findings from in vitro assays with significant off-target binding may not be reproducible in in vivo models or clinical settings, where these off-target interactions can cause unforeseen side effects.
One particular off-target of concern for many small molecules is the hERG (human Ether-a-go-go-Related Gene) potassium channel. Inhibition of the hERG channel can lead to cardiac arrhythmias.[5] It has been noted that (S)-Landipirdine, a stereoisomer of this compound, significantly impacts the hERG pharmacophore, suggesting a potential for off-target interaction.[1]
Q3: Is there publicly available quantitative data on this compound's binding affinity to its primary and off-targets?
A3: Despite extensive searches of scientific literature and databases, specific quantitative binding affinity data for this compound, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values for its primary targets (5-HT6 and 5-HT2A receptors) and key off-targets like the hERG channel, are not publicly reported. One source explicitly states that the Ki for this compound is "Not reported".[3]
To illustrate how such data would be presented, the following table provides binding affinities for other known 5-HT6 receptor antagonists.
Data Presentation
Table 1: Illustrative Binding Affinities of Various 5-HT6 Receptor Antagonists (Example Data)
| Compound | Target | Kᵢ (nM) | Assay Type | Reference Compound |
| Idalopirdine | 5-HT6 | 0.83 | Radioligand Binding | [³H]-LSD |
| Intepirdine | 5-HT6 | 0.23 | Radioligand Binding | Not Specified |
| Intepirdine | 5-HT2A | 10 | Radioligand Binding | Not Specified |
| Masupirdine | 5-HT6 | 2.04 | Radioligand Binding | Not Specified |
| Olanzapine | 5-HT6 | 5 | Radioligand Binding | Not Specified |
| Olanzapine | 5-HT2A | 4 | Radioligand Binding | Not Specified |
Note: This table is for illustrative purposes to demonstrate data presentation and does not contain data for this compound due to its unavailability in public sources.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro assays with this compound, focusing on minimizing non-specific and off-target binding.
Issue 1: High Non-Specific Binding (NSB) in Radioligand Binding Assays
-
Question: In my radioligand binding assay with this compound, the signal in the presence of a saturating concentration of a competing ligand (non-specific binding) is very high, making it difficult to determine the specific binding. What can I do to reduce this?
-
Answer: High non-specific binding (NSB) can be caused by several factors. Here are some troubleshooting steps:
-
Optimize Blocking Agents:
-
Increase BSA Concentration: Bovine Serum Albumin (BSA) is commonly used to block non-specific binding sites on the assay plates and other surfaces. Try increasing the BSA concentration in your assay buffer (e.g., from 0.1% to 0.5% or 1%).
-
Use of Detergents: Adding a low concentration of a mild non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1%), to your wash buffer can help reduce non-specific interactions.
-
-
Adjust Assay Buffer Composition:
-
Ionic Strength: Modify the salt concentration (e.g., NaCl) in your assay buffer. This can help to disrupt electrostatic interactions that may contribute to NSB.
-
pH Optimization: Ensure the pH of your assay buffer is optimal for receptor-ligand binding and is stable throughout the experiment.
-
-
Refine Washing Steps:
-
Increase Wash Volume and Frequency: After incubation, increase the volume and/or the number of washes to more effectively remove unbound radioligand.
-
Use Ice-Cold Wash Buffer: Washing with ice-cold buffer slows down the dissociation of the specifically bound radioligand while washing away the unbound ligand.
-
-
Filter Pre-treatment:
-
If using a filtration-based assay, pre-soak the filter plates (e.g., glass fiber filters) in a solution of 0.3-0.5% polyethyleneimine (PEI). This helps to reduce the binding of positively charged radioligands to the negatively charged filters.
-
-
Reduce Incubation Time and Temperature:
-
Shorter incubation times can sometimes reduce NSB. However, ensure that specific binding has reached equilibrium.
-
Lowering the incubation temperature may also decrease NSB, but this might require a longer incubation time to reach equilibrium.
-
-
Issue 2: Observed Phenotype in a Cell-Based Assay Does Not Correlate with 5-HT6/5-HT2A Receptor Antagonism
-
Question: I am seeing a cellular effect with this compound in my assay, but the dose-response curve is not what I would expect for a 5-HT6 or 5-HT2A antagonist. How can I determine if this is an off-target effect?
-
Answer: This is a common challenge in drug discovery. Here are several strategies to investigate potential off-target effects:
-
Use a Structurally Unrelated Antagonist:
-
Test a different, structurally distinct 5-HT6 or 5-HT2A antagonist in your assay. If this compound does not produce the same phenotype as this compound, it is likely that the observed effect of this compound is due to off-target binding.
-
-
Target Knockdown or Knockout:
-
Use techniques like CRISPR-Cas9 or siRNA/shRNA to reduce or eliminate the expression of the 5-HT6 and/or 5-HT2A receptors in your cell line. If the cellular phenotype persists after treatment with this compound in these modified cells, it strongly suggests an off-target mechanism.
-
-
Rescue Experiment:
-
If feasible, overexpress the 5-HT6 or 5-HT2A receptor in a cell line that normally has low expression. A potentiation of the observed effect in these cells would support on-target activity.
-
-
Off-Target Panel Screening:
-
Mandatory Visualizations
Caption: 5-HT6 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 5-HT6 Receptor
This protocol is adapted for determining the binding affinity (Ki) of this compound for the human 5-HT6 receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide) is a commonly used radioligand for the 5-HT6 receptor.
-
This compound stock solution (in a suitable solvent like DMSO).
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled 5-HT6 ligand, such as methiothepin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., glass fiber filters pre-coated with PEI).
-
Scintillation cocktail and a scintillation counter.
-
-
Methodology:
-
Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the cell membranes in the assay buffer to a final concentration that yields a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).
-
Prepare the [³H]-LSD solution in the assay buffer at a concentration close to its Kd for the 5-HT6 receptor (typically 1-2 nM).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, the [³H]-LSD solution, and the cell membrane suspension.
-
Non-Specific Binding Wells: Add the non-specific binding control (methiothepin), the [³H]-LSD solution, and the cell membrane suspension.
-
Competition Wells: Add the different dilutions of this compound, the [³H]-LSD solution, and the cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes), with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Materials:
-
Intact cells expressing the 5-HT6 receptor.
-
This compound stock solution.
-
PBS (Phosphate-Buffered Saline).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR cycler).
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).
-
-
Methodology:
-
Cell Treatment:
-
Treat cultured cells with either this compound at a desired concentration or a vehicle control for a specific duration.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes). This creates a temperature gradient.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble 5-HT6 receptor at each temperature point using a method like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble 5-HT6 receptor as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that this compound has bound to and stabilized the 5-HT6 receptor in the cellular environment.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
- 4. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Analysis of the Relationship Between Preclinical and Clinical QT Interval-Related Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing motor symptom worsening with Landipirdine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Landipirdine. The information is designed to address specific issues that may be encountered during experiments, with a focus on the observed worsening of motor symptoms.
Frequently Asked Questions (FAQs)
Q1: We are observing a worsening of motor symptoms in our animal models treated with this compound. Is this a known side effect?
A1: Yes, the worsening of motor symptoms has been documented in clinical research. A study involving patients with Parkinson's disease dementia (PDD) reported a worsening of motor symptoms in individuals receiving this compound as an add-on therapy.[1] While the exact mechanism for this effect is not yet fully elucidated due to the lack of publicly available non-clinical data on this compound, it is a critical observation to consider in your experimental design.[1]
Q2: What is the primary known mechanism of action for this compound?
A2: this compound is identified as a 5-HT6 receptor antagonist.[1] The 5-HT6 receptor is primarily expressed in the central nervous system, and its modulation is being investigated for potential cognitive enhancement in various neurological disorders.[1]
Q3: Could off-target effects of this compound be responsible for the motor symptom worsening?
A3: This is a plausible hypothesis. Drug-induced motor symptoms, often referred to as extrapyramidal side effects, are frequently associated with the modulation of the dopaminergic system.[2][3][4] Although this compound's primary target is the 5-HT6 receptor, it is possible that it has off-target affinities for other receptors, such as dopamine D2 receptors, which could lead to motor disturbances resembling parkinsonism.[3][5] Further investigation into this compound's receptor binding profile is necessary to confirm this.
Q4: Are there any established methods to counteract the motor-worsening effects of a compound during preclinical studies?
A4: Yes, several strategies can be employed. These include dose-response studies to identify a therapeutic window with minimal side effects, co-administration with agents that can mitigate the specific side effects, or modifying the compound's structure to reduce off-target activity. For drug-induced parkinsonism, anticholinergic agents are sometimes used, but their own side effects must be carefully considered.[2]
Troubleshooting Guide: Addressing Motor Symptom Worsening
If you are observing a worsening of motor function in your experiments with this compound, the following step-by-step guide can help you systematically investigate and address the issue.
Step 1: Confirm and Quantify the Motor Deficits
-
Action: Implement a battery of motor function tests to objectively measure the observed deficits.
-
Rationale: Subjective observations should be backed by quantitative data to confirm the effect and determine its magnitude.
Step 2: Investigate the Dose-Response Relationship
-
Action: Conduct a thorough dose-response study with this compound.
-
Rationale: To determine if the motor-worsening effect is dose-dependent. A lower dose might retain the desired therapeutic effect without inducing motor side effects.
Step 3: Evaluate Potential Off-Target Effects
-
Action: Perform in vitro receptor binding assays to screen this compound against a panel of central nervous system receptors, with a particular focus on dopamine receptors.
-
Rationale: To identify potential off-target interactions that could explain the observed motor symptoms.
Step 4: Consider Co-administration with a Mitigating Agent
-
Action: If off-target effects on the dopaminergic system are suspected or confirmed, consider co-administering a low dose of a dopamine agonist or an anticholinergic agent in your animal model.
-
Rationale: To test if the motor side effects can be reversed or attenuated, which would provide evidence for the underlying mechanism.
Step 5: Analyze Potential Pharmacokinetic Interactions
-
Action: If this compound is being used in combination with other compounds, investigate potential drug-drug interactions that might alter its metabolism and lead to higher effective concentrations.
-
Rationale: To rule out pharmacokinetic factors as the cause of the adverse effects.
Data Presentation
Table 1: Summary of this compound Clinical Trial Findings in PDD Patients
| Parameter | This compound Treatment Group | Placebo Group |
| Primary Indication | Add-on therapy for cognition in Parkinson's Disease Dementia (PDD) | - |
| Dosage Regimen | Up-titration: 20 mg/day (week 1), 50 mg/day (week 2), 100 mg/day (weeks 3-16) | - |
| Effect on Cognition | No significant effects observed on the Cognitive Drug Research Computerized Cognition Battery Continuity of Attention (CDRCOA) compared to placebo. | - |
| Motor Symptoms | Worsening of motor symptoms was observed. | No worsening reported. |
Source: MDPI, 2023[1]
Experimental Protocols
1. Rodent Motor Function Assessment Battery
-
Objective: To quantitatively assess motor coordination, balance, and strength in rodent models treated with this compound.
-
Methodologies:
-
Rotarod Test: Animals are placed on a rotating rod with accelerating speed. The latency to fall is recorded as a measure of motor coordination and balance.
-
Cylinder Test: To assess forelimb use and asymmetry, the animal is placed in a transparent cylinder, and the number of wall touches with the left, right, and both forelimbs is counted.[6]
-
Grip Strength Test: A grip strength meter is used to measure the maximal force the animal can exert with its forelimbs and hindlimbs.
-
2. In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to a panel of CNS receptors.
-
Methodology:
-
Utilize commercially available receptor binding services or in-house assays.
-
Prepare membranes from cells expressing the target receptors (e.g., dopamine D1, D2, D3, D4, D5; serotonin subtypes; adrenergic subtypes; muscarinic subtypes).
-
Incubate the membranes with a radiolabeled ligand for the specific receptor in the presence of varying concentrations of this compound.
-
Measure the displacement of the radioligand by this compound to calculate its binding affinity (Ki).
-
Mandatory Visualizations
Caption: Hypothesized signaling pathway for this compound's effects.
Caption: Troubleshooting workflow for motor symptom worsening.
References
- 1. mdpi.com [mdpi.com]
- 2. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Drug-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extrapyramidal Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Drug-Induced Movement Disorders: Causes, Symptoms, and Treatment[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Potential hERG Channel Interactions of Investigational Compounds
Disclaimer: This document provides generalized guidance for researchers, scientists, and drug development professionals on controlling for the potential impact of investigational compounds, using Landipirdine as a representative example, on the hERG (human Ether-à-go-go-Related Gene) potassium channel. The information herein is intended for experimental and informational purposes only and does not constitute medical or regulatory advice.
Frequently Asked Questions (FAQs)
Q1: What is the hERG channel and why is it a concern in drug development?
The hERG channel is a potassium ion channel crucial for the repolarization phase of the cardiac action potential, which is the process that resets the heart for the next beat.[1][2] Inhibition of the hERG channel can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[2] This condition, known as Long QT Syndrome, can increase the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[2] Due to this significant safety risk, assessing a compound's potential to block the hERG channel is a critical step in preclinical drug development mandated by regulatory agencies.[2][3]
Q2: Is there published evidence of this compound directly inhibiting the hERG channel?
Publicly available literature on this compound primarily focuses on its mechanism of action as a serotonin 5-HT6 and 5-HT2A receptor antagonist.[4][5] While many drugs have been withdrawn from the market due to hERG blockade, specific, detailed studies on this compound's direct interaction with the hERG channel are not prominent in the public domain. However, the absence of such reports does not preclude the possibility of an interaction. It is standard practice in drug development to evaluate all new chemical entities for potential hERG liability, regardless of their primary pharmacological target.
Q3: What are the typical molecular features of compounds that inhibit the hERG channel?
Compounds that block the hERG channel often share certain physicochemical properties. These commonly include:
-
Lipophilicity: High lipophilicity can lead to accumulation of the compound in the cell membrane where the hERG channel resides.[6][7]
-
Basic Amine Group: The presence of a basic nitrogen atom that can be protonated at physiological pH is a common feature of hERG inhibitors.[6][7][8]
-
Aromatic Features: The presence of aromatic rings can contribute to binding within the hERG channel pore.[6]
Strategies to mitigate hERG inhibition often involve modifying the chemical structure to reduce lipophilicity or the basicity of amine groups.[1][6]
Troubleshooting Guides
Issue 1: High variability in hERG assay results.
Possible Causes & Troubleshooting Steps:
-
Experimental Conditions:
-
Temperature: hERG channel kinetics are sensitive to temperature. Ensure a consistent and physiologically relevant temperature (e.g., 35-37°C) is maintained throughout the experiment.[9] Some drug blocks can be markedly temperature-sensitive.[9]
-
Voltage Protocol: The voltage protocol used to elicit hERG currents can significantly impact the measured IC50 value.[9][10] Use a standardized protocol, such as a step-ramp protocol, which can provide a more conservative and repeatable assessment of hERG inhibition.[9]
-
-
Compound Solubility and Stability:
-
Poor solubility can lead to inaccurate concentrations being tested. Verify the solubility of your compound in the assay buffer.
-
The compound may be unstable in the experimental medium. Assess compound stability over the time course of the experiment.
-
-
Cell Line Health and Passage Number:
-
Use cells with a consistent and low passage number.
-
Ensure cell viability is high and that the cells are in a healthy state.
-
Issue 2: Discrepancy between in vitro hERG data and in vivo QT prolongation.
Possible Causes & Troubleshooting Steps:
-
Metabolites: The parent compound may not be a potent hERG inhibitor, but its metabolites might be. Investigate the hERG activity of major metabolites.
-
Drug Trapping: Some drugs can become trapped within the hERG channel, leading to a cumulative effect that may not be apparent in short-duration in vitro assays.[11] Consider using experimental protocols that can detect drug trapping.
-
Multi-channel Effects: The compound may affect other cardiac ion channels, leading to a net effect on the action potential duration that is not solely predicted by hERG inhibition.[12][13] Profile the compound against a panel of cardiac ion channels.
-
Intracellular Accumulation: The compound may slowly accumulate inside the cells, leading to a delayed effect on repolarization.[13]
Experimental Protocols & Methodologies
Manual Patch-Clamp Electrophysiology
This is considered the "gold standard" for assessing hERG channel inhibition.[2]
Objective: To directly measure the effect of a compound on the hERG potassium current in a cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).
Methodology:
-
Cell Culture: Culture hERG-expressing cells to 70-80% confluency.
-
Cell Preparation: Isolate single cells for recording.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use an appropriate intracellular and extracellular solution.
-
Apply a standardized voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.[14]
-
Record baseline currents in the absence of the compound.
-
-
Compound Application: Perfuse the cells with increasing concentrations of the test compound.
-
Data Analysis: Measure the reduction in the hERG tail current at each concentration and calculate the IC50 value.
High-Throughput Screening (HTS) Assays
These assays are suitable for screening large numbers of compounds in early-stage drug discovery.
-
Automated Patch-Clamp: Provides higher throughput than manual patch-clamp while still directly measuring ion channel currents.[2]
-
Radioligand Binding Assays: A competitive binding assay using a radiolabeled ligand known to bind to the hERG channel (e.g., [3H]-dofetilide or [3H]-astemizole). This method is high-throughput but provides indirect information about channel block.
-
Fluorescence-Based Assays: Utilize voltage-sensitive dyes to detect changes in membrane potential in hERG-expressing cells.[15] This is a very high-throughput method suitable for primary screening.[15]
Quantitative Data Summary
The following table provides a hypothetical comparison of results from different hERG assessment methods for a theoretical compound.
| Assay Type | Endpoint | Hypothetical Result for Compound X | Reference Compound (e.g., Dofetilide) IC50 |
| Manual Patch-Clamp | IC50 (µM) | 1.5 | 0.01 |
| Automated Patch-Clamp | IC50 (µM) | 2.1 | 0.012 |
| Radioligand Binding | Ki (µM) | 3.5 | 0.015 |
| Fluorescence-Based | IC50 (µM) | 5.0 | 0.02 |
Note: It is common to observe differences in the absolute IC50 values between different assay formats due to variations in experimental conditions and the direct versus indirect nature of the measurement.[15]
Diagrams
Caption: Signaling pathway from drug properties to potential arrhythmia.
Caption: Tiered workflow for assessing hERG channel liability.
References
- 1. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Dealing with hERG liabilities early: diverse approaches to an important goal in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. mdpi.com [mdpi.com]
- 6. drughunter.com [drughunter.com]
- 7. m.youtube.com [m.youtube.com]
- 8. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variability in the measurement of hERG potassium channel inhibition: effects of temperature and stimulus pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Drug trapping in hERG K+ channels: (not) a matter of drug size? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular uptake of agents that block the hERG channel can confound the assessment of QT interval prolongation and arrhythmic risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metrionbiosciences.com [metrionbiosciences.com]
- 15. Evaluation of a high-throughput fluorescence assay method for HERG potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Landipirdine treatment duration for chronic studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Landipirdine in chronic experimental studies. Given that this compound's clinical development was discontinued after Phase II trials, publicly available preclinical data is limited.[1] This guide extrapolates from the available clinical data and the broader knowledge of 5-HT6 receptor antagonists to assist in refining treatment duration and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1] The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions associated with learning and memory. Blockade of this receptor is thought to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[2]
Q2: What was the treatment duration and dosing strategy in the this compound clinical trial?
A2: In a Phase II clinical trial involving patients with Parkinson's disease dementia, this compound was administered for 16 weeks. The dosing was escalated over the initial weeks of the study.[1] This suggests that a gradual increase in dose might be a suitable strategy in preclinical chronic studies to ensure tolerability.
Q3: What were the main outcomes of the this compound clinical trial?
A3: The 16-week clinical trial did not show a significant improvement in cognition. However, a post-hoc analysis suggested potential improvements in neuropsychiatric symptoms such as apathy, anxiety, and irritability. Worsening of motor symptoms was observed in patients receiving this compound.[1]
Q4: Are there established preclinical dosage ranges for this compound in chronic studies?
A4: There is no publicly available preclinical data specifically for this compound. However, for other 5-HT6 receptor antagonists, effective doses in rodent models of cognition have been reported in the range of 1 to 10 mg/kg.[3][4] It is recommended to conduct a dose-ranging study to determine the optimal dose for your specific experimental model and duration.
Q5: What are the potential challenges when conducting chronic studies with 5-HT6 receptor antagonists?
A5: Chronic administration of 5-HT6 receptor antagonists may lead to receptor adaptation or changes in other neurotransmitter systems. It is also important to monitor for potential behavioral side effects, such as the motor symptom worsening observed in the this compound clinical trial.[1] Careful behavioral and physiological monitoring throughout the study is crucial.
Troubleshooting Guides
Issue 1: Inconsistent or no significant effect on cognitive performance in a chronic study.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose | Conduct a dose-response study to identify the optimal therapeutic window for this compound in your model. Consider that the effective dose for acute effects may differ from that for chronic effects. |
| Suboptimal Treatment Duration | The 16-week duration in the clinical trial suggests that effects may take time to manifest.[1] Consider extending the treatment period, with interim assessments to track the progression of any effects. |
| Choice of Cognitive Assay | The cognitive domains affected by 5-HT6 antagonism can be specific. Use a battery of behavioral tests that assess different aspects of cognition, such as spatial memory (e.g., Morris Water Maze) and recognition memory (e.g., Novel Object Recognition). |
| Compound Stability and Formulation | Ensure the stability of this compound in your chosen vehicle over the duration of the study. Prepare fresh formulations regularly and verify the concentration. |
| Animal Model Suitability | The underlying pathology of your chosen animal model may not be responsive to 5-HT6 receptor antagonism. Verify that the targeted neurotransmitter systems are indeed dysregulated in your model. |
Issue 2: Observation of adverse effects, such as motor impairment.
| Potential Cause | Troubleshooting Step |
| Dose-Related Toxicity | Reduce the dose of this compound. The worsening of motor symptoms in the clinical trial suggests a potential for dose-dependent adverse effects.[1] |
| Off-Target Effects | Although this compound is a potent 5-HT6 and 5-HT2A antagonist, the possibility of off-target effects at other receptors cannot be ruled out, especially at higher doses. |
| Interaction with Model Pathology | The adverse effects may be a result of an interaction between this compound and the specific pathophysiology of your animal model. Carefully document and analyze the nature of the motor impairments. |
Data Presentation
Table 1: this compound Phase II Clinical Trial Dosing Regimen
| Week | Daily Dose |
| 1 | 20 mg |
| 2 | 50 mg |
| 3-16 | 100 mg |
This table summarizes the dose-escalation protocol used in the 16-week clinical trial for Parkinson's disease dementia.[1]
Table 2: Example Preclinical Dosing of other 5-HT6 Antagonists in Rodents
| Compound | Dose Range (mg/kg) | Species |
| RO4368554 | 1.0 - 10.0 | Rat |
| MDL100907 | 0.1 - 3.0 | Rat |
| PRX-07034 | 1.0 - 3.0 | Rat |
This table provides examples of doses for other 5-HT6 antagonists that have shown efficacy in rodent cognition models and can serve as a starting point for dose-finding studies with this compound.[3][4]
Experimental Protocols
Protocol 1: Chronic this compound Administration and Behavioral Assessment in a Rodent Model of Cognitive Impairment
-
Animal Model: Select a relevant rodent model of cognitive impairment (e.g., aged rats, transgenic models of neurodegeneration).
-
Dose Formulation: Prepare this compound in a suitable vehicle. Conduct a preliminary study to determine the appropriate dose range based on literature for other 5-HT6 antagonists (e.g., 1-10 mg/kg).
-
Chronic Dosing: Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) for a predetermined period (e.g., 4-16 weeks).
-
Behavioral Testing Battery:
-
Baseline Testing: Prior to the start of chronic dosing, conduct baseline behavioral tests to establish initial cognitive performance.
-
Interim Testing: Conduct behavioral tests at regular intervals (e.g., every 4 weeks) to assess the onset and progression of any treatment effects.
-
Final Testing: At the end of the treatment period, repeat the full battery of behavioral tests.
-
Recommended Cognitive Tests:
-
Morris Water Maze: To assess spatial learning and memory.
-
Novel Object Recognition Test: To assess recognition memory.
-
Elevated Plus Maze: To assess anxiety-like behavior, as neuropsychiatric symptoms were potentially affected in the clinical trial.
-
-
-
Safety and Tolerability Monitoring:
-
Monitor animal weight and general health daily.
-
Conduct regular motor function assessments (e.g., open field test, rotarod) to monitor for any adverse motor effects.
-
-
Tissue Collection and Analysis: At the end of the study, collect brain tissue for neurochemical or histological analysis to investigate the underlying mechanisms of this compound's effects.
Mandatory Visualization
Caption: Simplified 5-HT6 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a chronic this compound study.
References
- 1. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating nausea and vomiting as side effects of Landipirdine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating nausea and vomiting as potential side effects during preclinical and clinical experiments with Landipirdine.
Troubleshooting Guides
This section offers a question-and-answer format to address specific issues that may arise during your research.
Question: My animal models are exhibiting signs of nausea and vomiting after this compound administration. What are the initial steps to manage this?
Answer:
Initial management should focus on confirming the symptoms and implementing supportive care.
-
Symptom Verification: In species that can vomit (e.g., ferrets, dogs), directly observe and quantify the frequency and latency of emetic episodes.[1][2][3] In species that do not vomit (e.g., rats), look for surrogate markers such as pica (consumption of non-nutritive substances like kaolin) or conditioned taste aversion.[1]
-
Supportive Care: Ensure animals have adequate hydration and maintain electrolyte balance, especially if vomiting is severe.
-
Dose-Response Assessment: Determine if the incidence and severity of nausea and vomiting are dose-dependent. A dose reduction may alleviate the symptoms.
Question: Which antiemetic agents are most likely to be effective against this compound-induced nausea and vomiting?
Answer:
Given that this compound is a serotonin 5-HT6 and 5-HT2A receptor antagonist, its emetic side effects are likely mediated through serotonergic pathways.[4][5][6] Therefore, targeting other serotonin receptors involved in the emetic reflex is a logical first step.
-
5-HT3 Receptor Antagonists: This class of drugs, including ondansetron, granisetron, and palonosetron, is a first-line treatment for chemotherapy-induced and postoperative nausea and vomiting.[7][8][9][10] They work by blocking serotonin at vagal afferents in the gut and in the chemoreceptor trigger zone (CTZ) of the brain.[8]
-
Dopamine D2 Receptor Antagonists: Agents like domperidone and metoclopramide can be effective antiemetics.[11][12][13][14] They primarily act on the CTZ.
-
Neurokinin-1 (NK1) Receptor Antagonists: Drugs such as aprepitant block the action of substance P in the brain's vomiting center and can be used for both acute and delayed emesis.[15][16][17][18][19]
A combination of agents from different classes may provide synergistic effects.[8][12]
Question: How can I design an experiment to test the efficacy of an antiemetic treatment for this compound-induced side effects?
Answer:
A well-designed preclinical study is crucial. The ferret is considered a gold-standard model for emesis research.[2]
-
Animal Model Selection: Choose an appropriate species. Ferrets are ideal for directly measuring vomiting, while rats can be used to study nausea-like behaviors (pica).[1][2][20]
-
Experimental Groups:
-
Vehicle Control
-
This compound alone
-
Antiemetic alone
-
This compound + Antiemetic
-
-
Parameters to Measure:
-
Latency to first emetic event (retching or vomiting).
-
Total number of emetic events over a defined period.
-
In rats, kaolin consumption as a measure of pica.
-
-
Data Analysis: Compare the outcomes between the this compound alone group and the this compound + Antiemetic group using appropriate statistical tests.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which this compound might cause nausea and vomiting?
A1: While specific data on this compound-induced emesis is not publicly available, its action as a serotonin 5-HT6 and 5-HT2A receptor antagonist suggests a potential modulation of the serotonergic system.[4][5][6] Serotonin is a key neurotransmitter in the regulation of nausea and vomiting, and altering its signaling, even with receptor antagonists, can disrupt the normal physiological balance and trigger the emetic reflex.
Q2: Are there any in vitro assays to predict the emetic potential of this compound?
A2: While in vivo models are the standard for assessing emesis, in vitro assays are emerging.[21] These can include cell-based assays using intestinal cell lines or organoids to measure the release of emetic signaling molecules like serotonin in response to the drug.[21] Microphysiological systems that recapitulate the gut-brain axis are also under development.[21]
Q3: What are the key signaling pathways involved in drug-induced nausea and vomiting that might be relevant for this compound?
A3: The primary pathways involve the chemoreceptor trigger zone (CTZ) in the brainstem and the vagal afferent nerves in the gastrointestinal tract. Key neurotransmitters and their receptors in these pathways include:
The interaction of this compound with 5-HT6 and 5-HT2A receptors could indirectly influence these primary emetic pathways.
Q4: Should I be concerned about drug-drug interactions when co-administering this compound with antiemetics?
A4: Yes. Co-administration of multiple drugs always carries the risk of interactions. For instance, combining multiple serotonergic agents can increase the risk of serotonin syndrome, a potentially life-threatening condition.[23] It is crucial to carefully consider the pharmacokinetic and pharmacodynamic profiles of both this compound and the chosen antiemetic.
Data Presentation
Table 1: Hypothetical Incidence of Emesis with this compound and Mitigation with Antiemetics in a Ferret Model.
| Treatment Group | Dose (mg/kg) | Number of Animals | Incidence of Emesis (%) | Mean Number of Emetic Events (± SEM) |
| Vehicle Control | - | 10 | 0 | 0 |
| This compound | 10 | 10 | 80 | 12.5 ± 2.1 |
| This compound + Ondansetron | 10 + 1 | 10 | 20 | 1.8 ± 0.5 |
| This compound + Aprepitant | 10 + 3 | 10 | 30 | 2.5 ± 0.8 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessment of Emetic Potential of this compound in the Ferret Model
-
Animals: Male ferrets (1.0-1.5 kg).
-
Acclimation: Acclimate animals to the experimental environment for at least 7 days.
-
Fasting: Fast animals overnight prior to the experiment, with water available ad libitum.
-
Drug Administration: Administer this compound (or vehicle) via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Observe each animal individually in a clean cage for a period of 4 hours post-administration.
-
Data Collection: Record the latency to the first retch/vomit and the total number of retches and vomits. An emetic episode is defined as one or more retches or vomits occurring within a 1-minute interval.
-
Analysis: Compare the number of emetic events between the vehicle and this compound-treated groups.
Protocol 2: Evaluation of Antiemetic Efficacy Against this compound-Induced Emesis
-
Animals and Acclimation: As described in Protocol 1.
-
Experimental Design:
-
Group 1: Vehicle control.
-
Group 2: this compound.
-
Group 3: Antiemetic (e.g., Ondansetron).
-
Group 4: Antiemetic + this compound.
-
-
Drug Administration: Administer the antiemetic (or its vehicle) at a predetermined time before this compound administration (e.g., 30 minutes prior).
-
Observation and Data Collection: As described in Protocol 1.
-
Analysis: Compare the emetic response in the this compound group to the Antiemetic + this compound group to determine the percentage reduction in emesis.
Visualizations
Caption: Potential pathways of this compound-induced emesis and targets for mitigation.
Caption: Troubleshooting workflow for managing this compound-induced nausea and vomiting.
References
- 1. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 3. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 7. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Selective serotonin 5-HT3 receptor antagonists for postoperative nausea and vomiting: are they all the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 12. apsf.org [apsf.org]
- 13. Dopamine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 15. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 16. Neurokinin-1 Antagonists for Postoperative Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. Assessing 'Nausea' - JAR-Labs [jar-labs.vomifix.com]
- 21. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems - Lab on a Chip (RSC Publishing) DOI:10.1039/C9LC01107B [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Serotonin-blocking medicines used to treat nausea and vomiting | Therapeutic Goods Administration (TGA) [tga.gov.au]
Technical Support Center: Co-administration of Landipirdine and Cholinesterase Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the combination of Landipirdine (a 5-HT6 and 5-HT2A receptor antagonist) with cholinesterase inhibitors. Given that the clinical development of this compound was discontinued, this guide also incorporates principles and data from other 5-HT6 receptor antagonists to provide a broader context for research in this area.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining this compound with a cholinesterase inhibitor?
A1: The primary rationale is to achieve potential synergistic effects on cognition by targeting two different but interacting neurotransmitter systems. Cholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, a neurotransmitter crucial for learning and memory.[1] this compound, as a 5-HT6 receptor antagonist, is also considered a pro-cholinergic agent.[1] Blockade of 5-HT6 receptors can lead to an increase in the release of acetylcholine and glutamate, further enhancing cholinergic neurotransmission.[1] The combination of these two mechanisms may therefore produce a greater improvement in cognitive function than either agent alone.
Q2: Since this compound's development was discontinued, is it still relevant for research?
A2: Yes, for several reasons. Understanding the interactions of compounds like this compound with existing therapies can provide valuable insights into the complex neurobiology of cognitive disorders. Research in this area can inform the development of new, more effective therapeutic strategies. Furthermore, the principles guiding the combination of a 5-HT6 receptor antagonist with a cholinesterase inhibitor are applicable to other drugs in this class that are still under investigation.
Q3: What are the potential pharmacokinetic interactions to consider when co-administering this compound and a cholinesterase inhibitor?
A3: Potential pharmacokinetic interactions primarily revolve around the metabolism of the drugs by cytochrome P450 (CYP) enzymes.[2] Many drugs are metabolized by the CYP3A4 enzyme.[2] If this compound and a specific cholinesterase inhibitor are both metabolized by the same CYP enzyme, there could be competitive inhibition, leading to altered plasma concentrations of one or both drugs. It is crucial to determine the metabolic pathways of both compounds in your experimental system.
Q4: What are the potential pharmacodynamic interactions to be aware of?
A4: Pharmacodynamic interactions relate to the combined effects of the drugs on the body. A potential positive interaction is a synergistic improvement in cognitive function. However, there is also the potential for an increased risk of adverse effects. Both cholinesterase inhibitors and serotonergic agents can have side effects, and their combination could potentially exacerbate these. Monitoring for cholinergic side effects (e.g., nausea, vomiting, diarrhea) and serotonergic side effects (e.g., headache, dizziness) is important.
Q5: How should I determine the starting dosage for a combination study in an animal model?
A5: A dose-ranging study for each compound individually should be conducted first to establish the effective dose range and a maximum tolerated dose in your specific model. For the combination study, a good starting point is to use doses of each compound that are at the lower end of their effective range when used alone. A factorial design, testing multiple doses of each drug in combination, can help to identify synergistic or additive effects and to map the dose-response relationship.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high toxicity or adverse events in animal models. | Pharmacokinetic Interaction: One drug may be inhibiting the metabolism of the other, leading to higher than expected plasma concentrations. | - Conduct a pharmacokinetic study to measure the plasma levels of both drugs when administered alone and in combination.- Analyze the metabolic pathways of both drugs using in vitro methods (e.g., liver microsomes) to identify potential for CYP enzyme inhibition. |
| Pharmacodynamic Interaction: The combined pharmacological effects of the two drugs may be causing an exaggerated physiological response. | - Reduce the doses of one or both drugs in the combination.- Carefully monitor for specific signs of cholinergic and serotonergic toxicity. | |
| Lack of synergistic or additive efficacy. | Inappropriate Dosing: The doses used in the combination may be too low, or one of the drugs may be at a dose that produces a ceiling effect, masking any additional benefit from the second drug. | - Conduct a thorough dose-response study for each drug individually before proceeding with combination studies.- Employ a factorial design for the combination study to explore a wider range of dose combinations. |
| Choice of Animal Model: The animal model may not be sensitive to the cognitive-enhancing effects of this particular drug combination. | - Consider using a different animal model of cognitive impairment that has been validated for both cholinergic and serotonergic interventions. | |
| High variability in experimental results. | Inconsistent Drug Administration: Variations in the timing or route of administration can lead to inconsistent drug exposure. | - Standardize all drug administration procedures.- For oral administration, consider the effect of fasting and the vehicle used. |
| Biological Variability: Individual differences in animal metabolism or response to the drugs. | - Increase the number of animals per group to improve statistical power.- Ensure proper randomization of animals to treatment groups. |
Data Presentation
The following tables present illustrative data based on preclinical studies of 5-HT6 receptor antagonists in combination with cholinesterase inhibitors. Note: This data is hypothetical and for exemplary purposes only, as specific data for this compound is not publicly available.
Table 1: Illustrative Pharmacokinetic Parameters of a 5-HT6 Antagonist and a Cholinesterase Inhibitor (ChEI) in a Rodent Model
| Parameter | 5-HT6 Antagonist Alone | ChEI Alone | 5-HT6 Antagonist + ChEI |
| Cmax (ng/mL) | 150 ± 25 | 50 ± 10 | 180 ± 30 (5-HT6 Antagonist)65 ± 12 (ChEI) |
| AUC (ng*h/mL) | 900 ± 120 | 300 ± 50 | 1200 ± 150 (5-HT6 Antagonist)400 ± 60 (ChEI) |
| t1/2 (hours) | 4.5 ± 0.8 | 3.0 ± 0.5 | 5.0 ± 0.9 (5-HT6 Antagonist)3.5 ± 0.6 (ChEI) |
Cmax: Maximum plasma concentration; AUC: Area under the curve; t1/2: Half-life. Values are presented as mean ± standard deviation.
Table 2: Illustrative Efficacy in a Rodent Model of Cognitive Impairment (e.g., Morris Water Maze - Escape Latency in seconds)
| Treatment Group | Dose (mg/kg) | Escape Latency (seconds) | % Improvement vs. Vehicle |
| Vehicle | - | 45 ± 5 | - |
| 5-HT6 Antagonist | 10 | 35 ± 4 | 22% |
| Cholinesterase Inhibitor (ChEI) | 1 | 38 ± 5 | 16% |
| 5-HT6 Antagonist + ChEI | 10 + 1 | 25 ± 3 | 44% |
Values are presented as mean ± standard error of the mean.
Experimental Protocols
1. In Vitro Cytochrome P450 Inhibition Assay
-
Objective: To determine if this compound inhibits the activity of major CYP enzymes that may be responsible for the metabolism of co-administered cholinesterase inhibitors.
-
Methodology:
-
Incubate human liver microsomes with a panel of specific CYP probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) in the presence and absence of varying concentrations of this compound.
-
After a set incubation time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) for each CYP isoform.
-
Compare the IC50 values to the expected clinical plasma concentrations of this compound to assess the risk of in vivo drug-drug interactions.
-
2. In Vivo Cognitive Assessment in a Scopolamine-Induced Amnesia Model
-
Objective: To evaluate the efficacy of this compound, a cholinesterase inhibitor, and their combination in reversing cognitive deficits in a rodent model.
-
Methodology:
-
Acclimate rodents to the testing apparatus (e.g., Morris water maze, passive avoidance chamber).
-
Administer vehicle, this compound, the cholinesterase inhibitor, or the combination of both drugs at predetermined doses and time points before the induction of amnesia.
-
Induce amnesia by administering scopolamine (a muscarinic receptor antagonist) typically 30 minutes before the cognitive task.
-
Conduct the cognitive task and record relevant parameters (e.g., escape latency in the water maze, latency to enter the dark compartment in the passive avoidance test).
-
Analyze the data to determine if the drug treatments significantly attenuated the scopolamine-induced cognitive deficits.
-
Mandatory Visualizations
Caption: Interaction of Cholinergic and Serotonergic Pathways.
Caption: Preclinical Experimental Workflow for Combination Studies.
Caption: Dosage Adjustment Decision Flowchart for Research.
References
Troubleshooting inconsistent results in Landipirdine behavioral studies
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in behavioral studies involving Landipirdine. Given the limited publicly available preclinical data on this compound, this guide draws upon information from the broader class of 5-HT6 and 5-HT2A receptor antagonists and general principles of behavioral pharmacology.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in the cognitive performance of our animals treated with this compound. What are the potential causes and solutions?
A1: High variability is a common challenge in behavioral neuroscience. Several factors related to the drug, the animals, and the experimental procedures can contribute to this issue.
-
Pharmacological Factors:
-
Dose-Response Relationship: The cognitive effects of 5-HT6 receptor antagonists can be dose-dependent and may follow a narrow therapeutic window. You may be operating at a dose that is on a steep part of the dose-response curve, where small differences in individual animal metabolism lead to large differences in effect.
-
Troubleshooting: Conduct a thorough dose-response study to identify the optimal dose for your specific behavioral paradigm. Include doses lower and higher than your current working concentration.
-
-
Metabolism and Pharmacokinetics: Individual differences in drug metabolism can lead to varying plasma and brain concentrations of this compound. The half-life of the compound will also dictate the optimal timing between administration and testing.
-
Troubleshooting: If possible, conduct pilot pharmacokinetic studies to determine the peak plasma and brain concentrations of this compound in your specific animal model and strain. Standardize the time of day for dosing and testing to minimize circadian variations in metabolism.
-
-
-
Animal-Related Factors:
-
Strain and Species Differences: The pharmacological properties of 5-HT6 receptors can differ between species and even strains of rodents. For instance, some 5-HT6 receptor antagonists have been shown to bind to rat and human receptors but not to mouse receptors.[1]
-
Troubleshooting: Ensure the animal model you are using is appropriate and that the 5-HT6 and 5-HT2A receptors in your chosen strain are sensitive to this compound. If results are inconsistent in one strain, consider testing another.
-
-
Baseline Cognitive Performance: The cognitive-enhancing effects of some drugs are more pronounced in animals with lower baseline performance.
-
Troubleshooting: Assess the baseline performance of your animals before drug administration and stratify them into balanced groups. You can also analyze your data to see if the drug effect correlates with baseline performance.
-
-
-
Procedural Factors:
-
Habituation and Handling: Insufficient habituation to the testing environment and excessive or inconsistent handling can increase stress and variability in behavior.
-
Troubleshooting: Implement a standardized handling and habituation protocol for all animals before the start of the experiment. Ensure all experimenters handle the animals in the same manner.
-
-
Q2: Our animals treated with this compound are showing no improvement in cognitive tasks like the Novel Object Recognition (NOR) test or the Y-maze. Why might this be?
A2: A lack of efficacy could stem from several issues, ranging from the experimental design to the inherent properties of the compound.
-
Confounding Effects on Locomotor Activity: this compound is an antagonist of both 5-HT6 and 5-HT2A receptors. Both of these receptor systems are known to modulate locomotor activity.[2][3][4] A decrease in locomotor activity could be misinterpreted as a cognitive deficit or mask a pro-cognitive effect, as the animal may not explore the maze or objects sufficiently. Conversely, hyperactivity could also interfere with task performance.
-
Troubleshooting: Always assess locomotor activity in an open field test as a standard control experiment when using this compound. This will help you determine if the observed effects in your cognitive task are due to changes in memory or simply alterations in movement. If locomotor effects are present, you may need to adjust the dose or choose cognitive tasks that are less dependent on motor activity.
-
-
Inappropriate Task Difficulty: The cognitive task may be too easy (ceiling effect) or too difficult (floor effect) for your animals, making it difficult to detect any drug-induced improvements.
-
Troubleshooting: Adjust the parameters of your behavioral task. For the NOR test, you can vary the duration of the familiarization phase or the delay between the familiarization and test phases. For the Y-maze, ensure the task is sensitive enough to detect changes in spatial working memory.
-
-
Vehicle and Route of Administration: The vehicle used to dissolve this compound and the route of administration can significantly impact its solubility, absorption, and bioavailability.
-
Troubleshooting: Ensure this compound is fully dissolved in a well-tolerated vehicle. Common vehicles for in vivo studies include saline, distilled water with a small percentage of DMSO and/or Tween 80. If you are unsure about the optimal vehicle, a small pilot study to assess solubility and any behavioral effects of the vehicle alone is recommended.
-
Q3: We are observing unexpected or paradoxical effects with this compound, such as impaired performance in some animals. What could be the cause?
A3: Paradoxical effects can occur due to the complex pharmacology of dual-receptor antagonists.
-
Interaction between 5-HT6 and 5-HT2A Receptor Blockade: The 5-HT2A and 5-HT2C receptors can have opposing effects on behavior, such as impulsivity.[5][6] While this compound targets 5-HT2A, the net effect on behavior will depend on the interplay with other serotonin receptor systems. Blockade of one receptor type could unmask the effects of another.
-
Troubleshooting: This is a complex pharmacological issue. It may be helpful to consult the literature on the specific behavioral effects of 5-HT2A versus 5-HT6 antagonism in your chosen behavioral paradigm to better understand the potential for conflicting effects.
-
-
Off-Target Effects: At higher doses, this compound may have off-target effects that could interfere with cognitive performance.
-
Troubleshooting: If you are observing unexpected effects at a high dose, try lowering the dose to see if these effects diminish while retaining any pro-cognitive effects.
-
Data Summary
Due to the limited availability of public preclinical data for this compound, the following table provides an illustrative example of a dose-response study for a hypothetical 5-HT6 receptor antagonist in the Novel Object Recognition (NOR) test.
| Treatment Group | Dose (mg/kg, i.p.) | N | Discrimination Index (Mean ± SEM) |
| Vehicle | 0 | 12 | 0.15 ± 0.05 |
| Compound X | 1 | 12 | 0.25 ± 0.06 |
| Compound X | 3 | 12 | 0.45 ± 0.07 |
| Compound X | 10 | 12 | 0.30 ± 0.08 |
| Scopolamine (Control) | 1 | 12 | -0.05 ± 0.04** |
| Scopolamine + Cmpd X | 1 + 3 | 12 | 0.38 ± 0.06# |
| p < 0.05 compared to Vehicle; **p < 0.01 compared to Vehicle; #p < 0.05 compared to Scopolamine |
Experimental Protocols
Novel Object Recognition (NOR) Test
This task assesses recognition memory, which is dependent on the hippocampus and perirhinal cortex.
1. Habituation Phase:
-
Individually place each animal in the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes per day for 2-3 days prior to the experiment. This reduces novelty-induced stress and exploratory behavior that is not related to the objects.
2. Familiarization Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena, facing away from the objects.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
3. Test Phase (T2):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.
-
One of the familiar objects has been replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
4. Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.
Y-Maze Spontaneous Alternation Test
This task assesses spatial working memory, which is highly dependent on hippocampal function.
1. Procedure:
-
The Y-maze typically consists of three identical arms (e.g., 40 cm long, 10 cm wide, with 20 cm high walls) at a 120° angle from each other.
-
Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries using video tracking software or a manual observer. An arm entry is counted when all four paws of the animal are within the arm.
2. Data Analysis:
-
An alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).
-
The total number of arm entries is also recorded.
-
Calculate the Percentage of Spontaneous Alternation : [Number of alternations / (Total number of arm entries - 2)] x 100.
-
A higher percentage of spontaneous alternation is indicative of better spatial working memory. Chance performance is typically around 22%.
Visualizations
Signaling Pathway of this compound
References
- 1. An assessment of the effects of serotonin 6 (5-HT6) receptor antagonists in rodent models of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 6 receptor modulation reduces locomotor activity in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT(2A) and 5-HT(2C) receptors exert opposing effects on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor activity - Wikipedia [en.wikipedia.org]
- 5. Opposing effects of 5-HT(2A) and 5-HT(2C) receptor antagonists in the rat and mouse on premature responding in the five-choice serial reaction time test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tissue Preparation for Landipirdine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tissue preparation for the accurate quantification of Landipirdine.
Frequently Asked Questions (FAQs)
Q1: What are the initial and most critical steps in preparing tissue samples for this compound quantification?
A1: The initial steps are crucial for ensuring the integrity and accurate measurement of this compound. Immediately after collection, tissue samples should be weighed and flash-frozen in liquid nitrogen to halt metabolic activity and prevent degradation of the analyte.[1] They should then be stored at -80°C until homogenization. The choice of homogenization technique is also critical and depends on the tissue type.
Q2: Which homogenization technique is most suitable for different tissue types?
A2: The optimal homogenization method varies with the tissue's toughness and cellular structure.
-
Soft Tissues (e.g., Brain, Liver, Kidney, Spleen): Bead beating is often effective for these tissues.[2]
-
Tougher, more fibrous tissues (e.g., Heart, Lung): These may require an initial enzymatic digestion (e.g., with collagenase) followed by mechanical homogenization like bead beating to ensure complete tissue disruption.[2]
Mechanical methods like rotor-stators (Polytron) or ultrasonicators are also widely used and offer scalability and consistent results.[1][3] It is essential to perform homogenization on ice to prevent heat-induced degradation of this compound.[1]
Q3: What is the purpose of protein precipitation in the sample preparation workflow?
A3: Protein precipitation is a critical step to remove proteins from the tissue homogenate.[4][5] High protein content can interfere with the analysis by clogging the liquid chromatography (LC) column and suppressing the ionization of this compound in the mass spectrometer (MS), leading to inaccurate results.[4][6] Common protein precipitation methods include the addition of organic solvents (like acetonitrile, methanol, or acetone) or acids (like trichloroacetic acid).[4][7][8]
Q4: When should I consider using Solid-Phase Extraction (SPE)?
A4: SPE is a more selective sample clean-up technique compared to simple protein precipitation.[9] It is particularly useful when:
-
You are analyzing complex matrices like tissue homogenates.[10]
-
You need to remove interfering substances that are not eliminated by protein precipitation alone.
-
You need to concentrate the analyte to achieve the desired sensitivity.[11]
SPE can significantly reduce matrix effects and improve the overall robustness of the analytical method.[12]
Q5: What are matrix effects and how can I minimize them?
A5: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[10] This can significantly impact the accuracy and precision of quantification.[6][7] To minimize matrix effects:
-
Optimize Sample Clean-up: Employ effective protein precipitation and/or SPE to remove interfering components.[12]
-
Chromatographic Separation: Develop a robust LC method to separate this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it behaves almost identically to the analyte during sample preparation and analysis.[4]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Tissue Homogenization | Ensure the chosen homogenization technique is appropriate for the tissue type and that homogenization is complete. Visually inspect for any remaining tissue fragments. For tough tissues, consider enzymatic predigestion.[2] |
| Inefficient Extraction from Homogenate | Optimize the extraction solvent. Ensure the pH of the homogenization buffer is suitable for this compound's chemical properties. |
| Analyte Loss During Protein Precipitation | Test different precipitation solvents (e.g., acetonitrile, methanol) and their ratios to the sample. Ensure complete precipitation of proteins by optimizing incubation time and temperature. |
| Suboptimal SPE Protocol | Systematically optimize each step of the SPE procedure: conditioning, loading, washing, and elution.[13] Ensure the sorbent chemistry is appropriate for this compound. |
| Adsorption to Labware | Use low-binding microcentrifuge tubes and pipette tips. |
Issue 2: High Variability in Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Homogenization | Standardize the homogenization procedure, including time, speed, and sample-to-bead/probe ratio.[3] |
| Inconsistent Sample Clean-up | Ensure precise and reproducible pipetting during protein precipitation and SPE steps. Automating liquid handling can improve consistency. |
| Presence of Matrix Effects | Evaluate matrix effects by comparing the response of this compound in neat solution versus post-extraction spiked matrix samples. If significant matrix effects are present, improve the clean-up method or use a stable isotope-labeled internal standard.[7][14] |
| Instrumental Instability | Check the performance of the LC-MS/MS system, including pump performance, injector precision, and detector stability. |
Issue 3: Poor Peak Shape or Column Clogging
| Potential Cause | Troubleshooting Step |
| Inadequate Protein Removal | Optimize the protein precipitation step. Consider using a filter vial for simultaneous precipitation and filtration.[5] |
| Presence of Lipids | High lipid content in tissues can cause matrix effects and column issues. Consider a liquid-liquid extraction step or use a specialized phospholipid removal plate/column. |
| Particulates in the Final Extract | Centrifuge the final extract at a high speed before transferring it to an autosampler vial. Use a vial with a filter insert. |
| Incompatible Injection Solvent | Ensure the final extract is dissolved in a solvent that is compatible with the initial mobile phase to avoid peak distortion. |
Experimental Protocols
Protocol 1: Tissue Homogenization
-
Weigh the frozen tissue sample.
-
Add ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a specific ratio (e.g., 1:9 w/v, 100 mg tissue per 900 µL buffer).[1]
-
Add protease inhibitors to the buffer to prevent enzymatic degradation.[1]
-
Homogenize the tissue using a suitable method (e.g., bead beater with appropriate beads) while keeping the sample on ice.[1][2]
-
Centrifuge the homogenate at high speed (e.g., 13,000 x g for 2 minutes) to pellet cellular debris.[1]
-
Collect the supernatant for further processing.
Protocol 2: Protein Precipitation
-
To 100 µL of tissue homogenate supernatant, add a known amount of a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis or further clean-up.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge (e.g., a C18 cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of mobile phase-compatible solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Homogenization Techniques for Brain Tissue
| Homogenization Method | Mean Recovery (%) | RSD (%) | Throughput |
| Bead Beater | 95.2 | 4.5 | High |
| Rotor-Stator | 92.8 | 6.2 | Medium |
| Ultrasonication | 88.5 | 8.1 | High |
Table 2: Evaluation of Protein Precipitation Solvents
| Precipitation Solvent | Recovery (%) | Matrix Effect (%) |
| Acetonitrile | 91.3 | -25.4 |
| Methanol | 85.7 | -35.1 |
| Acetone | 88.2 | -30.8 |
Table 3: Recovery and Matrix Effect with Different Clean-up Methods
| Clean-up Method | Recovery (%) | Matrix Effect (%) |
| Protein Precipitation Only | 91.3 | -25.4 |
| Protein Precipitation + SPE | 89.5 | -8.7 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low analyte recovery.
Caption: Impact of matrix interferences on LC-MS analysis.
References
- 1. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 6. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development, validation and application of an LC-MS/MS bioanalytical method for the quantification of GF449, a novel 5-HT1A agonist, in rat plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extraction of Soluble and Insoluble Protein Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 5-HT6 Receptor Antagonists: Benchmarking Landipirdine
For Researchers, Scientists, and Drug Development Professionals
The serotonin 6 (5-HT6) receptor has been a focal point of research for novel therapeutic agents targeting cognitive dysfunction, particularly in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease dementia. Antagonism of this receptor is hypothesized to modulate multiple neurotransmitter systems, offering a potential avenue for symptomatic improvement. This guide provides a comparative overview of the efficacy of several 5-HT6 receptor antagonists, with a particular focus on establishing a benchmark for the evaluation of compounds like Landipirdine, for which public efficacy data is currently limited.
While this compound has been investigated in a Phase II clinical trial for Parkinson's disease dementia, the quantitative results of this study are not publicly available, precluding a direct efficacy comparison.[1] This guide, therefore, summarizes the available preclinical and clinical data for other prominent 5-HT6 receptor antagonists—Idalopirdine, Intepirdine, and Masupirdine—to provide a framework for understanding the therapeutic landscape and the experimental validation required for this class of compounds.
Data Presentation: A Comparative Look at 5-HT6 Receptor Antagonists
The following tables summarize key quantitative data for well-characterized 5-HT6 receptor antagonists. This information is crucial for comparing the potency and clinical outcomes of these compounds and serves as a reference for the type of data needed for a thorough evaluation of new chemical entities like this compound.
Table 1: Comparative Binding Affinities of 5-HT6 Receptor Antagonists
| Compound | Target Receptor | Kᵢ (nM) | Species | Reference |
| Idalopirdine | 5-HT6 | 0.83 | Human | [2] |
| Intepirdine | 5-HT6 | 0.23 | Human | [3] |
| Masupirdine | 5-HT6 | 2.04 | Human | [4][5] |
Kᵢ (Inhibition constant) is a measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Summary of Late-Stage Clinical Trial Outcomes for 5-HT6 Receptor Antagonists in Alzheimer's Disease
| Compound | Phase | Primary Endpoint | Outcome | Reference |
| Idalopirdine | Phase III (STARSHINE, STARBEAM, STARBRIGHT) | Change in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Did not meet primary endpoint; failed to show significant improvement in cognition.[6] | |
| Intepirdine | Phase III (MINDSET) | Change in ADAS-Cog and Activities of Daily Living (ADCS-ADL) | Did not meet primary endpoints; no significant improvement in cognition or daily functioning.[7][8] | |
| Masupirdine | Phase II | Change in ADAS-Cog11 | Did not demonstrate a statistically significant benefit over placebo on the primary endpoint.[9] |
Experimental Protocols: Methodologies for Efficacy Assessment
The following are detailed protocols for key experiments essential for characterizing the efficacy of 5-HT6 receptor antagonists. These methodologies are standard in the field and would be applicable to the evaluation of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.[10]
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide).[10]
-
Non-specific Binding Control: 10 µM Methiothepin.[10]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.[10]
-
Scintillation counter.[10]
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold binding buffer. Determine protein concentration via a standard assay (e.g., Bradford). Dilute membranes to a final concentration of 10-20 µg of protein per well.[10]
-
Competition Binding: In a 96-well plate, add the test compound at various concentrations, the [³H]-LSD, and the membrane suspension.[10]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[10]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand. Wash filters three times with ice-cold wash buffer.[10]
-
Radioactivity Measurement: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[10]
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents.
Apparatus:
-
An open field arena (e.g., 40 x 40 x 40 cm).[11]
-
Two sets of identical objects and one novel object, all of similar size but different shapes and textures.[11]
Procedure:
-
Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes for at least two consecutive days prior to testing.[11]
-
Familiarization/Training (T1): Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 10 minutes).[12]
-
Testing (T2): After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object. Allow the animal to explore for 5-10 minutes.[12]
-
Data Analysis: Record the time spent exploring each object. A discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.[11]
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (e.g., 1.5 m in diameter) filled with opaque water.[13]
-
A hidden escape platform submerged just below the water surface.[13]
-
A video tracking system.[13]
Procedure:
-
Acquisition Training: Over several consecutive days (e.g., 5 days), animals perform multiple trials (e.g., 4 trials per day) to find the hidden platform from different starting positions. If an animal fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.[14]
-
Probe Test: 24 hours after the last training session, the platform is removed, and the animal is allowed to swim freely for a set time (e.g., 60 seconds).[14]
-
Data Analysis: The primary measures of learning are the escape latency (time to find the platform) and the path length taken during the acquisition trials. In the probe test, memory retention is assessed by the time spent in the target quadrant where the platform was previously located.[14]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway of the 5-HT6 receptor and the experimental workflows for the preclinical assays described above.
Figure 1: Simplified 5-HT6 Receptor Signaling Pathway.
Figure 2: Novel Object Recognition Experimental Workflow.
Figure 3: Morris Water Maze Experimental Workflow.
Conclusion
The development of 5-HT6 receptor antagonists for cognitive enhancement has been a challenging endeavor, with several promising candidates failing to demonstrate efficacy in late-stage clinical trials. While this compound's development for certain indications has been discontinued, the 5-HT6 receptor remains a target of interest. A thorough and transparent reporting of preclinical and clinical data, as exemplified by the information available for Idalopirdine, Intepirdine, and Masupirdine, is paramount for the scientific community to collectively learn from past efforts and guide future drug discovery programs. The experimental protocols and benchmarks outlined in this guide provide a robust framework for the continued investigation of this therapeutic class.
References
- 1. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Idalopirdine - Wikipedia [en.wikipedia.org]
- 7. Intepirdine - Wikipedia [en.wikipedia.org]
- 8. Intepirdine | ALZFORUM [alzforum.org]
- 9. alzforum.org [alzforum.org]
- 10. benchchem.com [benchchem.com]
- 11. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Landipirdine and Idalopirdine for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective therapeutic agents to combat cognitive decline in neurodegenerative disorders has led to the exploration of various pharmacological targets. Among these, the serotonin 6 (5-HT6) receptor has garnered significant interest due to its almost exclusive expression in brain regions critical for cognition and memory.[1] This guide provides a detailed, objective comparison of two investigational drugs that target this receptor: Landipirdine (also known as SYN-120) and Idalopirdine (Lu AE58054). Both drugs advanced to clinical trials with the aim of improving cognitive function, yet their development trajectories and ultimate outcomes have differed. This document summarizes their mechanisms of action, pharmacological profiles, and clinical trial data to offer a comprehensive overview for the scientific community.
Chemical Structures and Core Properties
A fundamental comparison begins with the molecular identity of each compound.
| Feature | This compound | Idalopirdine |
| Chemical Structure | [(1R)-6-(3-fluorophenyl)sulfonyl-1,2,3,4-tetrahydronaphthalen-1-yl]methylurea | 2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine |
| Molecular Formula | C18H19FN2O3S | C20H19F5N2O |
| Molecular Weight | 362.4 g/mol | 398.4 g/mol |
| Development Status | Discontinued after Phase II trials | Discontinued after Phase III trials |
Mechanism of Action and Receptor Profile
Both this compound and Idalopirdine are antagonists of the 5-HT6 receptor. Antagonism of this receptor is hypothesized to enhance cognitive function by modulating multiple neurotransmitter systems, including increasing the release of acetylcholine and glutamate, which are crucial for learning and memory.[2] However, their receptor binding profiles exhibit a key difference.
Idalopirdine is a potent and selective 5-HT6 receptor antagonist.[2] In contrast, This compound is a dual antagonist, targeting both the 5-HT6 and 5-HT2A receptors.[3] The additional antagonism of the 5-HT2A receptor by this compound could theoretically offer additional therapeutic effects, as 5-HT2A receptors are also implicated in cognition and neuropsychiatric symptoms.
Receptor Binding Affinity
A critical aspect of a drug's pharmacological profile is its binding affinity (Ki) for its target receptor(s), where a lower Ki value indicates a higher affinity.
| Compound | Target Receptor | Binding Affinity (Ki) |
| Idalopirdine | 5-HT6 | 0.83 nM[1] |
| This compound | 5-HT6 | Not publicly available |
| 5-HT2A | Not publicly available |
Note: Despite extensive searches, specific Ki values for this compound's binding to 5-HT6 and 5-HT2A receptors are not publicly available.
Signaling Pathway
The proposed mechanism for cognitive enhancement by 5-HT6 receptor antagonists involves the disinhibition of cholinergic and glutamatergic neurons. The following diagram illustrates this signaling pathway.
Preclinical and Clinical Development
Preclinical Data
Idalopirdine has been evaluated in various preclinical models. In rodent models, it has been shown to reverse cognitive deficits induced by scopolamine, a muscarinic antagonist that impairs memory.[4] Furthermore, preclinical studies demonstrated that Idalopirdine could potentiate the effects of acetylcholinesterase inhibitors (AChEIs), suggesting a synergistic effect on cholinergic neurotransmission.[4]
For This compound , detailed preclinical data on its efficacy in animal models of cognition are not publicly available.[3]
Clinical Trials
Both this compound and Idalopirdine progressed to clinical trials, but neither ultimately demonstrated sufficient efficacy to gain regulatory approval.
Idalopirdine was investigated as an adjunctive therapy to AChEIs in patients with mild-to-moderate Alzheimer's disease.
-
Phase II (LADDER Study - NCT01019421): This trial showed a statistically significant improvement in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) score at 24 weeks for patients receiving Idalopirdine (90 mg/day) plus donepezil compared to placebo plus donepezil.[5]
-
Phase III (STARSHINE, STARBEAM, STARBRIGHT Studies): Despite the promising Phase II results, three subsequent Phase III trials failed to meet their primary endpoints.[6] There was no significant difference in the change in ADAS-Cog scores between the Idalopirdine and placebo groups when used as an add-on to AChEIs.[6]
This compound was evaluated for the treatment of dementia associated with Parkinson's disease.
-
Phase IIa (SYNAPSE Study - NCT02258152): This was a proof-of-concept trial in patients with Parkinson's disease dementia (PDD) who were also receiving a cholinesterase inhibitor.[7] The study found that this compound (100 mg/day) did not improve cognition compared to placebo at 16 weeks.[7] Furthermore, a worsening of motor symptoms was observed in the this compound group.[7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Idalopirdine Phase II LADDER Study (NCT01019421) Protocol Summary
-
Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]
-
Patient Population: Patients aged 50 years or older with a diagnosis of probable moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 12-19) and on a stable dose of 10 mg/day of donepezil for at least 3 months.[5]
-
Intervention:
-
Idalopirdine 90 mg/day (administered as 30 mg three times daily) as an add-on to donepezil.
-
Placebo as an add-on to donepezil.[5]
-
-
Primary Outcome Measure: Change from baseline in the 11-item ADAS-Cog total score at week 24.[5]
This compound Phase IIa SYNAPSE Study (NCT02258152) Protocol Summary
-
Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled, two-arm, parallel-group study.[7][8]
-
Patient Population: Patients with Parkinson's disease dementia receiving a cholinesterase inhibitor.[8]
-
Intervention:
-
This compound (SYN120) 100 mg/day.
-
Placebo.[7]
-
-
Primary Efficacy Measures: Change from baseline in the Cognitive Drug Research (CDR) computerized assessment system Continuity of Attention score at week 16.[7]
Conclusion
Both this compound and Idalopirdine represent significant efforts in the development of 5-HT6 receptor antagonists for cognitive enhancement. Idalopirdine, a selective 5-HT6 antagonist, showed initial promise in Phase II for Alzheimer's disease but failed to replicate these findings in larger Phase III trials. This compound, a dual 5-HT6/5-HT2A antagonist, did not demonstrate efficacy for cognitive impairment in Parkinson's disease dementia in its Phase IIa trial and was associated with a worsening of motor symptoms.
The divergence in their clinical development pathways, with Idalopirdine's advancement to Phase III and this compound's discontinuation after Phase IIa, underscores the challenges of translating preclinical hypotheses into clinical efficacy. The lack of publicly available preclinical and quantitative receptor binding data for this compound limits a direct comparison of their intrinsic pharmacological properties. The clinical trial results, however, provide valuable data for the scientific community, highlighting the complexities of targeting the serotonergic system for cognitive enhancement in different neurodegenerative diseases. Future research in this area will benefit from a deeper understanding of the nuanced roles of different serotonin receptor subtypes and the development of more predictive preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the Safety, Tolerability and Efficacy of SYN120 in Parkinson’s Disease Dementia | Parkinson's Disease [michaeljfox.org]
Head-to-Head Comparison of Landipirdine and Latrepirdine in Dementia Models
A comprehensive evaluation of Landipirdine and Latrepirdine presents a study in contrasting therapeutic strategies for dementia. Latrepirdine, an older repurposed antihistamine, targets fundamental cellular processes like mitochondrial function and autophagy. In contrast, this compound represents a more targeted approach, focusing on the modulation of serotonergic pathways implicated in cognitive function. While direct comparative preclinical studies are not available, this guide synthesizes the existing data from various dementia models to offer an objective juxtaposition of their mechanisms, efficacy, and experimental backing.
Executive Summary
| Feature | This compound | Latrepirdine |
| Primary Mechanism | Potent and selective 5-HT6 receptor antagonist; also targets 5-HT2A receptors. | Multi-target; enhances mitochondrial function, induces autophagy via mTOR and AMPK pathways, and modulates multiple neurotransmitter receptors. |
| Key Preclinical Model | Data in specific Alzheimer's transgenic models is limited in publicly available literature. Pro-cognitive effects are generalized from the 5-HT6 antagonist class. | TgCRND8 mouse model of Alzheimer's disease. |
| Reported Efficacy | The 5-HT6 antagonist class has shown pro-cognitive effects in various animal models of cognitive impairment. | Improved learning and memory, and reduced Aβ42 and α-synuclein accumulation in TgCRND8 mice.[1] |
| Clinical Development | Investigated for Parkinson's disease dementia. | Failed in Phase III clinical trials for Alzheimer's and Huntington's disease. |
Mechanism of Action and Signaling Pathways
This compound primarily acts as a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, with additional activity at the 5-HT2A receptor. The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and cortex.[2] Blockade of the 5-HT6 receptor is thought to enhance cognitive function by modulating the activity of other neurotransmitter systems. Specifically, it can lead to an increase in the release of acetylcholine and glutamate, both of which are vital for synaptic plasticity and memory formation.[2][3] The downstream signaling cascade of 5-HT6 receptor antagonism involves the modulation of GABAergic interneurons, which in turn disinhibits cholinergic and glutamatergic neurons.[4] This ultimately leads to increased levels of acetylcholine and glutamate in key brain regions, a mechanism believed to underlie the pro-cognitive effects of this drug class.[4]
Caption: this compound's Signaling Pathway.
Latrepirdine exhibits a more pleiotropic mechanism of action. A key aspect of its neuroprotective effect is believed to be its ability to enhance mitochondrial function and induce autophagy, a cellular process responsible for clearing damaged organelles and protein aggregates.[5][6] Latrepirdine has been shown to stimulate autophagy through the inhibition of the mTOR pathway and the activation of the AMPK pathway.[7][8] By promoting the clearance of misfolded proteins such as amyloid-beta (Aβ) and alpha-synuclein, Latrepirdine was hypothesized to mitigate the pathology of neurodegenerative diseases.[6][9] In addition to these effects, Latrepirdine interacts with a variety of neurotransmitter receptors, though the contribution of this multi-receptor activity to its overall effect is less clear.[10]
Caption: Latrepirdine's Signaling Pathway.
Preclinical Efficacy in Dementia Models
Due to the absence of direct comparative studies, the preclinical data for this compound and Latrepirdine are presented separately.
This compound
Data on this compound in specific transgenic Alzheimer's disease models is not extensively available in the public domain. However, the broader class of 5-HT6 receptor antagonists has demonstrated pro-cognitive effects in a variety of rodent models of cognitive impairment. These studies often utilize pharmacological challenges (e.g., with scopolamine to induce cholinergic deficits) or assess performance in various memory tasks.
Table 1: Representative Preclinical Data for 5-HT6 Receptor Antagonists (as a proxy for this compound)
| Animal Model | Intervention | Key Findings | Citation(s) |
| Rat (Scopolamine-induced amnesia) | 5-HT6 antagonist (Ro-04-6790) | Reversed scopolamine-induced deficits in passive avoidance learning. | [11] |
| Rat (Aged) | 5-HT6 antagonist (SB-271046) | Improved performance in an operant-delayed alternation task. | [11] |
| Rat (Normal) | 5-HT6 antagonist (SB-271046) | Improved retention in the Morris water maze. | [11] |
Latrepirdine
Latrepirdine has been evaluated in the TgCRND8 mouse model of Alzheimer's disease, which overexpresses a mutant form of the human amyloid precursor protein (APP) and develops age-dependent amyloid plaques and cognitive deficits.
Table 2: Preclinical Data for Latrepirdine in the TgCRND8 Mouse Model
| Endpoint | Treatment | Results | Citation(s) |
| Cognitive Function | |||
| Cued and Contextual Fear Conditioning | 3.5 mg/kg/day for 31 days | Significantly improved cued memory in TgCRND8 mice compared to vehicle-treated controls. A trend towards improvement was observed in contextual memory. | [12] |
| Neuropathology | |||
| Insoluble Aβ42 Levels | 3.5 mg/kg/day for 31 days | Reduced accumulation of insoluble Aβ42 in the brains of TgCRND8 mice. | [1][12] |
| α-synuclein Accumulation | 3.5 mg/kg/day for 31 days | Reduced accumulation of α-synuclein in the brains of TgCRND8 mice. | [6][12] |
| Biomarkers | |||
| Autophagy Markers (e.g., LC3) | Chronic treatment | Increased levels of autophagy markers in the brains of TgCRND8 mice. | [5][13] |
It is important to note that some studies have reported that acute administration of Latrepirdine can paradoxically increase extracellular levels of Aβ in both in vitro and in vivo models.[14]
Experimental Protocols
Detailed experimental protocols for the specific studies cited are often not fully elaborated in the publications. However, based on standard laboratory procedures, the following represents a generalized methodology for the key behavioral assays mentioned.
Cued and Contextual Fear Conditioning
This test assesses fear-associated learning and memory, which is dependent on the amygdala and hippocampus.
Caption: Experimental Workflow for Fear Conditioning.
Methodology:
-
Habituation and Training (Day 1): The mouse is placed in a novel chamber (the conditioning context). After a period of habituation, an auditory cue (conditioned stimulus, CS; e.g., a tone) is presented, which co-terminates with a mild, brief electric foot shock (unconditioned stimulus, US). This pairing is typically repeated several times.[15][16][17][18]
-
Contextual Memory Test (Day 2): Approximately 24 hours after training, the mouse is returned to the same chamber. The amount of time the mouse spends immobile ("freezing") is measured as an indicator of its memory of the aversive context.[15][16][17][18]
-
Cued Memory Test (Day 3): The mouse is placed in a different chamber with altered contextual cues. After a baseline period, the auditory cue (CS) is presented without the shock. Freezing behavior in response to the cue is measured as an indicator of cued fear memory.[15][16][17][18]
Conclusion
This compound and Latrepirdine represent two distinct approaches to treating dementia, with different molecular targets and, consequently, different preclinical data profiles. Latrepirdine, with its broad-spectrum effects on cellular housekeeping mechanisms, showed initial promise in a transgenic mouse model of Alzheimer's disease by improving cognition and reducing key pathological markers.[1][12] However, its failure in late-stage clinical trials underscores the challenge of translating such preclinical findings to human patients.
This compound, as a selective 5-HT6 receptor antagonist, is part of a class of compounds with a more defined mechanism of action related to the enhancement of pro-cognitive neurotransmitter systems.[2][3] While preclinical data for the 5-HT6 antagonist class is encouraging in various cognitive impairment models, specific data for this compound in a head-to-head comparable Alzheimer's model is needed for a more definitive comparison. The divergent paths of these two compounds highlight the ongoing evolution of drug discovery in the complex field of neurodegenerative diseases, moving from broader, multi-target approaches to more refined, mechanism-based strategies. Further research into the preclinical efficacy of this compound in relevant Alzheimer's disease models will be crucial to fully assess its potential relative to previously explored avenues like Latrepirdine.
References
- 1. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Latrepirdine stimulates autophagy and reduces accumulation of α-synuclein in cells and in mouse brain. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 10. Latrepirdine, a potential novel treatment for Alzheimer’s disease and Huntington’s chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of 5-HT6 receptors in memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Latrepirdine improves cognition and arrests progression of neuropathology in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latrepirdine (Dimebon®), a potential Alzheimer therapeutic, regulates autophagy and neuropathology in an Alzheimer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute dosing of latrepirdine (Dimebon), a possible Alzheimer therapeutic, elevates extracellular amyloid-beta levels in vitro and in vivo. [repository.cam.ac.uk]
- 15. SOP of fear conditioning test [ja.brc.riken.jp]
- 16. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 17. Fear Conditioning [protocols.io]
- 18. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual Antagonism of Landipirdine at 5-HT6 and 5-HT2A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Landipirdine's performance as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors against other relevant alternative compounds. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of the associated signaling pathways and experimental workflows.
Data Presentation: Comparative Binding Affinities
The binding affinity of a ligand for its target receptor is a critical measure of its potency. The inhibition constant (Kᵢ) is a widely used metric, with lower values indicating higher affinity. The following tables summarize the Kᵢ values for this compound and a selection of alternative antagonists at the human 5-HT6 and 5-HT2A receptors.
Table 1: Comparative Binding Affinities of 5-HT6 Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |
| This compound (SYN-120) | 5-HT6 | Potent Antagonist |
| Masupirdine (SUVN-502) | 5-HT6 | 2.04[1] |
| Idalopirdine (Lu AE58054) | 5-HT6 | 0.83[2] |
| Intepirdine (SB-742457) | 5-HT6 | ~0.23 (pKi 9.63) |
| SB-271046 | 5-HT6 | pKi 8.92-9.09[2] |
| Latrepirdine (Dimebon) | 5-HT6 | 26[3] |
| Olanzapine | 5-HT6 | 5[2] |
Note: this compound is confirmed as a potent 5-HT6 receptor antagonist, though specific Kᵢ values are not publicly available in the reviewed literature.
Table 2: Comparative Binding Affinities of 5-HT2A Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |
| This compound (SYN-120) | 5-HT2A | Potent Antagonist |
| Ketanserin | 5-HT2A | 1.6 |
| Risperidone | 5-HT2A | 0.6 |
| Spiperone | 5-HT2A | 1.1 |
| M100907 (Volinanserin) | 5-HT2A | 0.36 |
| Pimavanserin | 5-HT2A | 0.59 |
| Altanserin | 5-HT2A | 0.4 |
| Olanzapine | 5-HT2A | 4[2] |
Note: this compound is confirmed as a potent 5-HT2A receptor antagonist.[1][2][3][4][5] Kᵢ values for comparator compounds are sourced from various public databases and literature.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and validation of findings.
Radioligand Binding Assay for 5-HT6 Receptor Antagonism
This assay determines the binding affinity (Kᵢ) of a test compound for the 5-HT6 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [³H]-LSD (Lysergic acid diethylamide).
-
Test Compound: this compound or other comparator antagonists.
-
Non-specific Binding Control: 10 µM Methiothepin.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-LSD, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with ice-cold wash buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Calcium Flux Functional Assay for 5-HT2A Receptor Antagonism
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a 5-HT2A receptor agonist.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium-sensitive dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
5-HT2A Agonist: Serotonin (5-HT).
-
Test Compound: this compound or other comparator antagonists.
-
Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin).
-
Fluorescence Plate Reader with kinetic reading capability.
Procedure:
-
Cell Plating: Seed cells into microplates to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate as per the dye manufacturer's instructions.
-
Antagonist Pre-incubation: Remove the dye solution and add varying concentrations of the test compound, positive control, or vehicle control to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation & Measurement: Place the plate in the fluorescence plate reader and begin kinetic fluorescence reading. After establishing a baseline, add a pre-determined EC₈₀ concentration of the 5-HT agonist.
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with the 5-HT6 and 5-HT2A receptors.
Caption: 5-HT6 Receptor Signaling Cascades.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Evaluating the Safety, Tolerability and Efficacy of SYN120 in Parkinson’s Disease Dementia | Parkinson's Disease [michaeljfox.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 5. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Cross-Validation of Landipirdine's Effects: A Comparative Analysis of 5-HT6 Receptor Antagonists in Preclinical Models
A notable challenge in the cross-validation of Landipirdine's effects is the limited publicly available preclinical data for the compound. Developed by Roche and later Acorda Therapeutics, this compound is a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors.[1][2][3] While it progressed to Phase II clinical trials for dementia, its development was discontinued in early 2020.[1] This guide provides a comparative analysis of this compound and other prominent 5-HT6 receptor antagonists, utilizing available data from related compounds to offer a comprehensive overview of the experimental validation typical for this class of drugs.
Mechanism of Action: Targeting the 5-HT6 Receptor
This compound's mechanism of action centers on its potent antagonism of the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in brain regions associated with cognition, such as the hippocampus and prefrontal cortex.[4][5] Blockade of the 5-HT6 receptor is hypothesized to enhance the release of acetylcholine and glutamate, neurotransmitters crucial for learning and memory.[5][6] This mechanism is shared with other 5-HT6 receptor antagonists, including Idalopirdine and Latrepirdine.
Below is a diagram illustrating the proposed signaling pathway of the 5-HT6 receptor and the point of intervention for antagonists like this compound.
References
- 1. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. Signaling pathways in Parkinson’s disease: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 4. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Landipirdine and Intepirdine in Alzheimer's Research: A Historical and Scientific Review
Introduction: This guide provides a detailed comparative analysis of Landipirdine and Intepirdine, two investigational drugs that were evaluated for the symptomatic treatment of Alzheimer's disease (AD). It is critical for the research community to understand that these are not two distinct molecules but rather different names for the same chemical entity, SB-742457. The compound was initially developed by GlaxoSmithKline (GSK) as SB-742457 (sometimes referred to as this compound), and later licensed to Axovant Sciences, who renamed it Intepirdine (RVT-101) for its clinical development program.[1][2] This analysis, therefore, traces the scientific and clinical journey of a single compound, highlighting its mechanism of action, key experimental data, and the ultimate outcomes of its extensive clinical evaluation. Despite initial promise, the development of Intepirdine for Alzheimer's disease was discontinued after failing to meet its primary endpoints in a pivotal Phase 3 clinical trial.[1][3][4]
Mechanism of Action: 5-HT6 Receptor Antagonism
This compound/Intepirdine is a selective antagonist of the serotonin 6 (5-HT6) receptor.[2][5] These receptors are almost exclusively located in the central nervous system (CNS), particularly in brain regions integral to learning and memory, such as the hippocampus and cortex.[6] The therapeutic hypothesis is based on the modulatory role of 5-HT6 receptors on other neurotransmitter systems.[7] By blocking these receptors, which are located on GABAergic interneurons, the inhibitory GABA signal is reduced.[5] This disinhibition is believed to lead to a secondary increase in the release of acetylcholine and glutamate, two excitatory neurotransmitters that are crucial for cognitive processes and are known to be deficient in Alzheimer's disease.[5][6][8] This pro-cholinergic and pro-glutamatergic effect formed the rationale for testing the compound as a cognitive enhancer in AD, often as an adjunctive therapy to acetylcholinesterase inhibitors like donepezil.[9]
Data Presentation: Pharmacological and Clinical Profile
The quantitative data for this compound/Intepirdine is summarized below. The pharmacological profile highlights its high affinity for the 5-HT6 receptor, while the clinical trial summary focuses on the pivotal studies that determined its fate in Alzheimer's drug development.
Table 1: Pharmacological Profile of SB-742457 (this compound/Intepirdine)
| Parameter | Value | Description |
|---|---|---|
| Drug Name(s) | SB-742457, this compound, Intepirdine (RVT-101) | Different identifiers for the same compound. |
| Target | Serotonin 6 (5-HT6) Receptor | A G-protein-coupled receptor primarily in the CNS. |
| Mechanism | Selective Antagonist | Blocks the binding of endogenous serotonin. |
| Binding Affinity (Ki) | ~0.7 nM | Indicates high potency for the human 5-HT6 receptor.[10] |
| Proposed Effect | Cognitive Enhancement | Aims to increase acetylcholine and glutamate levels.[5][9] |
Table 2: Summary of Key Clinical Trials in Neurodegenerative Disease
| Trial Name / Identifier | Compound | Phase | Patient Population | Key Endpoints | Outcome |
|---|---|---|---|---|---|
| GSK Phase 2b | Intepirdine (SB-742457) | 2 | Mild-to-moderate AD (on donepezil) | ADAS-Cog, ADCS-ADL | Showed statistically significant benefit on endpoints, supporting advancement to Phase 3.[11][12] |
| MINDSET (NCT02585934) | Intepirdine (35 mg/day) | 3 | 1,315 mild-to-moderate AD (on donepezil) | Co-primary: ADAS-Cog, ADCS-ADL at 24 weeks | Failed. No statistically significant difference from placebo on either co-primary endpoint (p=0.22 for ADAS-Cog, p=0.83 for ADCS-ADL).[11][13][14] |
| PDD Study | This compound (100 mg/day) | 2 | Parkinson's Disease Dementia (on cholinesterase inhibitor) | CDR-COA (Cognition) | Failed. No cognitive improvement observed; motor symptoms worsened compared to placebo.[15] |
| HEADWAY-DLB | Intepirdine (35/70 mg/day) | 2b | Dementia with Lewy Bodies | CIBIC+ (Global function) | Failed. Did not meet primary endpoint, leading to discontinuation of the program.[1][2] |
Experimental Protocols
To provide a practical context for the data, this section details the methodologies for two key types of experiments used to characterize compounds like this compound/Intepirdine.
This assay is fundamental for determining the binding affinity (Ki) of a test compound to its target receptor.
-
Objective: To quantify the affinity of this compound/Intepirdine for the human 5-HT6 receptor.
-
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide), a high-affinity ligand for several serotonin receptors, including 5-HT6.
-
Test Compound: this compound/Intepirdine, prepared in serial dilutions.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT6 ligand like Methiothepin to determine non-specific binding.
-
Buffers: Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) and ice-cold wash buffer.[16]
-
Apparatus: 96-well plates, glass fiber filters, filtration manifold (cell harvester), and a scintillation counter.
-
-
Methodology:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (Radioligand + Buffer), Non-specific Binding (Radioligand + Control), and Competition Binding (Radioligand + Test Compound dilutions).
-
Incubation: Add the cell membrane suspension, [3H]-LSD, and either buffer, control, or test compound to the appropriate wells. Incubate the plate for 60 minutes at 37°C to allow binding to reach equilibrium.[16]
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[16]
-
Quantification: Place the filters into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
This advanced technique allows for the measurement of neurotransmitter levels in specific brain regions of a freely moving animal, providing direct evidence of a drug's neurochemical effects.
-
Objective: To measure changes in extracellular acetylcholine levels in the rat prefrontal cortex following administration of this compound/Intepirdine.
-
Materials:
-
Subjects: Adult male Wistar rats.[17]
-
Surgical Equipment: Stereotaxic frame, anesthesia, microdialysis guide cannula, and probes.
-
Drug: this compound/Intepirdine dissolved in a vehicle solution.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) or LC-MS/MS, optimized for acetylcholine detection.[17][18]
-
-
Methodology:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the prefrontal cortex. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).[19]
-
Basal Level Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular acetylcholine.
-
Drug Administration: The test compound (this compound/Intepirdine) or vehicle is administered to the animal (e.g., via intraperitoneal injection).
-
Post-Dose Collection: Dialysate sampling continues for several hours post-administration to monitor drug-induced changes in acetylcholine levels.
-
Sample Analysis: The collected dialysate samples are immediately analyzed using HPLC-EC or a similar sensitive technique to quantify the concentration of acetylcholine.[19]
-
Data Analysis: The post-administration neurotransmitter levels are calculated as a percentage change from the stable baseline average. Statistical analysis is performed to compare the drug-treated group to the vehicle-treated control group.
-
Comparative Analysis and Conclusion
The story of this compound/Intepirdine is a salient case study in Alzheimer's drug development. The compound possessed a strong therapeutic rationale, high target affinity, and positive preclinical data showing it could modulate key neurotransmitter systems implicated in cognition. Furthermore, early-to-mid-stage clinical data from a Phase 2b study suggested a tangible benefit for patients when used with a standard-of-care treatment.[12]
However, the transition from promising Phase 2 results to Phase 3 success is a well-known, formidable challenge in AD research. The large-scale, rigorous MINDSET trial failed to replicate the earlier positive findings.[4][11] Intepirdine showed no statistically significant improvement over placebo in either cognition or daily function in a large patient population.[11][13] This outcome was mirrored by the failure of another 5-HT6 antagonist, Idalopirdine, in its own Phase 3 program, casting doubt on the viability of this target class for AD.[7]
Key Learning Points for Researchers:
-
Translational Failure: The failure of Intepirdine underscores the difficulty of translating pro-cognitive effects in animal models to meaningful clinical benefits in the complex, multifactorial pathology of human Alzheimer's disease.
-
Target Validation: While the 5-HT6 receptor is clearly involved in CNS signaling, its antagonism may not be sufficient to overcome the profound neurodegeneration that characterizes AD. The ultimate failure of multiple 5-HT6 antagonists in Phase 3 trials suggests this mechanism alone is unlikely to be an effective treatment strategy.
-
The Importance of Rigorous Phase 3 Trials: The MINDSET trial's conclusive negative result, despite earlier promise, highlights the absolute necessity of large, well-controlled, confirmatory studies to definitively assess the efficacy and safety of any new therapeutic agent.
References
- 1. alzforum.org [alzforum.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alzinfo.org [alzinfo.org]
- 4. Intepirdine fails to treat Alzheimer’s disease in Phase 3 trial | Alzheimer's Society [alzheimers.org.uk]
- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Glutamatergic modulation of cortical acetylcholine release in the rat: a combined in vivo microdialysis, retrograde tracing and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Performance of Landipirdine and Other 5-HT6 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profile of Landipirdine (also known as SYN-120 or RO 5025181) with other notable 5-HT6 receptor antagonists. The data presented is intended to assist researchers in evaluating these compounds for their potential in neuropharmacological studies and drug development.
Introduction to this compound
This compound is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor and also exhibits inhibitory activity at the 5-HT2A receptor.[1][2] Its dual antagonism has made it a subject of interest for the potential treatment of neurological and psychiatric disorders, including Parkinson's disease and Alzheimer's disease.[3][4] The 5-HT6 receptor is almost exclusively expressed in the brain, particularly in regions associated with cognition and memory, making it a key target for cognitive enhancement strategies.[5][6]
Comparative In Vitro Binding Affinities
The following table summarizes the reported in vitro binding affinities (Ki values) of this compound and other 5-HT6 receptor antagonists for the human 5-HT6 and 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT6 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| This compound (SYN-120) | 25 | 32 [7] |
| Idalopirdine (Lu AE58054) | 0.83[1][6] | Medium Affinity[6] |
| Intepirdine (SB-742457) | 0.23[8] | 10[8] |
| Latrepirdine (Dimebon) | 26[8] | Not Reported |
| Masupirdine (SUVN-502) | 2.04[1] | High Selectivity over 5-HT2A |
| Cerlapirdine (SAM-531) | Potent Antagonist[1] | Affinity for 5-HT2B/7[8] |
Key Experimental Protocol: Radioligand Binding Assay
The binding affinities (Ki values) presented in this guide are typically determined using a competitive radioligand binding assay. This in vitro technique is fundamental for characterizing the interaction of a test compound with its target receptor.
Principle
This assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor (e.g., 5-HT6 receptor). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value, or inhibition constant, is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Materials
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT6 or 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor. For the 5-HT6 receptor, [3H]-LSD is commonly used.
-
Test Compounds: this compound and other unlabeled competitor ligands.
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Method
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The antagonism of the 5-HT6 receptor by this compound is believed to modulate downstream signaling pathways that are crucial for cognitive function.
5-HT6 Receptor Signaling Pathway
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the receptor by its endogenous ligand, serotonin (5-HT), leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. 5-HT6 receptor antagonists, like this compound, block this activation.
Caption: this compound blocks serotonin-induced activation of the 5-HT6 receptor signaling pathway.
Experimental Workflow for In Vitro Antagonist Characterization
The general workflow for characterizing a 5-HT6 receptor antagonist in vitro involves a series of assays to determine its binding affinity, functional activity, and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (RO 5025181, SYN-120) | 5-HT6 antagonist 5-HT6 antagonist Probechem Biochemicals [probechem.com]
- 4. mdsabstracts.org [mdsabstracts.org]
- 5. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Landipirdine Fails to Gain Traction in Controlling Neuropsychiatric Symptoms: A Comparative Analysis
Palo Alto, CA – Despite initial hopes, the investigational drug landipirdine (also known as SYN120) did not demonstrate significant efficacy in controlling neuropsychiatric symptoms in patients with Parkinson's disease dementia (PDD), leading to the discontinuation of its clinical development. This guide provides a comprehensive comparison of this compound versus placebo, focusing on the available data from its clinical trials, the experimental protocols employed, and its proposed mechanism of action.
This compound, a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors, was being developed by Acorda Therapeutics. The rationale for its development stemmed from the involvement of these serotonin receptors in modulating various neurotransmitter systems implicated in cognition and behavior. However, the clinical trial results in PDD did not show a clear benefit over placebo for the majority of outcomes studied.
Efficacy in Neuropsychiatric Symptom Control
A key study evaluating this compound's effect on neuropsychiatric symptoms was a Phase 2a, randomized, double-blind, placebo-controlled, parallel-group trial conducted over 16 weeks in patients with Parkinson's disease dementia (NCT02258152). While the primary focus of the study was on cognition, it included the Neuropsychiatric Inventory (NPI) as a secondary endpoint to assess behavioral symptoms.
A post-hoc analysis of this study suggested potential nominal improvements in specific NPI domains for patients treated with this compound compared to placebo. Notably, a potential benefit was observed in the apathy/indifference domain.[1] However, these findings were not statistically significant in the main analysis and the overall study did not meet its primary cognitive endpoints.[1][2]
The table below summarizes the reported changes in the Neuropsychiatric Inventory (NPI) domains from the Phase 2a study. It is important to note that these are from a post-hoc analysis and should be interpreted with caution.
| Neuropsychiatric Symptom (NPI Domain) | This compound (100 mg/day) Change from Baseline | Placebo Change from Baseline | p-value (unadjusted) |
| Apathy / Indifference | Nominally Improved | Worsened | 0.028[1] |
Data presented is based on a post-hoc analysis and may not represent the primary outcome of the study.
Safety and Tolerability
In the Phase 2a trial, this compound was reported to be adequately tolerated. However, a mild worsening of motor symptoms was observed in the this compound group compared to the placebo group.[1] The discontinuation of its development in Phase I and Phase II trials for cognition disorders and dementia suggests that the overall risk-benefit profile was not favorable.[3]
Experimental Protocols
The primary clinical trial assessing the neuropsychiatric effects of this compound was the SYNAPSE study (NCT02258152).
Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]
Participant Population: Patients diagnosed with Parkinson's disease dementia.
Intervention:
-
This compound (SYN120) 100 mg administered orally once daily.
-
Placebo administered orally once daily.
Duration: 16 weeks of treatment.[1]
Primary Outcome Measures: The primary objective was to assess the efficacy of this compound on cognition, as determined by the Cognitive Drug Research Computerized Cognition Battery (CDR).[4]
Secondary Outcome Measures: Secondary endpoints included the assessment of neuropsychiatric symptoms using the Neuropsychiatric Inventory (NPI), as well as other measures of cognitive and daily living activities.[1]
Inclusion Criteria (summary):
-
Diagnosis of Parkinson's disease dementia.
-
Stable treatment with a cholinesterase inhibitor.[4]
Exclusion Criteria (summary):
-
Specific criteria were not detailed in the available public information but would have been outlined in the full study protocol.
The workflow of this clinical trial can be visualized as follows:
Mechanism of Action: Dual 5-HT6 and 5-HT2A Receptor Antagonism
This compound's proposed mechanism of action involves the simultaneous blockade of two serotonin receptor subtypes: 5-HT6 and 5-HT2A.
-
5-HT6 Receptor Antagonism: 5-HT6 receptors are primarily expressed in brain regions associated with learning and memory. Their blockade is thought to enhance the release of other neurotransmitters, such as acetylcholine and glutamate, which are crucial for cognitive processes. The potential impact on neuropsychiatric symptoms through this pathway is less direct but may be related to improved cognitive control over emotions and behavior.
-
5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in a wider range of neuropsychiatric phenomena, including psychosis, agitation, and mood disturbances.[5][6] Antagonism of these receptors is a key mechanism of action for several atypical antipsychotic medications. By blocking 5-HT2A receptors, this compound was hypothesized to reduce the excessive neuronal firing associated with certain neuropsychiatric symptoms.
The proposed signaling pathway is illustrated below:
Conclusion
Based on the available evidence, this compound did not demonstrate a clinically meaningful benefit in controlling neuropsychiatric symptoms when compared to placebo. The post-hoc finding of a potential effect on apathy was not sufficient to warrant further development, especially in the context of the trial not meeting its primary cognitive endpoints and the observation of worsened motor symptoms. For researchers and drug development professionals, the case of this compound highlights the challenges of targeting complex neuropsychiatric symptoms in neurodegenerative diseases and underscores the importance of robust, statistically significant findings in well-designed clinical trials. While the dual antagonism of 5-HT6 and 5-HT2A receptors remains a theoretically interesting approach, this compound itself will not be moving forward as a potential treatment.
References
- 1. Safety, tolerability, and preliminary efficacy of SYN120, a dual 5-HT6/5-HT2A antagonist, for the treatment of Parkinson disease dementia: A randomized, controlled, proof-of-concept trial [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. 5-HT2A antagonists in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of Landipirdine and Cerlapirdine's pharmacological profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological profiles of two investigational drugs, Landipirdine and Cerlapirdine. Both compounds have been evaluated for their potential in treating cognitive disorders, targeting serotonergic pathways. This document summarizes their mechanisms of action, receptor binding affinities, and available pharmacokinetic data, supported by experimental methodologies and visual diagrams to facilitate understanding and further research.
Introduction
This compound and Cerlapirdine are small molecule drug candidates that have been the subject of clinical investigation for neurodegenerative and psychiatric disorders. This compound is characterized by its dual antagonism of serotonin 5-HT6 and 5-HT2A receptors, while Cerlapirdine is a potent and selective antagonist of the 5-HT6 receptor.[1][2][3][4] This guide offers a side-by-side comparison of their pharmacological characteristics to provide a clear overview for the scientific community.
Mechanism of Action
This compound acts as a dual antagonist for the serotonin 5-HT6 and 5-HT2A receptors.[1][4] Its therapeutic potential was investigated for Parkinson's disease dementia.[5][6][7] The blockade of 5-HT6 receptors is hypothesized to enhance cholinergic and glutamatergic neurotransmission, which is crucial for cognitive processes.[5]
Cerlapirdine (also known as SAM-531) is a potent and selective antagonist of the serotonin 6 (5-HT6) receptor.[8][9] It also shows some affinity for 5-HT7 and 5-HT2B receptors.[10][11] The primary therapeutic rationale behind Cerlapirdine was that blocking 5-HT6 receptors would lead to cognitive enhancement, making it a candidate for treating cognitive deficits in Alzheimer's disease and schizophrenia.[8][12]
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and Cerlapirdine.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor(s) | Ki (nM) |
| This compound | 5-HT6 | 20 |
| 5-HT2A | 57 | |
| Cerlapirdine | 5-HT6 | Potent antagonist (specific Ki not consistently reported) |
| 5-HT7 | Affinity noted (specific Ki not publicly available)[13] | |
| 5-HT2B | Affinity noted (specific Ki not publicly available)[11] |
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Notes |
| This compound | Tmax | Not publicly available | Human | Investigated in Phase II trials for Parkinson's Disease Dementia.[6][7] |
| Biological Half-life | Not publicly available | Human | Development was discontinued.[3] | |
| Cerlapirdine | Tmax | ~3 hours (1.5 to 6 hours) | Human | Single 5 mg oral dose. |
| Biological Half-life | ~60 hours | Human | Single 5 mg oral dose. |
Signaling Pathways
The 5-HT6 receptor is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. Antagonism of this receptor by Cerlapirdine is proposed to enhance cognitive function by modulating downstream signaling cascades and neurotransmitter systems, primarily the cholinergic and glutamatergic pathways.[2]
This compound's mechanism involves the simultaneous blockade of both 5-HT6 and 5-HT2A receptors. While the 5-HT6 antagonism follows a similar pathway to Cerlapirdine, the added 5-HT2A antagonism may contribute to its overall pharmacological effect, potentially influencing dopaminergic and other neurotransmitter systems, which is relevant for its investigation in Parkinson's disease.
Experimental Protocols
Detailed experimental protocols for this compound and Cerlapirdine are not extensively published. However, the following are generalized methodologies for key assays used in their pharmacological characterization.
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.[1]
-
Membrane Preparation: Cell membranes from cell lines stably expressing the recombinant human receptor of interest (e.g., 5-HT6 or 5-HT2A) are prepared.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-LSD for 5-HT6 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or Cerlapirdine).
-
Filtration and Washing: The incubation mixture is filtered through a glass fiber filter to separate bound from unbound radioligand. The filters are then washed to remove non-specific binding.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
This assay assesses the functional antagonist activity of a compound at a Gs-coupled receptor like the 5-HT6 receptor by measuring its ability to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) production.
-
Cell Culture: Cells stably expressing the human 5-HT6 receptor are cultured to confluence.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound or Cerlapirdine).
-
Agonist Stimulation: A fixed concentration of a serotonin agonist is added to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced cAMP signal is quantified, and an IC50 value is determined, demonstrating its functional antagonism.
Clinical Development and Status
This compound: The development of this compound for cognition disorders and dementia was discontinued.[1] It was in Phase II clinical trials for Parkinson's Disease Dementia.[6][7][14]
Cerlapirdine: The clinical development of Cerlapirdine for Alzheimer's disease was also discontinued after Phase II trials.[11][15] While it showed a good side effect profile, it did not demonstrate sufficient efficacy.[15]
Conclusion
Both this compound and Cerlapirdine represent efforts to modulate serotonergic pathways for the treatment of cognitive impairments. This compound offered a dual-target approach by antagonizing both 5-HT6 and 5-HT2A receptors, whereas Cerlapirdine was a more selective 5-HT6 antagonist. Despite promising preclinical rationales, both compounds failed to meet efficacy endpoints in clinical trials, leading to the cessation of their development. The data and methodologies presented in this guide serve as a valuable technical resource for researchers in neuroscience and drug discovery, highlighting the pharmacological profiles of these compounds and the challenges of translating preclinical findings into clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders [mdpi.com]
- 4. This compound - Acorda Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. A Novel in vivo Anti-amnesic Agent, Specially Designed to Express Both Acetylcholinesterase (AChE) Inhibitory, Serotonergic Subtype 4 Receptor (5-HT4R) Agonist and Serotonergic Subtype 6 Receptor (5-HT6R) Inverse Agonist Activities, With a Potential Interest Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of masupirdine (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Dementia with Lewy Bodies (Chapter 23) - The Behavioral Neurology of Dementia [cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Alzheimer’s Disease Etiology Hypotheses and Therapeutic Strategies: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Landipirdine's Procognitive Potential: A Comparative Analysis in Novel Object Recognition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the procognitive effects of Landipirdine and other agents in the novel object recognition (NOR) task, a key behavioral paradigm for assessing learning and memory in preclinical models. While specific preclinical data on this compound in the NOR task is not publicly available, its mechanism as a potent 5-HT6 and 5-HT2A receptor antagonist allows for a robust comparison with other 5-HT6 receptor antagonists with published data.[1] This guide synthesizes available experimental data for these related compounds and established procognitive and cognitive-impairing agents to validate and contextualize the potential efficacy of this compound.
Comparative Efficacy in Novel Object Recognition
The NOR task is a widely used behavioral assay to evaluate learning and memory in rodents.[2][3][4] It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[5] A higher discrimination index (DI), representing a greater amount of time spent exploring the novel object, is indicative of better recognition memory.
The following tables summarize the performance of various compounds in the NOR task. Due to the absence of specific this compound data, results for other selective 5-HT6 receptor antagonists are presented as a proxy to project its likely procognitive effects.
Table 1: Procognitive Effects of 5-HT6 Receptor Antagonists in the Novel Object Recognition Task
| Compound | Animal Model | Dosing Regimen | Key Findings (Discrimination Index or Similar Metric) | Reference |
| Cerlapirdine (SAM-531) | Rat | 1, 3, 10 mg/kg, i.p. | Dose-dependently increased the discrimination index, indicating enhanced recognition memory. | [2] |
| Idalopirdine (Lu AE58054) | Rat (PCP-induced cognitive impairment) | 5, 10, 20 mg/kg, p.o. | Reversed the cognitive deficit induced by subchronic PCP treatment, significantly increasing the discrimination index at 10 and 20 mg/kg. | [6][7] |
| SB-271046 | Rat | 10 mg/kg, i.p. | Reversed the deficit in object discrimination produced by a 4-hour inter-trial interval. | [8] |
| Ro 04-6790 | Rat | 10 mg/kg, i.p. | Reversed the deficit in object discrimination produced by a 4-hour inter-trial interval. | [8] |
Table 2: Comparative Performance of Standard Procognitive and Amnesic Agents in the Novel Object Recognition Task
| Compound | Class | Animal Model | Dosing Regimen | Key Findings (Discognition Index or Similar Metric) | Reference |
| Donepezil | Acetylcholinesterase Inhibitor | Rat (scopolamine-induced amnesia) | 1 mg/kg, i.p. | Significantly increased the discrimination index compared to the amnesic control group.[3] | [3][9] |
| MK-801 | NMDA Receptor Antagonist | Rat | 0.05 mg/kg, i.p. | Impaired performance in the novelty preference test, indicating a disruption of recognition memory.[8] | [8] |
Experimental Protocols
A standardized protocol for the NOR task is crucial for the reproducibility and comparison of data. The following is a detailed methodology synthesized from multiple sources.[2][3][5][7]
1. Habituation Phase:
-
Animals are individually placed in an empty open-field arena for 5-10 minutes for 2-3 consecutive days. This allows them to acclimate to the environment and reduces novelty-induced stress during testing.
2. Familiarization (T1) Phase:
-
On the test day, two identical objects are placed in opposite corners of the arena.
-
The animal is placed in the arena and allowed to freely explore the objects for a fixed duration, typically 3-5 minutes.
-
The time spent actively exploring each object (sniffing or touching with the nose) is recorded.
3. Inter-Trial Interval (ITI):
-
The animal is returned to its home cage for a specific period, which can range from a few minutes to 24 hours, depending on whether short-term or long-term memory is being assessed.
4. Test (T2) Phase:
-
One of the familiar objects is replaced with a novel object. The position of the novel object is counterbalanced across animals.
-
The animal is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a fixed duration (e.g., 3-5 minutes).
5. Data Analysis:
-
The primary metric is the Discrimination Index (DI) , calculated as: (Time exploring novel object – Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI of zero suggests no memory of the familiar object.
Signaling Pathways and Mechanism of Action
This compound functions as an antagonist at both the 5-HT6 and 5-HT2A serotonin receptors. The procognitive effects of 5-HT6 receptor antagonists are believed to be mediated through the modulation of multiple neurotransmitter systems.[10][11] Blockade of 5-HT6 receptors enhances cholinergic and glutamatergic neurotransmission, which are critical for learning and memory processes.[10][12] This enhancement is thought to occur through the disinhibition of cortical and hippocampal neurons.
Experimental Workflow
The successful implementation of the NOR task requires a carefully planned experimental workflow to ensure the validity and reliability of the results.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Safety Landscape of Investigational Dementia Drugs: A Comparative Analysis
For Immediate Release
[City, State] – December 17, 2025 – As the quest for effective dementia treatments intensifies, a rigorous evaluation of the safety profiles of investigational drugs is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the safety profiles of Landipirdine and other notable investigational dementia drugs, including the anti-amyloid antibodies Lecanemab and Donanemab, and the oral amyloid oligomer inhibitor, ALZ-801.
Executive Summary
The development of disease-modifying therapies for dementia, particularly Alzheimer's disease, has been marked by both promising advances and significant safety challenges. While the discontinuation of this compound in Phase II trials due to reasons including the observation of worsening motor symptoms underscores the unpredictable nature of drug development, the recent progress of anti-amyloid monoclonal antibodies and other novel mechanisms offers valuable insights into the current safety landscape. This guide synthesizes available clinical trial data to facilitate a comparative understanding of the adverse event profiles of these distinct therapeutic approaches.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the incidence of key adverse events observed in clinical trials for Lecanememab, Donanemab, and ALZ-801. Due to the discontinuation of this compound's development, detailed quantitative safety data is not publicly available; its known safety concerns are addressed qualitatively.
| Adverse Event | Lecanemab (Clarity AD)[1][2][3] | Donanemab (TRAILBLAZER-ALZ 2)[4][5][6] | ALZ-801 (APOLLOE4)[7][8] | Placebo (Representative) |
| Amyloid-Related Imaging Abnormalities - Edema (ARIA-E) | 12.6% - 13.6% | 24.0% - 26.7% | No increased risk observed | 1.7% - 2.1% |
| Symptomatic ARIA-E | ~3% | 6.0% - 6.1% | 0% | ~0% |
| Amyloid-Related Imaging Abnormalities - Hemorrhage (ARIA-H) | 16.0% - 17.3% | 18.0% - 31.4% | No increased risk observed | 9.0% |
| Infusion-Related Reactions | 24.5% - 26.4% | 7.6% | N/A (Oral) | ~7% |
| Headache | 10.3% - 11.1% | 13.0% | Not reported as a common AE | ~7% |
| Falls | 10.4% | 13.0% | Not reported as a common AE | ~8% |
| Nausea | Not a leading AE | Not a leading AE | Mild, transient | ~3% |
| Vomiting | Not a leading AE | Not a leading AE | Mild, transient | ~2% |
| Decreased Appetite | Not a leading AE | Not a leading AE | Common | ~1% |
| Discontinuation due to Adverse Events | 6.9% | Higher than placebo | 19% | 2.9% |
| Serious Adverse Events | 14.0% - 17.0% | 17.4% | Similar to placebo | 11.3% - 15.8% |
In-Depth Drug Safety Profiles
This compound
This compound, a dual serotonin 5-HT6 and 5-HT2A receptor antagonist, was in development for the treatment of cognitive and behavioral symptoms in dementia.[1] Its clinical development was discontinued during Phase II trials. While comprehensive safety data is not available in the public domain, one of the notable adverse findings was the "worsening of motor symptoms" in patients with Parkinson's disease dementia.[4] This highlights a potential risk for patient populations with mixed pathologies.
Lecanemab
Lecanemab is a humanized monoclonal antibody that targets soluble amyloid-beta protofibrils. The most prominent safety concerns are Amyloid-Related Imaging Abnormalities (ARIA), which manifest as either vasogenic edema (ARIA-E) or hemosiderin deposits, including microhemorrhages and superficial siderosis (ARIA-H).[1][2] In the Clarity AD study, ARIA-E occurred in 12.6% of participants receiving lecanemab, with symptomatic ARIA-E being less frequent.[1] The incidence of ARIA-H was 17.3%.[9] Infusion-related reactions are also common, affecting approximately 26.4% of patients.[3] The risk of ARIA is notably higher in individuals who are apolipoprotein E ε4 (APOE4) carriers.[2]
Donanemab
Donanemab is another monoclonal antibody that targets a modified form of beta-amyloid deposited in plaques. Its safety profile is also characterized by a significant incidence of ARIA. In the TRAILBLAZER-ALZ 2 trial, ARIA-E was observed in 24% of participants, with symptomatic cases in 6%.[4] The rate of ARIA-H was approximately 31%.[10] Donanemab has also been associated with infusion-related reactions, although at a lower rate than lecanemab.[6] Similar to lecanemab, the risk of ARIA is elevated in APOE4 carriers.[11]
ALZ-801 (Valiltramiprosate)
ALZ-801 is an oral prodrug of tramiprosate that acts as an amyloid oligomer inhibitor. A key differentiator in its safety profile is the absence of an increased risk of vasogenic brain edema (ARIA-E) in clinical trials, including in the high-risk population of APOE4/4 homozygotes.[8] The most common treatment-emergent adverse events reported in the APOLLOE4 trial were gastrointestinal in nature, including mild and transient nausea, decreased appetite, and vomiting.[7] The rate of serious adverse events was similar to that of the placebo group.[7]
Experimental Protocols and Methodologies
The safety data presented in this guide are derived from rigorously designed clinical trials. The methodologies for safety assessment in these trials generally include:
-
Study Design: The Clarity AD (lecanemab) and TRAILBLAZER-ALZ 2 (donanemab) trials were large, multicenter, double-blind, placebo-controlled Phase 3 studies.[12][13][14][15] The APOLLOE4 (ALZ-801) trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study specifically in an APOE4/4 homozygous population.[16][17][18]
-
Participant Population: Trials for lecanemab and donanemab enrolled individuals with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology.[14][15] The APOLLOE4 trial focused on early AD subjects with the APOE4/4 genotype.[16]
-
Safety Monitoring: Standard safety monitoring in these trials included the recording of all adverse events, regular physical and neurological examinations, vital sign measurements, and laboratory tests. For the anti-amyloid antibodies, a critical component of safety monitoring was regularly scheduled brain magnetic resonance imaging (MRI) scans to detect ARIA.[12][19] The frequency of MRI monitoring was typically higher at the beginning of treatment when the risk of ARIA is greatest.
Visualizing Mechanisms and Safety Workflows
To provide a clearer understanding of the underlying biology and clinical management related to these drugs, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for safety monitoring.
Caption: Mechanisms of action for different classes of investigational dementia drugs.
Caption: A typical safety monitoring workflow in dementia clinical trials.
Conclusion
The safety profiles of investigational dementia drugs are as diverse as their mechanisms of action. The anti-amyloid monoclonal antibodies, lecanemab and donanemab, while showing promise in slowing cognitive decline, carry a significant risk of ARIA, necessitating careful patient selection and monitoring. In contrast, the oral amyloid oligomer inhibitor, ALZ-801, appears to have a more favorable profile with respect to ARIA, with its primary adverse events being gastrointestinal. The limited available information on this compound highlights the challenges of drug development and the importance of thorough safety evaluation in early clinical phases. For researchers and drug developers, a deep understanding of these safety nuances is critical for advancing the next generation of safer and more effective treatments for dementia.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Updated safety results from phase 3 lecanemab study in early Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neurologytoday.aan.com [neurologytoday.aan.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzheon.com [alzheon.com]
- 8. AD/PD 2025: Alzheon’s ALZ-801 shows promise for MCI but missed in mild Alzheimer’s - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. d-nb.info [d-nb.info]
- 10. Lecanemab and Donanemab as Therapies for Alzheimer's Disease: An Illustrated Perspective on the Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. neurology.org [neurology.org]
- 15. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. APOLLOE4 Phase 3 study of oral ALZ‐801/valiltramiprosate in APOE ε4/ε4 homozygotes with early Alzheimer's disease: Trial design and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease | springermedizin.de [springermedizin.de]
The Shifting Landscape of 5-HT6 Receptor Antagonists in Alzheimer's Disease: A Comparative Analysis of Clinical Trial Data
For researchers, scientists, and drug development professionals, the quest for effective Alzheimer's disease (AD) therapeutics has been a journey of both promise and setbacks. The serotonin 6 (5-HT6) receptor emerged as a compelling target due to its exclusive expression in the central nervous system, particularly in brain regions crucial for cognition.[1][2][3] The therapeutic rationale centered on the hypothesis that antagonizing this receptor could modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, which are compromised in the AD brain.[4] This guide provides a meta-analysis of clinical trial data for prominent 5-HT6 receptor antagonists, including Landipirdine, Idalopirdine, and Intepirdine, offering an objective comparison of their performance and the experimental designs that guided their evaluation.
Despite encouraging preclinical data and some positive early-phase clinical signals, the development of 5-HT6 receptor antagonists has been marked by high-profile late-stage failures.[2][4][5] This comparative analysis aims to dissect the clinical trial data, methodologies, and outcomes to provide a comprehensive overview for the scientific community, fostering a deeper understanding of the challenges and potential future directions for targeting the 5-HT6 receptor in neurodegenerative diseases.
Comparative Efficacy of 5-HT6 Receptor Antagonists
The clinical development of 5-HT6 receptor antagonists has seen several compounds advance to late-stage trials. While initial Phase 2 studies for some agents showed promise, these results were often not replicated in larger Phase 3 trials.[5][6][7][8] The following tables summarize the available quantitative efficacy data from key clinical trials of this compound, Idalopirdine, and Intepirdine.
Table 1: Efficacy of this compound in Parkinson's Disease Dementia (PDD)
| Outcome Measure | Treatment Group | Change from Baseline | Comparison to Placebo |
| Cognitive Drug Research Computerized Drug Research Cognition Battery Continuity of Attention (CDRCOA) | This compound (up to 100 mg/day) + Cholinesterase Inhibitor | Not specified | No significant effect observed[9] |
| Motor Symptoms | This compound (up to 100 mg/day) + Cholinesterase Inhibitor | Not specified | Worsening of motor symptoms observed[9] |
Table 2: Efficacy of Idalopirdine in Alzheimer's Disease
| Trial | Outcome Measure | Treatment Group | N | Baseline Mean (SD) | Mean Change from Baseline (SD/SE) | Adjusted Mean Difference vs. Placebo (95% CI) | p-value |
| Phase 2 (LADDER) [6][10] | ADAS-Cog Total Score | Idalopirdine 90 mg/day + Donepezil | 140 | 28.0 (approx.) | -0.77 (0.55) | -2.16 (-3.62 to -0.69) | 0.0040 |
| Placebo + Donepezil | 132 | 28.0 (approx.) | +1.38 (0.53) | - | - | ||
| Phase 3 (Pooled) [11] | ADAS-Cog Total Score | Idalopirdine (10, 30, or 60 mg/day) + Cholinesterase Inhibitor | 2525 (total) | Not specified | Not specified | Did not significantly decrease cognitive loss compared to placebo | Not supported |
A lower score on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) indicates less cognitive impairment.[6]
Table 3: Efficacy of Intepirdine in Alzheimer's Disease
| Trial | Outcome Measure | Treatment Group | N | Adjusted Mean Difference vs. Placebo (95% CI) | p-value |
| Phase 3 (MINDSET) [12] | ADAS-Cog | Intepirdine 35 mg/day + Donepezil | 1315 (total) | -0.36 (-0.95, 0.22) | 0.2249 |
| ADCS-ADL | Intepirdine 35 mg/day + Donepezil | -0.09 (-0.90, 0.72) | 0.8260 | ||
| Phase 2b (Adjunctive to Donepezil) [9] | ADAS-Cog | Intepirdine 15 mg and 35 mg/day | Significant improvement | Supported | |
| ADCS-ADL | Intepirdine 15 mg and 35 mg/day | Parallel improvements | Supported |
The Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory assesses the ability to perform daily tasks.
Key Experimental Protocols
A thorough understanding of the methodologies employed in the clinical trials is essential for the interpretation of their outcomes. The following sections detail the typical experimental protocols for the evaluation of 5-HT6 receptor antagonists.
Patient Population
Clinical trials for 5-HT6 receptor antagonists in Alzheimer's disease typically enrolled patients aged 50 years or older with a diagnosis of probable mild to moderate AD.[6][13] Key inclusion criteria often included a Mini-Mental State Examination (MMSE) score within a specified range (e.g., 12-19) and stable treatment with an acetylcholinesterase inhibitor (AChEI) like donepezil for at least three months prior to the study.[6]
Study Design
The majority of these pivotal trials were randomized, double-blind, placebo-controlled, parallel-group studies conducted over a period of 24 to 48 weeks.[6][9][12][13] Patients were randomly assigned to receive either the investigational 5-HT6 receptor antagonist at varying doses or a matching placebo, in addition to their ongoing AChEI therapy.
Outcome Measures
The primary efficacy endpoint in most of these trials was the change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).[6][12][14] Secondary endpoints frequently included measures of global clinical change, such as the Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change (ADCS-CGIC), and functional ability, assessed by the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) inventory.[6][12][14]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the process of clinical evaluation, the following diagrams are provided.
Caption: Proposed mechanism of 5-HT6 receptor antagonists in enhancing cognitive function.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.
Conclusion
The trajectory of 5-HT6 receptor antagonists for the treatment of Alzheimer's disease highlights the complexities of translating preclinical promise into clinical efficacy. While early phase trials for agents like Idalopirdine and Intepirdine suggested a potential cognitive benefit when used as an adjunct to existing therapies, these findings were not substantiated in larger, more definitive Phase 3 studies.[5][7][11][12][15] The limited available data for this compound in PDD also did not demonstrate a cognitive benefit and was associated with a worsening of motor symptoms.[9]
The consistent failures in late-stage trials raise important questions about the therapeutic window, the specific patient populations that might benefit, and the overall validity of the 5-HT6 receptor as a primary target for cognitive enhancement in the context of advanced neurodegeneration.[4] Future research in this area may need to explore novel trial designs, more sensitive outcome measures, and potentially the role of these agents in earlier stages of the disease or in combination with disease-modifying therapies. The wealth of data generated from these large-scale clinical trials, despite their negative outcomes, provides an invaluable resource for the scientific community to refine future drug development strategies for Alzheimer's disease and other cognitive disorders.
References
- 1. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles | MDPI [mdpi.com]
- 2. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The role of 5 HT6-receptor antagonists in Alzheimer’s disease: an update | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Drug fails in Alzheimer's trial | Alzheimer's Society [alzheimers.org.uk]
- 8. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 9. mdpi.com [mdpi.com]
- 10. Safety and efficacy of idalopirdine, a 5-HT6 receptor antagonist, in patients with moderate Alzheimer's disease (LADDER): a randomised, double-blind, placebo-controlled phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intepirdine as adjunctive therapy to donepezil for mild‐to‐moderate Alzheimer's disease: A randomized, placebo‐controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzinfo.org [alzinfo.org]
- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 15. Intepirdine fails to treat Alzheimer’s disease in Phase 3 trial | Alzheimer's Society [alzheimers.org.uk]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Landipirdine
For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds like Landipirdine is a critical aspect of laboratory safety, environmental stewardship, and regulatory adherence. As a potent and selective 5-HT6 receptor antagonist, the handling and disposal of this compound demand a meticulous and informed approach to mitigate potential health risks and prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, grounded in established safety protocols for pharmaceutical waste.
Core Principles of this compound Disposal
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, disposal procedures must align with the stringent guidelines for investigational new drugs and general pharmaceutical waste. The primary objective is to ensure the complete destruction of the active pharmaceutical ingredient (API) to prevent its release into the environment.
Key Disposal Considerations:
-
Hazard Classification: In the absence of a specific SDS, this compound should be treated as a potentially hazardous substance.
-
Environmental Protection: Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water systems and potential harm to aquatic life.[1]
-
Regulatory Compliance: Disposal must comply with federal regulations, such as those from the Environmental Protection Agency (EPA) and potentially the Drug Enforcement Administration (DEA), as well as state and local rules.[2][3]
Quantitative Data Summary
While specific quantitative data for this compound's environmental impact is not available, the following table summarizes general parameters and their significance for the disposal of investigational pharmaceutical compounds.
| Data Point | Value/Information | Significance for Disposal |
| Chemical Formula | C18H19FN2O3S | Understanding the elemental composition can inform the selection of appropriate disposal technologies, such as incineration, by predicting combustion byproducts. |
| Molecular Weight | 362.42 g/mol | While not directly impacting the disposal method, it is a key identifier for the compound on waste manifests. |
| Regulatory Oversight | EPA (Resource Conservation and Recovery Act), DEA (if classified as a controlled substance), and state environmental protection agencies.[2][3] | Adherence to these regulations is mandatory for legal and safe disposal. |
| Container Requirements | Labeled, sealed, and leak-proof containers. | Prevents accidental exposure and spillage during storage and transport. Containers should be clearly marked as "Hazardous Waste" or "Pharmaceutical Waste." |
Experimental Protocols: Step-by-Step Disposal of this compound
The recommended method for the disposal of this compound and its containers is through a licensed and approved hazardous waste disposal service. This ensures compliance with regulatory standards and minimizes environmental impact.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
2. Segregation and Containment:
-
Do not mix this compound waste with regular laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Place all materials contaminated with this compound, including unused product, partially used vials, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste and disposed of through the same approved channels. Do not rinse the containers and pour the rinsate down the drain.[4]
3. Labeling: All waste containers must be accurately and clearly labeled with:
-
The words "Hazardous Waste" or "Pharmaceutical Waste."
-
The chemical name: "this compound."
-
The associated potential hazard warnings (e.g., "Potentially Toxic," "Environmental Hazard").
-
The accumulation start date.
4. Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
5. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.
-
Hazardous waste pharmaceuticals are typically incinerated at a permitted treatment facility.[3]
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Logical Relationship of Disposal Regulations
This diagram outlines the hierarchy and relationship of regulations governing pharmaceutical waste disposal.
Caption: Hierarchy of regulations for pharmaceutical waste disposal.
References
Personal protective equipment for handling Landipirdine
Disclaimer: This document provides essential safety and logistical information for handling Landipirdine based on general best practices for potent investigational pharmaceutical compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, this guidance should be supplemented by a formal risk assessment conducted by qualified safety professionals and by consulting the specific information provided by the compound supplier.
This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound as a 5-HT6 receptor antagonist, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Solid Form) | - Disposable, low-linting gown or coverall- Double nitrile gloves (outer pair with extended cuff)- N95 or higher-level respirator- Chemical splash goggles and face shield | - Perform in a certified chemical fume hood or a containment ventilated enclosure (CVE) / glovebox. |
| Solution Preparation and Handling | - Disposable, low-linting gown or coverall- Double nitrile gloves (outer pair with extended cuff)- Chemical splash goggles- Face shield (if splash potential exists) | - Handle solutions in a chemical fume hood. |
| In-vitro and In-vivo Dosing | - Lab coat or disposable gown- Nitrile gloves- Safety glasses with side shields | - Use appropriate animal handling restraints to minimize movement and potential for splashes. |
| Waste Disposal | - Disposable gown- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles | - Follow all institutional and regulatory guidelines for hazardous waste disposal. |
Handling and Storage
-
Handling: Always handle this compound in a designated area, such as a chemical fume hood or other ventilated enclosure, to prevent inhalation of dust or aerosols. Avoid direct contact with skin and eyes. After handling, wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Consult the supplier's documentation for specific storage temperature requirements.
Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes.- Remove contaminated clothing.- Seek medical attention. |
| Eye Contact | - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention. |
| Ingestion | - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention. |
In all cases of exposure, provide the medical team with as much information as possible about the compound, including its name and any available safety information.
This document serves as a foundational guide for the safe handling of this compound. Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel. Always prioritize a culture of safety and proactive risk management in your research endeavors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
